molecular formula C2H2B10 B099378 m-Carborane CAS No. 16986-24-6

m-Carborane

Cat. No.: B099378
CAS No.: 16986-24-6
M. Wt: 134.2 g/mol
InChI Key: JTWJUVSLJRLZFF-UHFFFAOYSA-N
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Description

M-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWJUVSLJRLZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16986-24-6
Record name 1,7-Dicarbadodecaborane(12)
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Record name 1,7-dicarbadodecaborane(12)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Carborane from Decaborane and Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of meta-carborane (1,7-dicarba-closo-dodecaborane), a critical building block in medicinal chemistry and materials science. The synthesis is a two-stage process beginning with the formation of ortho-carborane from decaborane (B607025) and acetylene (B1199291), followed by a high-temperature thermal isomerization to the desired meta-isomer. This document details the underlying principles, provides step-by-step experimental protocols, and presents quantitative data for each stage. Furthermore, it includes workflow diagrams and discusses the relevance of m-carborane in modern drug development, offering a complete resource for researchers in the field.

Introduction: The Significance of this compound

Dicarba-closo-dodecaboranes, commonly known as carboranes, are a unique class of icosahedral clusters composed of ten boron and two carbon atoms (C₂B₁₀H₁₂). Their remarkable thermal and chemical stability, hydrophobicity, and three-dimensional structure make them highly attractive as pharmacophores and for applications in Boron Neutron Capture Therapy (BNCT).[1]

There are three isomers of carborane—ortho, meta, and para—differentiated by the positions of the two carbon atoms on the icosahedral cage.[1] While the direct reaction of decaborane and acetylene yields the ortho-isomer, the meta-isomer is often preferred in drug design due to its distinct electronic properties and steric profile. The synthesis of this compound is therefore achieved indirectly through the thermal rearrangement of the initially formed o-carborane (B102288).[2] This guide provides the detailed methodologies for this essential transformation.

Stage 1: Synthesis of ortho-Carborane (1,2-Dicarba-closo-dodecaborane)

The initial step in producing any of the three carborane isomers is the synthesis of ortho-carborane. This is achieved by the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (C₂H₂). The most efficient and widely used method involves the intermediate formation of a decaborane-Lewis base adduct, which activates the boron cluster for reaction with the alkyne.[3][4]

Reaction Principle: Decaborane reacts with Lewis bases (L), such as acetonitrile (B52724) (CH₃CN) or diethyl sulfide (B99878) (Et₂S), to form a stable arachno-cluster adduct, B₁₀H₁₂·2L, with the evolution of hydrogen gas.[3][5] This adduct subsequently reacts with acetylene, which inserts into the boron cage to form the stable closo-cluster of o-carborane, regenerating the Lewis base.[3]

Overall Reaction:

  • B₁₀H₁₄ + 2L → B₁₀H₁₂·2L + H₂

  • B₁₀H₁₂·2L + C₂H₂ → C₂B₁₀H₁₂ (o-carborane) + 2L + H₂

The following protocol is a generalized procedure adapted from established literature methods, primarily using a sulfide or nitrile Lewis base.[6][7]

Materials:

  • Decaborane (B₁₀H₁₄)

  • Lewis Base (e.g., diethyl sulfide or acetonitrile)

  • Acetylene (C₂H₂) gas

  • Inert solvent (e.g., benzene (B151609) or toluene)

  • Methanol

  • Hydrochloric Acid (concentrated)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, three-necked flask, condenser, gas bubbler)

Procedure:

  • Adduct Formation: In a three-necked flask under a nitrogen atmosphere, dissolve decaborane in an inert solvent like benzene. Add approximately two molar equivalents of the Lewis base (e.g., diethyl sulfide).

  • Heat the mixture to a moderate temperature (e.g., 40-50°C) for several hours (typically 12 hours) to facilitate the formation of the B₁₀H₁₂·2L adduct.[6]

  • Reaction with Acetylene: Increase the temperature to 90-100°C.[4] Purify the acetylene gas by passing it through a train containing alumina, concentrated sulfuric acid, and solid sodium hydroxide (B78521) to remove impurities.[6]

  • Bubble the purified acetylene gas through the heated reaction mixture at a steady rate. Hydrogen gas will evolve. Continue the acetylene addition for approximately 24-48 hours, or until hydrogen evolution ceases.[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess Lewis base under reduced pressure.

  • Dissolve the crude residue in methanol. To remove any remaining decaborane, carefully add concentrated hydrochloric acid.

  • The crude o-carborane can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by vacuum sublimation to yield a pure white crystalline solid.[6]

ParameterValue / ConditionReference
Reactants Decaborane, Acetylene[3][6]
Lewis Base Diethyl Sulfide, Acetonitrile[3][6]
Solvent Benzene, Toluene[4][6]
Temperature 80 - 100 °C[4]
Reaction Time 24 - 48 hours[6]
Typical Yield 65 - 85%[4][6]

Stage 2: Isomerization to this compound (1,7-Dicarba-closo-dodecaborane)

The conversion of ortho-carborane to meta-carborane is a thermally induced rearrangement process.[2] This isomerization requires significant thermal energy to facilitate the migration of the carbon atoms across the surface of the icosahedral cage. Modern methods often employ a continuous vapor phase process, which offers advantages in scalability and safety over traditional batch methods.[8]

Reaction Principle: Upon heating to temperatures exceeding 420°C, the C-C bond in the o-carborane cluster cleaves, and the carbon atoms migrate to more thermodynamically stable, non-adjacent positions, resulting in the formation of this compound. Further heating above 600°C can lead to the formation of the para-isomer.[2]

This protocol describes a continuous flow process for high-efficiency isomerization.[8]

Apparatus:

  • A quartz or Vycor tube packed with ceramic saddles, mounted in a tube furnace.

  • A sublimator/vaporizer to introduce o-carborane into the system.

  • A condenser for collecting the product.

  • An inert carrier gas source (e.g., nitrogen) with a flow meter.

Procedure:

  • System Setup: Set up the flow reactor system. Pack the reaction tube with ceramic saddles to ensure efficient heat transfer to the carborane vapor.

  • Heating and Purging: Heat the tube furnace to the target temperature (typically 600°C for optimal conversion to this compound). Purge the entire system, including the vaporizer and condenser, with a steady flow of nitrogen for 10-15 minutes.

  • Vaporization: Charge the vaporizer with purified o-carborane. Heat the vaporizer to 150-200°C to sublime the o-carborane into the nitrogen carrier gas stream.

  • Isomerization: The mixture of nitrogen and o-carborane vapor flows through the heated tube. The residence time in the hot zone is critical and should be controlled by adjusting the nitrogen flow rate and the sublimation rate.

  • Product Collection: The vapor exiting the tube furnace passes into a water-cooled condenser, where the product sublimes as a white solid. The product is a high-purity mixture of this compound with potentially small amounts of unreacted o-carborane.

  • Purification: The collected sublimate is typically of high purity. If necessary, any remaining o-carborane can be separated by fractional sublimation.

ParameterBatch (Autoclave) MethodVapor Phase Flow MethodReference
Starting Material ortho-Carboraneortho-Carborane[8]
Temperature 470 - 480 °C600 °C[8]
Pressure High (autogenous)Atmospheric[8]
Residence/Reaction Time 2 - 48 hours0.3 - 0.5 minutes[8]
Typical Yield >90%up to 98%[8]

Visualization of the Synthesis Pathway

To clarify the logical flow of the synthesis, the following diagrams illustrate the overall process and the key transformations.

G cluster_start Starting Materials cluster_stage1 Stage 1: o-Carborane Synthesis cluster_stage2 Stage 2: Isomerization cluster_product Final Product Decaborane Decaborane (B₁₀H₁₄) Adduct Adduct Formation (B₁₀H₁₂·2L) Decaborane->Adduct + 2L - H₂ Acetylene Acetylene (C₂H₂) oCarborane o-Carborane Synthesis Acetylene->oCarborane + C₂H₂ - 2L, -H₂ LewisBase Lewis Base (L) LewisBase->Adduct + 2L - H₂ Adduct->oCarborane + C₂H₂ - 2L, -H₂ mCarborane Thermal Isomerization oCarborane->mCarborane Heat (~600°C) FinalProduct This compound (C₂B₁₀H₁₂) mCarborane->FinalProduct G B10H14 Decaborane B₁₀H₁₄ Adduct Adduct B₁₀H₁₂·2L B10H14->Adduct + 2L L Lewis Base e.g., Et₂S L->Adduct oCarborane ortho-Carborane 1,2-C₂B₁₀H₁₂ Adduct->oCarborane + C₂H₂ C2H2 Acetylene C₂H₂ C2H2->oCarborane mCarborane meta-Carborane 1,7-C₂B₁₀H₁₂ oCarborane->mCarborane Δ (Heat)

References

A Technical Guide to the Thermal Isomerization of o-Carborane to m-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal isomerization of 1,2-dicarba-closo-dodecaborane (o-carborane) to 1,7-dicarba-closo-dodecaborane (m-carborane). This rearrangement is a critical process for accessing the thermodynamically more stable this compound isomer, a versatile building block in various fields, including medicinal chemistry and materials science. This document details the underlying reaction mechanisms, experimental protocols for both batch and vapor-phase synthesis, and key quantitative data.

Introduction

The icosahedral carboranes, C₂B₁₀H₁₂, exist as three positional isomers: ortho (1,2-), meta (1,7-), and para (1,12-). The thermal rearrangement of the kinetically favored o-carborane (B102288) to the more stable this compound is a well-established and essential transformation. The relative thermodynamic stabilities of the isomers decrease in the order para > meta > ortho, which drives the isomerization at elevated temperatures.[1] This guide will focus on the conversion of o-carborane to this compound, a process of significant practical importance.

Reaction Mechanisms

The precise mechanism of the thermal isomerization of o-carborane has been a subject of extensive theoretical and experimental investigation. While a definitive single pathway has not been exclusively confirmed, several plausible mechanisms have been proposed. These often involve intermediates or transition states where the icosahedral cage is distorted.

Key proposed mechanisms include:

  • Cuboctahedral Intermediate: This early proposal suggests the rearrangement proceeds through a highly symmetric cuboctahedral transition state.

  • Triangular Face Rotation (TFR): This model involves the rotation of a B₃ triangular face of the icosahedron. Computational studies have shown this to be a viable pathway.[1]

  • Diamond-Square-Diamond (DSD) Steps: This mechanism involves the interconversion of a diamond-shaped B₄ face to a square face and back to a diamond, effectively moving atoms on the cage surface. Concerted DSD steps are considered a likely pathway for the rearrangement.[1]

  • Pseudo-nido Intermediate: Some computational work suggests a pathway involving the opening of the closo-icosahedral cage to a pseudo-nido intermediate.[1]

It is likely that the actual isomerization may proceed through a combination of these pathways, with the operative mechanism potentially influenced by factors such as temperature and substitution on the carborane cage.

Quantitative Data Summary

The thermal isomerization of o-carborane to this compound is a well-characterized process with a significant body of quantitative data available. The following tables summarize key experimental conditions and kinetic parameters.

Table 1: Batch Isomerization Conditions and Yields
Temperature (°C)Time (h)Yield of this compoundReference
470-4802-48>90%[2]
450685% conversion
48024Complete conversion
3501445% conversion
Table 2: Vapor Phase Isomerization Conditions and Yields
Tube Temperature (°C)Residence Time (min)Mass Flow ( g/min )Yield of this compoundReference
6000.30 - 0.480.73 - 2.98up to 98%[2]
700~0.5~3.0Mixture of m- and p-isomers[2]
Table 3: Kinetic Data for o- to this compound Isomerization
Temperature (°C)Rate Constant (k, s⁻¹)Reference
400(3.73 ± 0.15) x 10⁻⁶[3]
420(1.15 ± 0.05) x 10⁻⁵[3]
440(3.74 ± 0.15) x 10⁻⁵[3]
Table 4: Activation Parameters for o- to this compound Isomerization
ParameterValueReference
ΔG57.3 ± 0.4 kcal mol⁻¹[3]
ΔH54 ± 15 kcal mol⁻¹[3]
ΔS*-5 ± 11 cal mol⁻¹ K⁻¹[3]

Experimental Protocols

Detailed methodologies for both batch and vapor-phase thermal isomerization are provided below.

Batch Isomerization Protocol

This method involves heating o-carborane in a sealed, high-pressure vessel.

Materials:

  • o-Carborane

  • Autoclave or high-pressure reaction vessel

Procedure:

  • Place a known quantity of o-carborane (e.g., 110-125 g) into the autoclave.[2]

  • Seal the autoclave according to the manufacturer's instructions.

  • Heat the autoclave to a temperature between 470°C and 480°C.[2] During heating, pressures of 200-300 psig can be expected.[2]

  • Maintain this temperature for a period of 2 to 48 hours, depending on the desired conversion.[2]

  • After the designated time, turn off the heating and allow the autoclave to cool completely to room temperature before opening. This extended cooling time is a critical safety measure.[2]

  • The product, this compound, can be collected from the vessel. Purity can be assessed by techniques such as infrared spectroscopy or vapor phase chromatography.[2]

Vapor Phase Isomerization Protocol

This continuous flow method offers advantages in terms of speed and ease of operation, avoiding the need for high-pressure equipment.[2]

Apparatus:

  • Tube furnace

  • Vycor or similar high-temperature resistant tube

  • Vaporizer for o-carborane

  • Condenser

  • Inert carrier gas source (e.g., nitrogen) with flow meter

  • Temperature controller for the furnace and vaporizer

Procedure:

  • Set up the apparatus with the Vycor tube positioned inside the tube furnace. The tube can be packed with ceramic saddles to improve heat transfer, although it can also be used unpacked for larger scale operations.[2]

  • Connect the vaporizer to the inlet of the tube and the condenser to the outlet.

  • Purge the entire system with an inert gas, such as nitrogen, for 5-10 minutes.[2]

  • Heat the tube furnace to the desired isomerization temperature (e.g., 600°C for optimal conversion to this compound).[2]

  • Charge the vaporizer with o-carborane (e.g., up to 400 g).[2]

  • Heat the vaporizer to 150-200°C to sublime the o-carborane.[2]

  • Introduce a measured flow of the inert carrier gas through the vaporizer to carry the o-carborane vapor into the hot tube.

  • The sublimed this compound product will collect in the condenser.[2]

  • After the run is complete (e.g., 80-90 minutes to vaporize a 250 g charge), allow the system to cool under the inert gas flow.[2]

  • The solid this compound can then be recovered from the condenser. The purity of the product can be determined by infrared spectroscopy or vapor phase chromatography.[2]

Visualizations

The following diagrams illustrate the overall transformation and the experimental workflow for the vapor-phase isomerization.

G Figure 1: Thermal Isomerization of o-Carborane o_carborane o-Carborane (1,2-C₂B₁₀H₁₂) m_carborane This compound (1,7-C₂B₁₀H₁₂) o_carborane->m_carborane Δ (450-600°C) p_carborane p-Carborane (1,12-C₂B₁₀H₁₂) m_carborane->p_carborane Δ (>600°C)

Caption: General reaction scheme for the thermal isomerization of carborane isomers.

G Figure 2: Vapor Phase Isomerization Workflow cluster_0 Preparation cluster_1 Isomerization Process cluster_2 Product Recovery start Start setup Assemble Apparatus (Vaporizer, Tube Furnace, Condenser) start->setup purge Purge with Inert Gas setup->purge heat_furnace Heat Furnace to 600°C purge->heat_furnace charge_vaporizer Charge Vaporizer with o-Carborane heat_furnace->charge_vaporizer heat_vaporizer Heat Vaporizer to 150-200°C charge_vaporizer->heat_vaporizer carrier_gas Introduce Inert Carrier Gas heat_vaporizer->carrier_gas isomerization Vaporized o-Carborane passes through hot tube and isomerizes carrier_gas->isomerization condensation This compound condenses isomerization->condensation cool Cool System condensation->cool collect Collect this compound from Condenser cool->collect analyze Analyze Purity (IR, GC) collect->analyze end End analyze->end

Caption: Step-by-step workflow for the vapor-phase synthesis of this compound.

References

Unveiling the Electronic Landscape of m-Carborane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique icosahedral cage structure of carboranes, particularly the meta-carborane (m-carborane) isomer, presents a fascinating area of study in electronic structure and bonding. This technical guide provides an in-depth analysis of the core principles governing the electronic properties of this compound, offering valuable insights for its application in diverse fields, including materials science and medicinal chemistry.

Core Electronic and Structural Properties

The arrangement of the two carbon atoms at the 1 and 7 positions of the icosahedral cage in this compound significantly influences its electronic characteristics, setting it apart from its ortho and para isomers. This is reflected in its dipole moment and relative stability.

Table 1: Comparative Properties of Carborane Isomers

Propertyo-Carborane (1,2-C₂B₁₀H₁₂)This compound (1,7-C₂B₁₀H₁₂)p-Carborane (1,12-C₂B₁₀H₁₂)
Dipole Moment (Debye)4.532.850
Relative StabilityLeast StableIntermediateMost Stable

The distinct electronic nature of this compound also dictates its reactivity, particularly in electrophilic substitution reactions. The electron density distribution across the boron vertices is not uniform, leading to preferential sites for chemical modification.

Quantitative Structural Data

The precise geometry of the this compound cage has been determined through experimental techniques, primarily single-crystal X-ray diffraction of its derivatives. These studies provide accurate measurements of bond lengths and angles within the icosahedral framework.

Table 2: Experimental Bond Lengths and Angles for a this compound Derivative [1][2]

Bond/AngleLength (Å) / Angle (°)
C1–C1A1.5401 (15)
C1–B (range)1.7107 (12) – 1.7385 (12)
C7–B (range)1.6967 (13) – 1.7180 (13)
B–B (range)1.7709 (13) – 1.7947 (13)
B12⋯C1–C1A178.72 (7)

Note: Data is from a 1,1′-bis(1,7-dicarba-closo-dodecaborane) derivative and may be influenced by the substituent.

Charge Distribution and Reactivity

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the charge distribution within the this compound cage. Natural Population Analysis (NPA) provides a more physically meaningful picture of atomic charges compared to the more basis-set-dependent Mulliken population analysis.

Table 3: Calculated Natural Population Analysis (NPA) Charges for this compound [3][4]

Atom/GroupNPA Charge (e)
B(9), B(10)Highest Electron Density
B(5), B(12)Intermediate Electron Density
B(4), B(6), B(8), B(11)Lower Electron Density
B(2), B(3)Lowest Electron Density

The higher electron density at the B(9) and B(10) vertices makes them the most susceptible to electrophilic attack.[3] This contrasts with o-carborane, which has more sites with negative 2a-NPA values, making it generally more reactive towards electrophiles.[3]

Molecular Orbital Analysis

The electronic structure of this compound is best understood through its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and photophysical properties. In this compound, the LUMO is more dispersed compared to o-carborane, where it is localized between the carbon atoms.[3] This dispersal of the LUMO in this compound contributes to its lower reactivity in certain reactions.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

A detailed understanding of the three-dimensional structure of this compound and its derivatives is achieved through single-crystal X-ray diffraction.

Experimental Workflow for Single-Crystal X-ray Diffraction of a Carborane Derivative

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement a Synthesize this compound Derivative b Dissolve in Appropriate Solvent a->b c Slow Evaporation or Cooling b->c d Obtain Single Crystals c->d e Mount Crystal on Diffractometer d->e f Expose to Monochromatic X-ray Beam e->f g Rotate Crystal and Collect Diffraction Data f->g h Process Diffraction Data g->h i Solve the Phase Problem h->i j Build Initial Atomic Model i->j k Refine Structural Model j->k l Validate Final Structure k->l

Figure 1. A generalized workflow for the determination of a carborane crystal structure.

A typical procedure involves:

  • Crystal Growth: High-quality single crystals are grown from a saturated solution of the this compound compound by slow evaporation of the solvent or by controlled cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector.[5][6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[5]

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure, geometry, and properties of this compound.

Computational Workflow for DFT Analysis of this compound

dft_workflow cluster_setup Input Preparation cluster_calc Calculation cluster_analysis Analysis a Build this compound Structure b Define Charge and Multiplicity a->b c Select Functional and Basis Set (e.g., B3LYP/6-311+G*) b->c d Geometry Optimization c->d e Frequency Calculation d->e f Verify Minimum Energy Structure e->f g Calculate Electronic Properties (MOs, Charges) f->g h Interpret Results g->h

Figure 2. A typical workflow for performing DFT calculations on this compound.

A standard protocol using a program like Gaussian includes:

  • Input File Preparation:

    • The 3D coordinates of the this compound molecule are generated.

    • The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) are specified.

    • A suitable level of theory is chosen, such as the B3LYP functional with the 6-311+G* basis set.[3]

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy structure of the molecule.

  • Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation and Analysis: From the optimized structure, various electronic properties are calculated, including molecular orbital energies and compositions, and atomic charges using methods like Natural Population Analysis (NPA) or Mulliken population analysis.

Conclusion

The electronic structure and bonding in this compound are characterized by a unique three-dimensional delocalized system that imparts significant thermal and chemical stability. The specific placement of the carbon atoms in the icosahedral cage leads to a distinct dipole moment and a non-uniform electron distribution, which governs its reactivity. A combination of experimental techniques like X-ray crystallography and computational methods such as DFT provides a comprehensive understanding of these properties, paving the way for the rational design of novel this compound-based materials and therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of m-Carborane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The icosahedral closo-dicarbadodecaboranes, particularly the meta-carborane (1,7-C₂B₁₀H₁₂) isomer, represent a unique class of molecular scaffolds with remarkable thermal and chemical stability. Their three-dimensional, σ-aromatic character and the ability to be functionalized at both carbon and boron vertices make their derivatives highly valuable in materials science and medicinal chemistry, most notably as boron delivery agents for Boron Neutron Capture Therapy (BNCT). The precise characterization of these three-dimensional structures is non-trivial and relies on a suite of sophisticated spectroscopic techniques.

This technical guide provides an in-depth overview of the primary spectroscopic methods used to elucidate the structure and purity of m-carborane derivatives. It includes a summary of key quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in the comprehensive analysis of these complex molecules. The differentiation of this compound from its ortho- and para-isomers is rooted in molecular symmetry, which dictates the number of unique signals in their respective spectra[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine characterization of carborane derivatives, providing detailed information about the electronic environment of the cage atoms and the connectivity of substituents.[2] Due to the presence of two NMR-active boron isotopes, ¹¹B (I=3/2, 80.4% abundance) and ¹⁰B (I=3, 19.6% abundance), spectra can be complex.[3]

¹¹B NMR Spectroscopy

¹¹B NMR provides a direct window into the carborane cage's structure. The chemical shifts are sensitive to the position of the boron atom and the nature of its substituent. The parent this compound cluster typically displays four signals in its proton-decoupled (¹¹B{¹H}) spectrum, corresponding to the different symmetry-equivalent boron positions, with an intensity ratio of 2:2:4:2.[4] Substitution on the cage, for example at the B(9) and B(10) vertices, causes a significant downfield shift for the substituted boron atoms.[4] Computational methods, such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) approaches, are increasingly used to predict and verify ¹¹B NMR chemical shifts.[5][6]

Table 1: Representative ¹¹B{¹H} NMR Chemical Shifts for this compound Derivatives

Compound / Derivative Boron Position(s) Chemical Shift (δ) in ppm Solvent Reference
1,7-closo-C₂B₁₀H₁₂ (parent) B(9,10) -5.4 (CD₃)₂CO [4]
B(5,12) -9.8 (weighted avg.) (CD₃)₂CO [4]
B(2,3) -12.5 (CD₃)₂CO [4]
B(4,6,8,11) -12.5 (CD₃)₂CO [4]
9,10-I₂-1,7-closo-C₂B₁₀H₁₀ B(9,10)-I +0.6 (CD₃)₂CO [4]
B(5,12) -5.4 (CD₃)₂CO [4]
B(4,6,8,11) -12.5 (CD₃)₂CO [4]
B(2,3) -19.1 (CD₃)₂CO [4]

| 9,10-(CH₂=CHCH₂)₂-1,7-closo-C₂B₁₀H₁₀ | B(9,10)-Allyl | ~ +11 ppm shift from parent | CDCl₃ |[4] |

¹H NMR Spectroscopy

Proton NMR is essential for characterizing both the protons attached directly to the cage (C-H and B-H) and those on organic substituents. The C-H protons of the this compound cage typically appear as a sharp signal around 2.83 ppm.[4] The B-H region is often a broad, complex multiplet due to coupling with both ¹¹B and ¹⁰B.[3] To simplify this, proton spectra are frequently acquired with broadband ¹¹B decoupling (¹H{¹¹B}), which collapses the B-H signals into sharper singlets, revealing their distinct chemical shifts and allowing for easier integration.[3][4] This technique confirms the number of chemically inequivalent types of boron-bearing protons.[3]

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Compound / Derivative Proton Assignment Chemical Shift (δ) in ppm Multiplicity (Coupling) Solvent Reference
1,7-closo-C₂B₁₀H₁₂ (parent) C(1,7)-H 2.83 Singlet (CD₃)₂CO [4]
1,7-Bis(hydroxymethyl)-m-carborane -CH₂- 3.64 Singlet Not Specified [7]
B-H 0.81 - 2.13 Broad Multiplet Not Specified [7]
9,10-(CH₂=CHCH₂)₂-1,7-closo-C₂B₁₀H₁₀ C(1,7)-H Vanishes upon substitution - CDCl₃ [4]
Allyl group (Hc) 5.97 - 5.82 Multiplet CDCl₃ [4]

| | Allyl group (Ha, Hb) | 4.88 | "Triplet" (overlapping dd) | CDCl₃ |[4] |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a 5 mm NMR tube.[4] For high-quality ¹¹B NMR, the use of quartz NMR tubes is recommended to eliminate the broad background signal from borosilicate glass.[8]

  • Instrumentation: Acquire spectra on a multinuclear FT-NMR spectrometer (e.g., 400 MHz or higher).

  • ¹¹B NMR Acquisition: Record proton-decoupled (¹¹B{¹H}) spectra using a boron-free probe. Use BF₃·OEt₂ as an external reference (δ = 0.0 ppm).[9]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹H{¹¹B} spectrum by applying broadband decoupling at the ¹¹B frequency to simplify the B-H region.[3]

  • 2D NMR: For unambiguous assignment of boron resonances, 2D correlation experiments such as ¹¹B-¹¹B COSY can be performed.[4][10] For assigning proton and carbon signals of substituents, standard 2D techniques like ¹H-¹H COSY, HSQC, and HMBC are employed.[11]

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function. For ¹¹B spectra with a significant background signal from the NMR tube, processing can be improved by left-shifting the FID (discarding the initial data points) and applying linear prediction or a large first-order phase correction.[8]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a rapid and effective method for identifying characteristic functional groups and cage vibrations. Infrared (IR) and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., symmetric, non-polar bonds).[12][13]

For this compound derivatives, the most prominent and diagnostic absorption in the IR spectrum is the strong B-H stretching vibration, typically observed around 2600 cm⁻¹.[7] The C-H stretch of the carborane cage is weaker and appears above 3000 cm⁻¹.[14] The presence of substituents is confirmed by their characteristic absorption bands (e.g., O-H, C=O, C-O stretches).[7][15]

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Wavenumber (cm⁻¹) Assignment Intensity Reference
~3050 C-H stretch (cage) Medium-Weak [14]
3200 - 3500 O-H stretch (hydroxyl substituent) Strong, Broad [7]
2850 - 3000 C-H stretch (alkyl substituent) Medium-Strong [7]
~2600 B-H stretch (cage) Very Strong [7][14]
1690 - 1760 C=O stretch (carbonyl substituent) Strong [15]
1000 - 1300 C-O stretch (hydroxyl/ether substituent) Strong [7]

| 700 - 1100 | B-B / B-H cage vibrations | Multiple, Medium-Weak |[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common and convenient method that requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound derivative directly onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm and even contact between the sample and the crystal.[16]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft wipe.[16]

Experimental Protocol: KBr Pellet (Transmission IR)
  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic-grade KBr powder.[17]

  • Grinding: Transfer the sample and KBr to an agate mortar and grind with a pestle until the mixture is a fine, homogenous powder. The particle size should be less than 2 microns to minimize light scattering.[17][18]

  • Pressing the Pellet: Transfer the powder to a pellet press die. Assemble the die and place it in a hydraulic press. Connect to a vacuum line to remove trapped air.

  • Pressure Application: Gradually apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.[17]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer to record the transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound derivative and to confirm its elemental composition. A key feature in the mass spectrum of any carborane derivative is the characteristic isotopic pattern caused by the two boron isotopes. This results in a broad, complex isotopic envelope for the molecular ion peak, which can be simulated and compared with the experimental data for structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[11][19]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of this compound derivatives.[20] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is crucial for confirming the exact position of substituents on the icosahedral cage.[4][11] The primary challenge is often the cultivation of single crystals of sufficient size and quality for diffraction analysis.

Experimental Protocol: Crystal Growth
  • Purification: The compound must be highly pure. Purification is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent system (e.g., dichloromethane, acetone, hexane/EtOAc) to create a saturated or near-saturated solution.[11][15]

  • Crystal Growth: Grow single crystals by slow evaporation of the solvent at room temperature or by vapor diffusion, where a precipitant is slowly diffused into the solution of the compound.[15]

  • Data Collection: Once suitable crystals are formed, they are mounted on a diffractometer, and diffraction data is collected, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

Visualized Workflows and Relationships

To clarify the analytical process, the following diagrams illustrate the typical experimental workflow and the relationship between spectroscopic techniques and the information they provide.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structural Elucidation Synthesis Synthesize Novel This compound Derivative Purification Purify Compound (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Purification->NMR IR IR/Raman Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Xray Single Crystal X-ray Diffraction NMR->Xray If crystals available Final Final Structure Confirmed Xray->Final

Caption: General experimental workflow for the characterization of a new this compound derivative.

G center This compound Derivative Structure NMR NMR Spectroscopy (¹H, ¹¹B, 2D) center->NMR IR IR / Raman Spectroscopy center->IR MS Mass Spectrometry center->MS Xray X-ray Crystallography center->Xray Info_NMR Connectivity Electronic Environment Symmetry NMR->Info_NMR Info_IR Functional Groups Cage Vibrations IR->Info_IR Info_MS Molecular Weight Isotopic Pattern Formula (HRMS) MS->Info_MS Info_Xray 3D Molecular Structure Bond Lengths & Angles Absolute Stereochemistry Xray->Info_Xray

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-Depth Technical Guide to 1,7-Dicarba-closo-dodecaborane (meta-Carborane)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dicarba-closo-dodecaborane, commonly known as meta-carborane, is a highly stable, icosahedral boron cluster compound with the chemical formula C₂B₁₀H₁₂.[1] It is one of three structural isomers of dicarba-closo-dodecaborane, the others being ortho- (1,2-) and para- (1,12-) carborane, which differ by the relative positions of the two carbon atoms within the 12-vertex cage.[1][2] These carboranes are often considered three-dimensional inorganic analogues of aromatic systems.[3]

The unique properties of meta-carborane, including its exceptional thermal and chemical stability, high hydrophobicity, and rigid, three-dimensional structure, make it a valuable building block in diverse fields.[1] For drug development professionals, its ability to act as a stable, non-toxic pharmacophore or a bioisostere for phenyl or adamantyl groups presents significant opportunities for designing novel therapeutics with enhanced potency, stability, and bioavailability.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 1,7-dicarba-closo-dodecaborane.

Physical and Spectroscopic Properties

The intrinsic properties of meta-carborane are foundational to its application. Its stability and predictable spectroscopic signatures are key for characterization and quality control.

Physical Properties

The quantitative physical data for 1,7-dicarba-closo-dodecaborane are summarized below.

PropertyValue
Molecular Formula C₂B₁₀H₁₂
Molecular Weight 144.23 g/mol
Appearance White crystalline solid
Melting Point 272-273 °C
Boiling Point Sublimes
Solubility Soluble in organic solvents (e.g., THF, DMF, CH₂Cl₂), Insoluble in water
van der Waals Volume 143 ų[5]
Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing carborane derivatives. The key spectroscopic signatures for the meta-carborane cage are presented.

Table 2: Infrared (IR) Spectroscopy Data Data for a representative derivative, 1,7-Bis(hydroxymethyl)-m-carborane.[6]

Wavenumber (cm⁻¹)Assignment
~2599B-H stretching (Characteristic)[3]
~3062C-H stretching[3]
~1065B-H deformation[6]
~1028B-B cage vibration[6]

Table 3: ¹¹B NMR Spectroscopic Data Data for a representative derivative, 1,7-di(3-methylphenyl)-1,7-dicarba-closo-dodecaborane, in CDCl₃.[3]

Chemical Shift (δ) ppmAssignment (Number of Boron Atoms)
-6.602B[3]
-11.025B[3]
-13.732B[3]
-15.681B[3]

Chemical Properties and Reactivity

Meta-carborane is more thermally stable than its ortho-isomer.[7] Its reactivity is characterized by two main sites: the weakly acidic cage carbon C-H bonds and the hydridic boron B-H bonds.

  • C-H Vertex Reactivity : The C-H protons are the most acidic sites on the cage, though they are less acidic than those in ortho-carborane.[8] They can be selectively deprotonated using strong bases like n-butyllithium (n-BuLi) to form carboranyl anions. These anions are powerful nucleophiles that can react with a wide range of electrophiles to create C-substituted derivatives.[8]

  • B-H Vertex Reactivity : The B-H bonds exhibit hydridic character and are susceptible to electrophilic substitution.[8] The B(9) and B(10) positions are particularly susceptible to substitution.[8] Halogenation, followed by metal-catalyzed cross-coupling reactions (e.g., Kumada or Suzuki), is a common strategy for introducing organic functional groups onto the boron cage.[8][9]

G cluster_reactivity General Reactivity of 1,7-Dicarba-closo-dodecaborane MCB {1,7-C₂B₁₀H₁₂ | meta-Carborane} CH_Deprotonation C-H Deprotonation (e.g., n-BuLi) MCB->CH_Deprotonation Strong Base BH_Electrophilic B-H Electrophilic Substitution (e.g., Halogenation) MCB->BH_Electrophilic Electrophile Anion Carboranyl Anion [1,7-C₂B₁₀H₁₁]⁻ CH_Deprotonation->Anion B_Halogenated B-Halogenated meta-Carborane BH_Electrophilic->B_Halogenated C_Substituted C-Substituted meta-Carborane Anion->C_Substituted Electrophile (E⁺) B_Substituted B-Substituted meta-Carborane B_Halogenated->B_Substituted Cross-Coupling

Reactivity pathways of the meta-carborane cage.

Synthesis

The primary route to 1,7-dicarba-closo-dodecaborane is the high-temperature thermal isomerization of the 1,2-isomer (ortho-carborane). The ortho-isomer itself is synthesized from the reaction of decaborane(14) with acetylene (B1199291) in the presence of a Lewis base.[2]

G cluster_synthesis Synthesis of meta-Carborane Decaborane Decaborane (B₁₀H₁₄) Ortho {1,2-C₂B₁₀H₁₂ | ortho-Carborane} Decaborane->Ortho Reaction Acetylene Acetylene (C₂H₂) Acetylene->Ortho Reaction LewisBase Lewis Base LewisBase->Ortho Reaction Meta {1,7-C₂B₁₀H₁₂ | meta-Carborane} Ortho->Meta Heat (425-500 °C) Para {1,12-C₂B₁₀H₁₂ | para-Carborane} Meta->Para Heat (>600 °C)

Isomerization pathway from ortho- to meta-carborane.
Experimental Protocol: Thermal Isomerization of ortho- to meta-Carborane

This protocol describes the general procedure for the synthesis of meta-carborane.[2][7]

  • Materials : 1,2-dicarba-closo-dodecaborane (ortho-carborane).

  • Apparatus : High-temperature tube furnace, sealed quartz or Pyrex tube under vacuum.

  • Procedure :

    • Place a known quantity of ortho-carborane into a quartz or high-temperature resistant Pyrex tube.

    • Evacuate the tube to a high vacuum and seal it using a torch.

    • Place the sealed tube into a tube furnace and heat to a temperature between 425 °C and 500 °C.[2]

    • Maintain this temperature for several hours to days, depending on the scale and desired conversion rate.

    • Allow the furnace to cool to room temperature. Carefully remove the tube.

    • The product, meta-carborane, is typically a white crystalline solid. It can be purified by sublimation or recrystallization from a suitable solvent like hexane.

    • Confirm product identity and purity using NMR spectroscopy (¹H, ¹¹B) and melting point analysis.

Applications in Drug Development

The incorporation of carboranes into biologically active molecules is a promising strategy in medicinal chemistry.[1] The meta-carborane cage offers a unique combination of properties:

  • Hydrophobic Pharmacophore : Its bulky, spherical, and highly hydrophobic nature allows it to interact effectively with hydrophobic pockets in biological targets like enzymes and receptors.[3][10]

  • Metabolic Stability : The carborane cage is exceptionally stable to metabolic degradation, which can increase the in vivo stability and bioavailability of a drug.[1]

  • 3D Scaffold : The rigid icosahedral structure provides a precise three-dimensional scaffold for orienting functional groups, enabling fine-tuning of drug-receptor interactions.[1]

  • Boron Source for BNCT : As a boron-rich molecule, it is a candidate for use in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[11]

Meta-carborane has been successfully incorporated into potent ligands for estrogen receptors, androgen receptors, and cannabinoid receptors, demonstrating its versatility as a pharmacophore.[5][10]

G cluster_drug_dev Carborane Integration in Drug Development Workflow Lead Identify Lead Compound Pharm Identify Pharmacophore (e.g., Phenyl Ring) Lead->Pharm Bioisostere Select Bioisostere meta-Carborane Pharm->Bioisostere Synthesis Synthesize Carborane Analogue Bioisostere->Synthesis Screening In Vitro Screening (Binding, Potency) Synthesis->Screening Screening->Lead Iterate Optimization Lead Optimization (ADME/Tox) Screening->Optimization Candidate Drug Candidate Optimization->Candidate

Workflow for using meta-carborane as a bioisostere.

Cited Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are protocols adapted from the literature for the functionalization of the meta-carborane cage.

Protocol: C-H Functionalization via Deprotonation-Alkylation

This protocol outlines the monolithiation of meta-carborane and subsequent reaction with an electrophile.[3]

  • Materials : 1,7-dicarba-closo-dodecaborane (m-carborane), anhydrous 1,2-dimethoxyethane (B42094) (DME), n-butyllithium (n-BuLi) in hexane, electrophile (e.g., an alkyl halide).

  • Procedure :

    • Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DME in an oven-dried Schlenk flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add n-BuLi (1.6 M in hexane, 1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir for 1-2 hours at this temperature to ensure complete deprotonation.

    • Add the desired electrophile (1.1 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol: B-H Functionalization via Palladium-Catalyzed Cross-Coupling

This protocol describes the Kumada cross-coupling reaction to form a B-C bond on a pre-functionalized meta-carborane.[8]

  • Materials : B-Iodinated meta-carborane (e.g., 9-iodo-1,7-dicarba-closo-dodecaborane), Grignard reagent (e.g., Allylmagnesium chloride), [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), anhydrous THF.

  • Procedure :

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the B-iodinated meta-carborane (1 equivalent), [PdCl₂(PPh₃)₂] (catalytic amount, e.g., 5 mol%), and CuI (catalytic amount, e.g., 10 mol%).

    • Add anhydrous THF via syringe to dissolve the reagents.

    • Slowly add the Grignard reagent (1.2-1.5 equivalents) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Perform an aqueous work-up as described in Protocol 6.1.

    • Purify the product by column chromatography on silica gel.

Conclusion

1,7-Dicarba-closo-dodecaborane is a molecule of significant interest due to its remarkable stability and unique three-dimensional structure. For researchers in materials science and medicinal chemistry, it offers a robust and versatile scaffold that can be precisely functionalized at either its carbon or boron vertices. Its proven application as a hydrophobic bioisostere in drug design highlights its potential for developing next-generation therapeutics with improved pharmacological profiles. The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly expand the utility of this fascinating boron cluster.

References

An In-depth Technical Guide to Carborane Cage Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Carborane Cages

Carboranes are a class of polyhedral cluster compounds composed of boron, carbon, and hydrogen atoms.[1] Their structures are fundamentally different from classical organic molecules, adopting three-dimensional, cage-like geometries with delocalized sigma-bonding, a phenomenon often referred to as three-dimensional aromaticity.[2] The most studied carboranes are the charge-neutral closo-dicarbadodecaboranes with the general formula C₂B₁₀H₁₂. These icosahedral cages are remarkably stable both thermally and chemically, making them attractive scaffolds in materials science and medicinal chemistry.[3][4]

The unique properties of carboranes, such as their high hydrophobicity, metabolic stability, and the ability to be functionalized at specific vertices, have led to their increasing use in drug development.[5][6] They can act as pharmacophores, replacing phenyl rings or other bulky groups to enhance biological activity, and are key components in Boron Neutron Capture Therapy (BNCT) due to their high boron content.[3][7]

This guide provides a comprehensive overview of the core concepts of carborane chemistry, including their structure, synthesis, and functionalization, with a focus on their application in drug development. Detailed experimental protocols, quantitative data, and graphical representations of key concepts and pathways are provided to serve as a valuable resource for researchers in the field.

Core Concepts in Carborane Chemistry

Structure and Isomerism

The icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂) exist as three geometric isomers, distinguished by the relative positions of the two carbon atoms within the 12-vertex cage:

  • ortho-carborane (1,2-C₂B₁₀H₁₂): The carbon atoms are adjacent.

  • meta-carborane (1,7-C₂B₁₀H₁₂): The carbon atoms are separated by one boron atom.

  • para-carborane (1,12-C₂B₁₀H₁₂): The carbon atoms are at antipodal positions.[1]

The arrangement of the carbon atoms significantly influences the electronic properties of the cage, such as the dipole moment and the acidity of the C-H protons.[8]

Figure 1: Isomers of closo-dicarbadodecaborane.
Closo, Nido, and Arachno Structures

Based on Wade-Mingos rules, which rationalize the shapes of borane (B79455) clusters by calculating the number of skeletal electron pairs, carboranes are classified into three main structural types:

  • Closo (closed): These carboranes have a complete polyhedral structure with n vertices for n skeletal electron pairs. They are the most stable type.

  • Nido (nest-like): These have a structure derived from a closo-polyhedron with one missing vertex.

  • Arachno (web-like): These are derived from a closo-polyhedron with two missing vertices.[1]

The removal of vertices from the closo structure results in more open and reactive carborane cages.

G closo Closo (Complete Polyhedron) nido Nido (One Missing Vertex) closo->nido - BH vertex arachno Arachno (Two Missing Vertices) nido->arachno - BH vertex

Figure 2: Relationship between closo, nido, and arachno structures.

Quantitative Data on Carborane Isomers

The structural and electronic differences between the carborane isomers can be quantified through various physical and chemical parameters.

Table 1: Selected Bond Lengths and Angles of C₂B₁₀H₁₂ Isomers
Parameterortho-carborane (C₂v symmetry)meta-carborane (C₂v symmetry)para-carborane (D₅d symmetry)
C-C bond length (Å)1.624(8)--
C...C distance (Å)-2.575(9)3.029(5)
C-B bond length (Å)--1.698(3)
B-B bond length (Å)--1.785(1) (B2-B3)
B-B bond length (Å)--1.774(4) (B2-B7)
C-H bond length (Å)1.093(8)--
B-H bond length (Å)1.192(3) - 1.196(3)--

Data obtained from gas-phase electron diffraction studies.[5]

Table 2: ¹¹B NMR Chemical Shifts of C₂B₁₀H₁₂ Isomers
IsomerBoron Position(s)¹¹B Chemical Shift (δ, ppm)
ortho-carboraneB(9,12)-3.1
B(8,10)-16.0
B(4,5,7,11)-
B(3,6)-
meta-carborane-Multiple overlapping signals
para-carborane-Single sharp resonance

Note: The ¹¹B NMR spectrum of ortho-carborane shows distinct signals for different boron environments, while meta-carborane has a more complex spectrum due to lower symmetry. Para-carborane, with its high symmetry, exhibits a single signal. Specific chemical shifts can vary with solvent and substitution.[9][10]

Table 3: Comparative Hydrophobicity and Biological Activity
Compound/MoietyLogP (experimental)IC₅₀ (COX-2)IC₅₀ (5-LO)
Phenyl-containing analogVariesVariesVaries
Adamantyl-containing analogVariesVariesVaries
ortho-carborane analogGenerally higher than phenylVariesVaries
meta-carborane analogGenerally higher than phenylVariesVaries
para-carborane analogHighest among isomersVariesVaries
Di-tert-butylphenol (R-830)--0.003 µM
p-carborane analog (R-830-Cb)--0.002 µM
Di-tert-butylphenol (S-2474)-0.2 µM0.004 µM
p-carborane analog (S-2474-Cb)->10 µM0.003 µM

LogP values for carborane-containing nucleosides are significantly increased compared to their unmodified counterparts, with para-carborane conjugates being the most lipophilic.[11] IC₅₀ values for carborane-based analogs often show comparable or enhanced potency, particularly for 5-LO inhibition.[12]

Experimental Protocols

Synthesis of ortho-carborane (1,2-C₂B₁₀H₁₂)

The most common method for synthesizing ortho-carborane involves the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (B1199291).[13] The use of a Lewis base, such as diethyl sulfide (B99878), is crucial for the reaction to proceed efficiently.[3]

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet, and condenser, dissolve 200 g of decaborane in 225 ml of di-n-propyl ether and 225 ml of diethyl sulfide under an inert atmosphere.

  • Heat the solution at 40 ± 5°C for at least 12 hours.

  • Increase the temperature to 90 ± 5°C and bubble acetylene gas through the solution at a rapid rate for 24 hours.

  • Cool the reaction mixture and remove the volatile materials under reduced pressure.

  • Dissolve the residue in three 250-ml portions of methanol and transfer to a larger flask.

  • Add a solution of 100 g of potassium hydroxide (B78521) in 500 ml of methanol, followed by 500 ml of water.

  • Heat the mixture to boiling for one hour, then cool and add 500 ml of concentrated hydrochloric acid.

  • Cool the mixture to 0°C to precipitate the crude carborane.

  • Filter the solid and purify by recrystallization from methanol and then acetone.

Isomerization of ortho-carborane to meta- and para-carborane

Thermal rearrangement of ortho-carborane in the vapor phase yields meta- and para-isomers.[1]

Apparatus:

  • Vaporizer

  • Heated isomerization tube (e.g., Vycor tube)

  • Condenser

  • Inert carrier gas (Nitrogen)

Procedure for meta-carborane:

  • Charge the vaporizer with ortho-carborane and purge with nitrogen.

  • Heat the vaporizer to 150-200°C and pass a stream of nitrogen through to carry the carborane vapors into the isomerization tube.

  • Maintain the isomerization tube at 600°C.

  • The isomerized product sublimes and collects in the condenser.

  • Yields of meta-carborane can be up to 98%.

Procedure for para-carborane:

  • Follow the same procedure as for meta-carborane, but increase the isomerization tube temperature to 700°C.

  • The sublimate will be a mixture of meta- and para-isomers.

  • Separate the para-isomer from the mixture using vapor phase chromatography.

C-H Functionalization of ortho-carborane

The cage carbon protons of carboranes are acidic and can be readily removed by strong bases like n-butyllithium (n-BuLi), followed by reaction with an electrophile.[14]

Materials:

  • ortho-carborane

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., paraformaldehyde for hydroxymethylation)

  • Hydrochloric acid

  • Inert gas (Nitrogen or Argon)

Procedure for Monolithiation and Hydroxymethylation:

  • Dissolve ortho-carborane in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere and cool to 0°C.

  • Slowly add one equivalent of n-BuLi in hexane to the solution and stir for 30 minutes at 0°C.

  • Add an excess of the electrophile (e.g., dry paraformaldehyde) to the solution of the lithiated carborane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water, followed by dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

G start Decaborane + Acetylene synthesis Synthesis (Lewis Base Catalyst) start->synthesis ortho ortho-carborane synthesis->ortho isomerization_m Isomerization (600°C) ortho->isomerization_m isomerization_p Isomerization (700°C) ortho->isomerization_p functionalization C-H Functionalization (e.g., n-BuLi, Electrophile) ortho->functionalization meta meta-carborane isomerization_m->meta meta->functionalization para para-carborane isomerization_p->para para->functionalization derivative Functionalized Carborane functionalization->derivative

Figure 3: Experimental workflow for carborane synthesis and functionalization.

Carboranes in Drug Development: Signaling Pathways

The unique properties of carboranes make them valuable moieties for modulating biological pathways. Two examples are the inhibition of steroid sulfatase and the targeting of the translocator protein.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a key enzyme in the biosynthesis of active steroid hormones, such as estradiol (B170435) and androstenediol, from their inactive sulfate (B86663) precursors.[15][16] In hormone-dependent cancers, like breast and prostate cancer, the overexpression of STS leads to an increased local production of steroids that can stimulate tumor growth.[15] Carborane-based compounds have been developed as potent inhibitors of STS.[2]

G DHEAS DHEA-Sulfate (inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (inactive) E1S->STS DHEA DHEA STS->DHEA E1 Estrone STS->E1 Androstenediol Androstenediol (active androgen) DHEA->Androstenediol Estradiol Estradiol (active estrogen) E1->Estradiol TumorGrowth Tumor Cell Proliferation Androstenediol->TumorGrowth Estradiol->TumorGrowth CarboraneInhibitor Carborane-based STS Inhibitor CarboraneInhibitor->STS

Figure 4: Inhibition of the steroidogenesis pathway by carborane-based STS inhibitors.
Targeting the Translocator Protein (TSPO)

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane.[15] It is involved in various cellular processes, including cholesterol transport, steroidogenesis, and the modulation of mitochondrial function.[17] TSPO is overexpressed in numerous pathological conditions, including neuroinflammatory diseases and cancer, making it an attractive therapeutic target. Carborane-containing ligands for TSPO have been shown to modulate mitochondrial bioenergetics, such as increasing ATP production and reducing reactive oxygen species, thereby exerting neuroprotective effects.[1][18]

G cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol Cholesterol Pregnenolone Pregnenolone (Neurosteroid) ATP_prod ATP Production ROS Reactive Oxygen Species (ROS) CellSurvival Cell Survival / Neuroprotection ROS->CellSurvival inhibits CarboraneLigand Carborane-based TSPO Ligand CarboraneLigand->TSPO binds to

Figure 5: Modulation of mitochondrial function by carborane-based TSPO ligands.

Conclusion

Carborane cage chemistry offers a rich and diverse field of study with significant potential for the development of novel therapeutics. Their unique three-dimensional structures, exceptional stability, and tunable properties provide a powerful platform for designing molecules with enhanced biological activity and novel mechanisms of action. This guide has provided a foundational understanding of carborane chemistry, from fundamental principles to practical applications in drug discovery. The detailed experimental protocols and compiled quantitative data serve as a starting point for researchers looking to explore the potential of these fascinating molecules in their own work. As our understanding of the interactions between carborane-containing compounds and biological systems continues to grow, so too will the opportunities for their application in addressing a wide range of diseases.

References

A Comparative Analysis of C-H Bond Acidity in Ortho- and Meta-Carborane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential acidity of the carbon-hydrogen (C-H) bonds in ortho-carborane (1,2-dicarba-closo-dodecaborane) and meta-carborane (1,7-dicarba-closo-dodecaborane). A thorough understanding of this property is crucial for the strategic functionalization of carborane cages in various applications, including medicinal chemistry and materials science. This document outlines the quantitative differences in acidity, details the experimental and computational methodologies used for their determination, and explores the underlying electronic and structural factors responsible for these observations.

Executive Summary

The C-H bonds of closo-carboranes are notably acidic for hydrocarbons, a consequence of the unique electronic structure of the carborane cage. Experimental and theoretical studies have consistently demonstrated that the C-H bonds in ortho-carborane are significantly more acidic than those in meta-carborane . This difference in acidity is primarily attributed to the greater electron-withdrawing character of the ortho-carborane cage, a direct result of the closer proximity of the two carbon atoms within the icosahedral framework. This enhanced acidity in the ortho-isomer facilitates its deprotonation and subsequent functionalization, making it a versatile building block in chemical synthesis.

Quantitative Acidity Data

The acidity of carborane C-H bonds is typically quantified by their pKa values. The following table summarizes the reported pKa values for o-carborane (B102288) and m-carborane, highlighting the significantly lower pKa of the ortho-isomer, which corresponds to higher acidity.

Carborane IsomerCommon NamepKa (approximate)Reference
1,2-dicarba-closo-dodecaboraneo-carborane23[1]
1,7-dicarba-closo-dodecaboraneThis compound28[1]

Theoretical Basis for Differential Acidity

The difference in C-H bond acidity between o- and this compound can be explained by considering the electronic and structural properties of the isomers.

Electronic Effects

The primary driver for the enhanced acidity of o-carborane is the stronger inductive electron-withdrawing effect of the carborane cage in this isomer.[1] The two carbon atoms, being more electronegative than the ten boron atoms, create a dipole moment in the cage. In o-carborane, these two carbon atoms are adjacent (at positions 1 and 2), leading to a concentrated region of negative charge and a significant distortion of the electron density throughout the cage. This arrangement enhances the overall electron-withdrawing nature of the cage as experienced by the C-H bonds.

In contrast, the carbon atoms in this compound are separated (at positions 1 and 7), resulting in a more even distribution of charge and a reduced inductive effect on the C-H bonds.[2] Consequently, the C-H bonds in this compound are less polarized and therefore less acidic.[3]

Structural Factors and Hybridization

The stability of the resulting carbanion upon deprotonation is a key factor in determining the acidity of the parent C-H bond. The carbanion of o-carborane is better able to delocalize the negative charge due to the proximity of the two carbon atoms. While a detailed analysis of the s-character of the C-H bonds in the two isomers is complex, the greater acidity of the o-carborane C-H bond suggests that the resulting carbanion is more stable.

The logical relationship between the isomeric structure and the resulting C-H acidity can be visualized as follows:

G cluster_o ortho-Carborane cluster_m meta-Carborane o_structure Adjacent Carbon Atoms (1,2) o_effect Concentrated Electron Withdrawal o_structure->o_effect leads to o_acidity Higher C-H Acidity (pKa ≈ 23) o_effect->o_acidity results in conclusion Conclusion: o-Carborane is a stronger Brønsted acid than this compound. m_structure Separated Carbon Atoms (1,7) m_effect Dispersed Electron Withdrawal m_structure->m_effect leads to m_acidity Lower C-H Acidity (pKa ≈ 28) m_effect->m_acidity results in

Figure 1. Factors influencing C-H acidity in carborane isomers.

Experimental Protocols for Acidity Determination

The determination of carborane C-H bond acidity requires specialized techniques due to their relatively weak acidity and low solubility in aqueous media. The primary methods employed are ¹H NMR spectroscopy and computational analysis, with potentiometric titration being theoretically possible but challenging.

¹H NMR Spectroscopy Analysis

This method provides a relative measure of C-H acidity by observing the chemical shift of the cage C-H proton. A downfield shift (higher ppm) of the C-H proton signal is indicative of a more deshielded proton and, consequently, higher acidity.[4]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of the carborane isomer (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the signal corresponding to the carborane C-H proton. For unsubstituted o-carborane and this compound, this signal typically appears as a broad singlet. Compare the chemical shifts of the C-H protons for the two isomers. The isomer with the more downfield chemical shift is the more acidic.

The general workflow for this experimental approach is depicted below:

G start Carborane Sample (o- or m-) step1 Dissolve in Deuterated Solvent start->step1 step2 Acquire ¹H NMR Spectrum step1->step2 step3 Analyze C-H Proton Chemical Shift step2->step3 end Relative Acidity Determination step3->end

Figure 2. Workflow for ¹H NMR analysis of carborane acidity.
Computational Chemistry

Density Functional Theory (DFT) calculations are powerful tools for quantifying the acidity of carboranes. These methods can be used to calculate properties that correlate with acidity, such as proton affinities, C-H bond dissociation energies, and the energies of the parent carborane and its conjugate base.

Protocol:

  • Structure Optimization: Perform geometry optimizations of the neutral carborane isomers and their corresponding carbanions using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Acidity Calculation: The gas-phase acidity (proton affinity of the anion) can be calculated as the difference in enthalpy or Gibbs free energy between the carbanion and the neutral carborane plus a proton. Solvation models can be applied to estimate pKa values in solution.

  • Analysis of Electronic Properties: Further analysis can include the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Global Electrophilicity Index (GEI), both of which can provide insights into the Lewis acidity and reactivity of the carboranes.[4][5]

Deprotonation of o- and this compound

The greater acidity of o-carborane's C-H bonds means they can be deprotonated more readily than those of this compound. This reaction is typically carried out using strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., potassium hexamethyldisilazide, KHMDS). The resulting carboranyl anions are potent nucleophiles that can be used in a wide range of synthetic transformations.

The deprotonation reaction pathway is illustrated below:

G start Carborane (o- or m-) reagent Strong Base (e.g., n-BuLi) product Carboranyl Anion (Nucleophile) start->product + side_product Conjugate Acid of Base product->side_product +

References

An In-depth Technical Guide to the Dipole Moment of m-Carborane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboranes are a class of polyhedral boron-carbon clusters that have garnered significant interest in fields ranging from medicinal chemistry to materials science.[1][2] The three icosahedral isomers of dicarbadodecaborane (C₂B₁₀H₁₂)—ortho-, meta-, and para-carborane—exhibit unique electronic properties despite being structurally similar. A key differentiator among these isomers is their molecular dipole moment, which arises from the placement of the two carbon atoms within the boron cage.[1] This property significantly influences their interaction with other molecules, their behavior in electric fields, and their suitability for various applications, including the design of polar liquid crystals and novel pharmacophores.[3][4] This guide provides a detailed overview of the dipole moments of m-carborane and its isomers, experimental methodologies for their determination, and the relationship between structure and polarity.

Core Data Presentation: Dipole Moments

The dipole moment of dicarbadodecaborane isomers is critically dependent on the positions of the two carbon atoms in the icosahedral cage. The ortho-isomer (1,2-C₂B₁₀H₁₂), with adjacent carbon atoms, possesses the largest dipole moment. The meta-isomer (1,7-C₂B₁₀H₁₂), with separated carbon atoms, has a moderate dipole moment. The para-isomer (1,12-C₂B₁₀H₁₂), characterized by its high degree of symmetry with carbon atoms at antipodal positions, has a zero dipole moment.[1][2][5]

A summary of reported experimental and calculated dipole moment values is presented below.

IsomerFormulaCommon NameDipole Moment (Debye)Measurement Condition
1,2-C₂B₁₀H₁₂closo-1,2-C₂B₁₀H₁₂o-carborane4.53 D[1][5]-
4.45 D[3]Benzene (B151609) solution
4.09 D[2][5]Calculated (Gas phase)
1,7-C₂B₁₀H₁₂closo-1,7-C₂B₁₀H₁₂This compound2.85 D[1][5]-
2.76 D[3]Benzene solution
2.58 D[2][5]Calculated (Gas phase)
1,12-C₂B₁₀H₁₂closo-1,12-C₂B₁₀H₁₂p-carborane0 D[1][2][5]-

Experimental Protocols

The determination of molecular dipole moments is a fundamental experimental practice in physical chemistry. For carboranes, these values have been primarily determined through gas-phase structural studies and measurements of dielectric constants in nonpolar solvents.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures can be derived. For polar molecules, the application of an external electric field (the Stark effect) causes a splitting of the rotational lines. The magnitude of this splitting is directly proportional to the molecular dipole moment.

Generalized Protocol:

  • Sample Preparation: The carborane sample is purified and introduced into the sample cell of the microwave spectrometer in the vapor phase at low pressure.

  • Spectral Acquisition: The microwave spectrum is recorded by sweeping a range of microwave frequencies and detecting absorption.

  • Assignment of Transitions: The observed rotational transitions are assigned to specific quantum number changes based on predicted spectral patterns.

  • Stark Effect Measurement: A uniform DC electric field is applied across the sample. The splitting of the previously assigned rotational transitions is measured as a function of the applied field strength.

  • Dipole Moment Calculation: The molecular dipole moment is calculated from the observed Stark splittings, the rotational constants, and the known physical constants. This method provides highly accurate dipole moment values for the isolated molecule.

This classical method involves measuring the dielectric constant of dilute solutions of the polar solute (carborane) in a nonpolar solvent (e.g., benzene). The increase in the dielectric constant of the solution compared to the pure solvent is related to the dipole moment of the solute. The Halverstadt-Kumler method is a widely used approach for this calculation.

Generalized Protocol:

  • Solvent Selection: A nonpolar solvent with a zero dipole moment, such as benzene or carbon tetrachloride, is chosen.

  • Solution Preparation: A series of solutions of the carborane isomer at different, low concentrations (weight fractions) are accurately prepared.

  • Measurement of Dielectric Constant and Density: The dielectric constant (ε₁₂) and density (d₁₂) of each solution, as well as the pure solvent (ε₁ and d₁), are measured at a constant temperature.

  • Data Extrapolation: The specific volume (v₁₂) is calculated from the density. The quantities (ε₁₂ - ε₁)/w₂ and (v₁₂ - v₁)/w₂ (where w₂ is the weight fraction of the solute) are plotted against w₂ and extrapolated to infinite dilution (w₂ → 0) to obtain the slopes α and β, respectively.

  • Calculation of Molar Polarization: The molar polarization at infinite dilution (P₂) is calculated using the Halverstadt-Kumler equation.

  • Dipole Moment Determination: The dipole moment (μ) is then calculated from the molar polarization, taking into account the molar refraction of the solute.

Visualizations

The three carborane isomers are thermally interconvertible. The ortho-isomer is the kinetic product in the synthesis from decaborane (B607025) and acetylene. Upon heating, it irreversibly rearranges to the more stable meta-isomer, which in turn converts to the most thermodynamically stable para-isomer at even higher temperatures.[2][5]

G o_carborane o-Carborane (μ ≈ 4.5 D) m_carborane This compound (μ ≈ 2.8 D) o_carborane->m_carborane ~470 °C p_carborane p-Carborane (μ = 0 D) m_carborane->p_carborane ~615 °C

Caption: Thermal isomerization pathway of dicarbadodecaboranes.

The following diagram illustrates a generalized workflow for determining the dipole moment of a carborane isomer using the dielectric constant measurement method in a nonpolar solvent.

G cluster_prep Sample Preparation cluster_measure Physical Measurements cluster_analysis Data Analysis & Calculation arrow arrow prep_solutions Prepare solutions of carborane in nonpolar solvent at various concentrations (w₂) measure_dielectric Measure dielectric constant (ε₁₂) prep_solutions->measure_dielectric measure_density Measure density (d₁₂) prep_solutions->measure_density extrapolate Extrapolate data to infinite dilution (w₂ → 0) measure_dielectric->extrapolate measure_density->extrapolate calc_polarization Calculate Molar Polarization (P₂) using Halverstadt-Kumler equation extrapolate->calc_polarization calc_dipole Calculate Dipole Moment (μ) calc_polarization->calc_dipole result Final Dipole Moment Value calc_dipole->result

Caption: Workflow for dipole moment determination via dielectric measurements.

References

Unveiling the Electronic Landscape of m-Carborane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique icosahedral boron-carbon cluster, meta-carborane (m-carborane), presents a fascinating scaffold for the development of novel materials and therapeutic agents. Its three-dimensional structure and distinct electronic properties, governed by the delocalized bonding within the cage, offer a rich design space for chemists and material scientists. This technical guide provides an in-depth exploration of the computational methodologies used to investigate the electronic properties of this compound and its derivatives. By leveraging powerful quantum chemical calculations, researchers can predict and rationalize the impact of structural modifications on the electronic behavior of these compounds, thereby accelerating the design and discovery process. This document summarizes key quantitative data, details common computational protocols, and provides visual workflows to facilitate a deeper understanding of this important class of molecules.

Introduction to this compound and its Electronic Characteristics

Carboranes are a class of polyhedral boron-carbon clusters that exhibit remarkable thermal and chemical stability.[1] The icosahedral closo-carboranes, with the general formula C₂B₁₀H₁₂, exist as three isomers: ortho-, meta-, and para-, distinguished by the relative positions of the two carbon atoms in the cage. The meta-isomer (1,7-dicarba-closo-dodecaborane), the focus of this guide, possesses a unique combination of stability and functionality.

The electronic properties of carboranes are significantly influenced by the isomer. For instance, the dipole moment varies substantially, with calculated values of 4.53 D for o-carborane, 2.85 D for this compound, and 0 D for the symmetric p-carborane.[2] From a thermodynamic perspective, ab initio calculations have demonstrated that the para-isomer is the most stable, followed by the meta-isomer.[2] The unique electronic nature of the carborane cage, often described as having "3-D aromaticity," results in distinct chemical reactivity and interaction profiles, making it an attractive component in various applications.[1]

Computational Methodologies for Probing Electronic Properties

Density Functional Theory (DFT) has emerged as the predominant computational tool for investigating the electronic structure of carboranes and their derivatives, offering a favorable balance between accuracy and computational cost.[3][4]

Key Experimental and Computational Protocols

The following outlines a typical workflow for the computational analysis of this compound derivatives:

  • Geometry Optimization: The first step involves determining the lowest energy structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, paired with a suitable basis set, for instance, 6-31G* or 6-311+G*.[5][6][7] The optimization process ensures that all calculated properties correspond to a stable molecular conformation.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity, electronic transitions, and charge transfer properties of a molecule.[1][6] The HOMO-LUMO energy gap is a key indicator of molecular stability.[8]

    • Dipole Moment: This property is essential for understanding the polarity of the molecule and its interactions with other polar molecules and external electric fields.[2]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, revealing the nature of chemical bonds and lone pairs.

    • Time-Dependent DFT (TD-DFT): For studying excited state properties, such as electronic absorption spectra, TD-DFT calculations are employed.

A variety of software packages are available for performing these quantum chemical calculations, with Gaussian being a prominent example.[9]

Quantitative Electronic Property Data of this compound Derivatives

Computational studies have generated a wealth of quantitative data on the electronic properties of this compound and its substituted analogues. The following tables summarize some of these key findings.

IsomerDipole Moment (D)[2]Relative Enthalpy (kJ/mol)[2]
ortho-carborane4.53-
meta-carborane2.85-
para-carborane0-10 (relative to meta)

Table 1: Comparison of Dipole Moments and Relative Stabilities of Carborane Isomers.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
mCb(T-IDIC)₂-5.62-3.382.24
oCb(T-IDIC)₂-5.73-3.452.28
pCb(T-IDIC)₂-5.58-3.362.22

Table 2: Calculated Frontier Molecular Orbital Energies for Carborane-Containing Non-Fullerene Acceptors (DFT).[1]

Biradical SpeciesAdiabatic Singlet-Triplet Energy Gap (ΔEST) (eV)[5]
m-(2,4) biradical0.04
o-(3,6) biradical0.06
p-(2,4) biradical0.04

Table 3: Calculated Singlet-Triplet Energy Gaps for Carborane Biradicals.

Visualizing Computational Workflows and Molecular Properties

Diagrams are invaluable tools for conceptualizing the relationships between different computational steps and for visualizing the results of electronic structure calculations.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure (this compound derivative) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) geom_opt->elec_prop optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data electronic_properties Electronic Properties (Data Tables) elec_prop->electronic_properties orbital_vis Molecular Orbital Visualization elec_prop->orbital_vis

Caption: A typical workflow for the computational analysis of this compound electronic properties.

molecular_orbitals HOMO HOMO Highest Occupied Molecular Orbital LUMO LUMO Lowest Unoccupied Molecular Orbital Energy_Gap Energy Gap (ΔE = E_LUMO - E_HOMO) Energy_Level Energy Energy_Level->HOMO Excitation

Caption: Relationship between HOMO, LUMO, and the energy gap in molecular orbital theory.

Conclusion and Future Outlook

Computational chemistry provides an indispensable toolkit for the exploration of this compound's electronic properties. The methodologies outlined in this guide, particularly DFT, enable the prediction and rationalization of molecular behavior with a high degree of accuracy. This predictive power is crucial for the targeted design of this compound derivatives with tailored electronic characteristics for applications in drug delivery, materials science, and beyond. As computational resources continue to grow and theoretical models become more sophisticated, we can anticipate an even greater synergy between computational and experimental efforts in unlocking the full potential of these fascinating boron clusters.

References

Unveiling the Enigmatic World of Carboranes: A Technical Guide to their 3D Aromaticity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Carboranes, polyhedral clusters composed of boron, carbon, and hydrogen atoms, are a fascinating class of compounds that defy traditional bonding paradigms. Their unique three-dimensional structures and electronic delocalization give rise to a phenomenon known as 3D aromaticity, a concept of significant interest in medicinal chemistry and materials science. This in-depth guide explores the theoretical underpinnings, experimental validation, and practical implications of carborane aromaticity, providing a comprehensive resource for scientists and researchers in the field.

Carboranes possess exceptional thermal and chemical stability, hydrophobicity, and the ability to form dihydrogen bonds, making them attractive scaffolds for drug design.[1] Their volume is comparable to a phenyl ring, leading to their use as three-dimensional bioisosteres for this common organic motif.[1][2] The delocalized electronic structure of carboranes, often described by Wade-Mingos rules, results in their characteristic 3D aromaticity, which is distinct from the 2D π-aromaticity of molecules like benzene (B151609).[3][4][5][6][] This guide will delve into the core principles of this unique electronic property.

Theoretical Foundations of 3D Aromaticity

The concept of three-dimensional aromaticity in polyhedral boranes and carboranes was first proposed in the 1970s.[4][8] Unlike the π-electron delocalization in planar aromatic systems, 3D aromaticity in carboranes arises from the delocalization of sigma (σ) electrons across the entire cage-like structure.[3][9] This electron delocalization is a consequence of the multicenter, two-electron (3c-2e) bonds that are characteristic of these electron-deficient clusters.[2][3]

Several theoretical frameworks are used to describe and predict the electronic structure and stability of carboranes:

  • Wade-Mingos Rules: These rules are fundamental for predicting the geometry of polyhedral boranes and carboranes based on the number of skeletal electron pairs.[5][6][10] Closo-carboranes, which have a complete polyhedral structure, possess n+1 skeletal electron pairs, where n is the number of vertices.[10] This electron count is associated with high stability and aromatic character.

  • Graph Theory and Tensor Surface Harmonic (TSH) Theory: These models provide a more quantitative description of the electronic delocalization in deltahedral boranes and carboranes, drawing analogies to the delocalization in 2D aromatic hydrocarbons.[4][11] TSH theory, in particular, defines the vertices of the cluster as lying on the surface of a sphere, allowing for the mathematical description of the molecular orbitals involved in the 3D delocalization.[4]

The fusion of 3D aromatic carboranes with 2D aromatic systems, such as benzene or heterocycles, has been a subject of intense research.[3][8][9][12] Computational studies have shown that in such fused systems, the carborane cage generally retains its aromaticity, while the aromaticity of the 2D ring is often diminished.[8][13] This is attributed to the limited overlap between the σ-orbitals of the carborane and the π-orbitals of the planar ring, making a truly integrated 3D/2D aromatic system difficult to achieve.[13][14]

Experimental and Computational Evidence for 3D Aromaticity

The theoretical concept of 3D aromaticity is supported by a range of experimental and computational techniques. These methods provide measurable parameters that correlate with the degree of aromaticity in a given carborane system.

Key Experimental and Computational Methodologies

A combination of experimental and computational approaches is crucial for a comprehensive understanding of carborane aromaticity. The following diagram illustrates a typical workflow for these investigations.

experimental_workflow Workflow for Assessing Carborane Aromaticity cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_interpretation Data Interpretation & Conclusion synthesis Carborane Derivative Synthesis purification Purification & Isolation synthesis->purification initial_char Initial Characterization (e.g., Mass Spec, Elemental Analysis) purification->initial_char nmr NMR Spectroscopy (¹¹B, ¹H, ¹³C) initial_char->nmr xray Single-Crystal X-ray Diffraction initial_char->xray dft Density Functional Theory (DFT) Calculations initial_char->dft interpretation Correlation of Experimental & Computational Data nmr->interpretation xray->interpretation nics NICS Calculations dft->nics ise Isomerization Stabilization Energy (ISE) Calculations dft->ise mo Molecular Orbital (MO) Analysis dft->mo nics->interpretation ise->interpretation mo->interpretation conclusion Assessment of 3D Aromaticity interpretation->conclusion

Caption: A typical workflow for the synthesis and evaluation of 3D aromaticity in carborane derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the electronic environment of carborane clusters.[9][15] The chemical shifts of the boron (¹¹B) and proton (¹H) nuclei are sensitive to the degree of electron delocalization.[16] In aromatic systems, the induced ring currents lead to characteristic deshielding of exocyclic protons.[17]

  • ¹¹B NMR Spectroscopy Protocol:

    • Dissolve the carborane sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire the ¹¹B NMR spectrum on a spectrometer operating at a high frequency (e.g., 128 MHz or higher).

    • Use a boron-free probe or a probe with a low boron background.

    • Reference the spectrum to an external standard, such as BF₃·OEt₂.

    • The chemical shifts and coupling patterns of the boron signals provide information about the electronic structure and symmetry of the carborane cage.[18]

Single-Crystal X-ray Diffraction: This technique provides precise information about the molecular structure of carboranes, including bond lengths and angles.[3][9] In aromatic systems, there is typically a high degree of bond length equalization.

  • X-ray Crystallography Protocol:

    • Grow single crystals of the carborane derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent.[19]

    • Mount a crystal on a goniometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain accurate atomic coordinates, bond lengths, and angles.[20] The C-C bond distance within the carborane cage can be indicative of electronic changes.[19]

Computational Protocols

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to evaluate aromaticity.[3][8][9][15] It involves calculating the magnetic shielding at the center of a ring or cage. A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity.[8]

  • NICS Calculation Protocol:

    • Optimize the geometry of the carborane molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[3]

    • Perform a magnetic shielding calculation using the Gauge-Including Atomic Orbital (GIAO) method at the optimized geometry.[8][14]

    • Place a "ghost" atom (typically a Bq atom with no basis functions and zero charge) at the geometric center of the carborane cage or at the center of a specific face.

    • The NICS value is the negative of the calculated isotropic magnetic shielding at the ghost atom's position.[8] Highly negative NICS values (e.g., -25 to -30 ppm) are indicative of strong 3D aromaticity in carboranes.[13]

Isomerization Stabilization Energy (ISE): ISE calculations compare the energy of an aromatic compound to a non-aromatic isomer. A significant energy difference suggests stabilization due to aromaticity.[3][9]

  • ISE Calculation Protocol:

    • Calculate the electronic energies of the carborane-fused aromatic system and a suitable non-aromatic or less aromatic isomer at the same level of theory.

    • The ISE is the difference in these calculated energies.

    • A negative ISE value indicates that the aromatic isomer is more stable.[3]

Quantitative Data on Carborane Aromaticity

The following tables summarize key quantitative data from the literature that are used to assess the 3D aromaticity of carboranes and their derivatives.

Table 1: Representative Nucleus-Independent Chemical Shift (NICS) Values for Carboranes and Related Compounds

CompoundCalculation PointNICS (ppm)Reference
closo-C₂B₁₀H₁₂Center of the cage-27.3[13]
o-Carborane-fused pyrazole (B372694) (CC fusion)Center of the cage-27.1[13]
o-Carborane-fused pyrazole (CB fusion)Center of the cage-27.4[13]
o-Carborane-fused pyrazole (BB fusion)Center of the cage-27.4[13]
BenzocarboraneCenter of the B₄C five-membered ring-33.0[8]
BenzocarboraneCenter of the cluster-26.8[8]
BenzeneCenter of the ring-8.1[8]
Carborane-fused thiopheneCenter of the five-membered ring-9.9[3]
Carborane-fused furanCenter of the five-membered ring-9.0[3]
Carborane-fused pyrroleCenter of the five-membered ring-9.5[3]

Table 2: Representative Isomerization Stabilization Energy (ISE) Values for Carborane-Fused Heterocycles

CompoundISE (kcal/mol)Reference
Carborane-fused thiophene-8.8[3]
Carborane-fused furan-6.4[3]
Carborane-fused pyrrole-8.0[3]

Implications for Drug Development

The unique properties of carboranes, underpinned by their 3D aromaticity, offer significant opportunities in drug discovery and development.[1]

  • Metabolic Stability: The inherent stability of the carborane cage can enhance the in vivo stability and bioavailability of drug candidates that might otherwise be rapidly metabolized.[21]

  • Bioisosterism: Carboranes serve as effective three-dimensional bioisosteres for phenyl groups, allowing for the exploration of novel chemical space and the potential for improved binding affinity and selectivity.[1][2][21]

  • Hydrophobicity: The hydrophobic nature of carboranes can be tuned by their isomeric form (ortho, meta, para) and through chemical modification, which is a valuable tool for optimizing the pharmacokinetic properties of a drug.[11][21]

  • Boron Neutron Capture Therapy (BNCT): Carboranes are a rich source of boron-10, the active isotope in BNCT, a targeted radiation therapy for cancer.[2][21]

The logical relationship between the properties of carboranes and their applications in drug development is illustrated in the following diagram.

drug_development_logic Carborane Properties and their Role in Drug Development aromaticity 3D Aromaticity stability High Thermal & Chemical Stability aromaticity->stability structure Rigid 3D Structure (Phenyl Mimic) aromaticity->structure metabolic_stability Enhanced Metabolic Stability & Bioavailability stability->metabolic_stability hydrophobicity Tunable Hydrophobicity pk_optimization Pharmacokinetic Optimization hydrophobicity->pk_optimization binding_affinity Improved Binding Affinity & Selectivity structure->binding_affinity boron_content High Boron Content bnct Boron Neutron Capture Therapy (BNCT) boron_content->bnct

Caption: The influence of 3D aromaticity on the physicochemical properties of carboranes and their subsequent applications in drug development.

Conclusion

The 3D aromaticity of carboranes is a defining feature that gives rise to their remarkable stability and unique chemical properties. A comprehensive understanding of this phenomenon, gained through a combination of theoretical, experimental, and computational approaches, is essential for harnessing the full potential of carboranes in medicinal chemistry and materials science. As research in this area continues to evolve, the rational design of novel carborane-based therapeutics and advanced materials will undoubtedly accelerate, opening new frontiers in science and medicine.

References

A Comprehensive Technical Guide to the Safe Handling of Carborane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Carboranes are a unique class of organometallic compounds characterized by polyhedral clusters of boron, carbon, and hydrogen atoms.[1] Formally named dicarba-closo-dodecaboranes, these compounds possess remarkable properties, including high thermal and oxidative stability, kinetic inertness, and significant hydrophobicity.[2] These characteristics have made them increasingly valuable in medicinal chemistry and drug development, where they serve as stable, three-dimensional pharmacophores or bioisosteres for groups like phenyl or adamantane.[3][4] As the use of carborane derivatives expands, particularly in drug discovery, it is imperative for researchers, scientists, and development professionals to have a thorough understanding of the associated safety precautions. This guide provides an in-depth overview of the hazards, handling protocols, and emergency procedures required for the safe manipulation of carborane compounds in a laboratory setting.

Hazard Identification and Risk Assessment

The primary hazards associated with carborane compounds include flammability, potential toxicity, and irritation to the skin, eyes, and respiratory system.[5][6] While closo-carboranes are generally considered to have low toxicity, it is crucial to note that the toxicological properties of many specific derivatives have not been fully investigated.[5] Therefore, all carborane compounds should be handled as if they are potentially hazardous.

1.1 Toxicological and Physicochemical Data

Quantitative data for carboranes is not extensively available, and specific occupational exposure limits have not been established.[5] The following tables summarize the available data for o-carborane (B102288) and related boron compounds for risk assessment context.

Table 1: Toxicological Data for o-Carborane (CAS: 16872-09-6)

Exposure Route Species Value Reference
Oral LD50 Mouse 675 mg/kg [5]
Oral LD50 Rat 1525 mg/kg [5]
Oral LD50 Rabbit 1612 mg/kg [5]
Inhalation LC50 Mouse 170 mg/m³ [5]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Table 2: Physicochemical Hazard Data for o-Carborane

Property Value Reference
Physical State Solid [5]
Flammability Flammable Solid [7]
Flash Point 400 °C (752 °F) [5]
Hazardous Decomposition Carbon monoxide, carbon dioxide, oxides of boron, borane (B79455) [5]

| Incompatibilities | Strong oxidizing agents, water (for some boranes), acids, bases |[5][8] |

Table 3: Occupational Exposure Limits for Related Boron Compounds

Compound Authority Limit (8-hr TWA) Reference
o-Carborane OSHA/NIOSH/ACGIH None Listed [5]
Boron Oxide OSHA PEL 15 mg/m³ [9][10]
Boron Oxide NIOSH REL 10 mg/m³ (10-hr) [9]
Boron Oxide ACGIH TLV 10 mg/m³ [9][10]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Engineering and Administrative Controls

A multi-layered approach to safety, starting with engineering and administrative controls, is essential to minimize exposure.

  • Engineering Controls : The primary engineering control is to handle all carborane compounds in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or fumes.[8] For reactions that may generate gas, such as the evolution of hydrogen, proper ventilation is critical.[7] Exhaust ventilation should be designed to prevent the accumulation and recirculation of particulates.[7]

  • Administrative Controls : Safe work practices are critical. Standard Operating Procedures (SOPs) for the handling, storage, and disposal of carboranes must be developed and strictly followed.[11] All personnel must be trained on the specific hazards, and Safety Data Sheets (SDS) should be readily accessible.[8] Areas where carboranes are stored and handled should be clearly marked with appropriate hazard warnings.[11]

HazardMitigation cluster_main Hazard Mitigation Workflow for Carborane Handling cluster_controls Implement Controls assess Assess Risks (Toxicity, Flammability, Reactivity) eng Engineering Controls (Fume Hood, Ventilation) assess->eng admin Administrative Controls (SOPs, Training, Labeling) assess->admin ppe Personal Protective Equipment (PPE) assess->ppe procedures Perform Safe Handling Procedures (Weighing, Synthesis, Disposal) eng->procedures admin->procedures ppe->procedures emergency Emergency Preparedness (Spill Kits, First Aid, Fire Extinguisher) procedures->emergency

Caption: A logical workflow for mitigating hazards when handling carboranes.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure and must be worn at all times when handling carboranes.[8]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale & References
Eye/Face Chemical safety goggles with side-shields or a face shield. Protects against splashes and airborne dust.[8][12]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). Long-sleeved lab coat. Prevents skin contact, which can cause irritation or burns.[5][8] Gloves should be inspected before use and changed regularly.[8]
Body Fire-retardant and impervious clothing for larger scale operations. Protects the body from spills and splashes.[12]

| Respiratory | NIOSH/MSHA-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient, during large spills, or if exposure limits are exceeded.[5][8][12] |

Experimental Protocols for Safe Handling

Adherence to detailed protocols is crucial for safety. The following are generalized procedures for common laboratory tasks involving carboranes.

Protocol 1: General Handling and Storage of Carborane Solids

  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • Weighing/Transfer : Conduct all transfers of solid carborane compounds within the fume hood. Use non-sparking tools to prevent ignition.[12] Avoid actions that could generate dust.

  • Storage : Store carboranes in tightly sealed, clearly labeled containers.[8] The storage location should be a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[5][8] Some carboranes may require refrigeration; consult the SDS.[5]

Protocol 2: Safe Synthesis Example - Palladium-Catalyzed B-H Arylation This protocol is adapted from general procedures and highlights integrated safety steps.[13]

  • Inert Atmosphere Setup : All glassware (e.g., Schlenk flasks) must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). This prevents reactions with air or moisture and is a standard technique for many organometallic reactions.

  • Reagent Handling : Carefully weigh the carborane substrate, palladium catalyst, and ligands in the fume hood. Dissolve and transfer them to the reaction flask via cannula or in a glovebox.

  • Reaction : Heat the reaction mixture using a controlled heating mantle and monitor progress (e.g., by TLC). The reaction should be conducted entirely within the fume hood.

  • Work-up and Quenching : After cooling, quench the reaction cautiously. This may involve the slow addition of an aqueous solution like ammonium (B1175870) chloride.[13] Be aware of potential gas evolution.

  • Purification : Perform extractions and column chromatography in the fume hood to contain solvent vapors and residual reagents.

SynthesisWorkflow start Start: Plan Synthesis setup 1. Inert Atmosphere Setup (Flame-dried glassware, N2/Ar purge) start->setup reagents 2. Reagent Preparation (Weighing in fume hood, dissolving) setup->reagents reaction 3. Reaction Execution (Controlled heating, monitoring) reagents->reaction workup 4. Work-up & Quenching (Cooling, cautious addition of quenching agent) reaction->workup purify 5. Purification (Extraction, chromatography in fume hood) workup->purify waste 6. Waste Disposal (Segregate hazardous waste) purify->waste end End: Purified Product waste->end

Caption: A generalized workflow for the safe synthesis of carborane derivatives.

Protocol 3: Spill Clean-up

  • Small Spills : Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[5] Avoid generating dust.

  • Large Spills : Evacuate all non-essential personnel and isolate the area.[11] Alert emergency responders.[7] If trained to do so, contain the spill with an inert absorbent material like dry sand or vermiculite (B1170534) and collect it in sealed containers using spark-proof tools.[8][11]

Protocol 4: Waste Disposal

  • Collection : All carborane waste and contaminated materials must be collected as hazardous waste in properly labeled, sealed containers.[7]

  • Disposal : Dispose of waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[7][12] Do not discharge into waterways.[11]

  • Chemical Neutralization (for small quantities, expert use only) : A published method involves cautiously making a 5% solution in water (venting vigorously evolved hydrogen gas), acidifying to pH 1 with sulfuric acid (which also produces hydrogen), letting it stand overnight, evaporating to dryness, and disposing of the residue in an authorized landfill.[7] This procedure should only be performed by experienced chemists with appropriate safety measures in place.

Emergency Procedures

Immediate and correct response to an exposure or fire is critical.

5.1 First Aid Measures

Exposure Procedure Reference
Inhalation Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5][6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops. [5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][6]

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5] |

5.2 Fire Fighting

  • Suitable Extinguishing Media : Use water fog, dry chemical, carbon dioxide, or regular foam.[5]

  • Critical Precaution : Most borane compounds react with water to release highly flammable hydrogen gas.[8] While water fog is listed as an extinguishing agent for o-carborane solids, direct water streams on a borane fire should be avoided as they can spread the fire or cause an explosion.[8]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Carboranes in Drug Development: A Safety Perspective

Carboranes are used in drug design to enhance properties like metabolic stability and receptor binding affinity due to their unique 3D structure and hydrophobicity.[4][14] They can act as pharmacophores that interact with biological targets such as enzymes or receptors.[3] While the carborane cage itself is robust, the functional groups attached during synthesis to create new drug candidates can introduce new, and potentially greater, hazards. The safety protocols for the final, complex drug molecule may differ significantly from those of the parent carborane.

Pharmacophore cluster_drug Drug Structure receptor Receptor Binding Site (e.g., HIV Protease, P2X7R) inhibition Inhibition of Biological Activity receptor->inhibition Blocked drug Carborane-Based Drug drug->receptor:p Binding carborane Carborane Core (Hydrophobic, Stable Scaffold) func_group Functional Group (Targets Receptor)

Caption: Conceptual diagram of a carborane as a stable pharmacophore in a drug.

References

A Technical Guide to m-Carborane: Commercial Availability, Suppliers, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for m-carborane (1,7-dicarba-closo-dodecaborane), a versatile boron cluster with significant potential in medicinal chemistry and materials science. This document details commercially available grades, key suppliers, and essential experimental protocols for its handling, purification, and analysis, empowering researchers to effectively source and utilize this unique compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk requirements. Purity levels are typically high, with most suppliers offering grades of 98% or greater. While a "pharmaceutical grade" is not always explicitly defined by all vendors, some suppliers indicate the availability of various grades, including those suitable for pharmaceutical and biomedical applications.

Table 1: Commercial Suppliers of this compound
SupplierPurityAvailable QuantitiesCAS NumberNotes
Biosynth Information available upon request0.5 g, 1 g, 2 g, 5 g, 10 g16986-24-6Offers custom synthesis and bulk inquiries.[1]
Thermo Scientific Chemicals ≥97.5%, 98%2 g16986-24-6Formerly Alfa Aesar.[2][3]
Sigma-Aldrich (Merck) 98%Inquire for details16986-24-6Provides detailed safety and handling information.[4][5]
Santa Cruz Biotechnology ≥98%Inquire for details16986-24-6
Matrix Scientific Information available upon request1.00 g16986-24-6
Nanochemazone Offers various grades (Mil Spec, ACS, Reagent, Technical, Food, Agricultural, Pharmaceutical, Optical, USP, EP/BP)Custom sizes available16986-24-6Provides customization of parameters like purity and particle size.[6]
UCHEM 98% min25g, 50g, 100g, 500g, bulk16986-24-6
Katchem >96% (for derivatives)1 g minimum (for derivatives)16986-24-6Specializes in boron compounds, including this compound derivatives.[7]

Note: Pricing information is subject to change and is best obtained directly from the suppliers.

Experimental Protocols

The following protocols are derived from published research and provide guidance on common experimental procedures involving this compound and its derivatives.

General Handling and Storage

This compound and its derivatives are typically air-stable solids.[2] However, as with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For reactions requiring anhydrous conditions, standard Schlenk line or glovebox techniques are recommended. All manipulations should be carried out under an inert atmosphere such as nitrogen or argon.[2]

Storage: this compound should be stored in a tightly sealed container in a cool, dry place.[6] Some suppliers recommend storage at 2-8°C.[4][5]

Synthesis of Di-branched this compound Derivatives

This protocol describes a general method for the synthesis of di-branched this compound derivatives at the 9,10-vertices, which is a common strategy for creating building blocks for larger molecules.[2]

Materials:

  • 9,10-diiodo-m-carborane

  • Grignard reagent (e.g., allylmagnesium chloride)

  • [PdCl₂(PPh₃)₂] (catalyst)

  • CuI (co-catalyst)

  • Anhydrous THF

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 9,10-diiodo-m-carborane in anhydrous THF.

  • Cool the solution to 0°C in an ice-water bath.

  • Add the Grignard reagent dropwise to the stirred solution.

  • After stirring at room temperature for 30 minutes, add the [PdCl₂(PPh₃)₂] and CuI catalysts.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Purification by Column Chromatography

Column chromatography is a standard method for purifying this compound derivatives.

Stationary Phase: Silica gel Mobile Phase: A solvent system appropriate for the polarity of the target compound, often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Methods for Purity Determination

Several analytical techniques are employed to assess the purity and confirm the identity of this compound and its derivatives.

Table 2: Analytical Methods for this compound
TechniquePurposeKey Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidation and purity assessment¹H NMR and ¹¹B NMR are essential for characterizing carborane cages. The chemical shifts and coupling patterns provide detailed structural information.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationProvides the mass-to-charge ratio of the molecule, confirming its molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of mixturesA powerful technique for determining the percentage purity of a sample by separating it from impurities.
Gas Chromatography (GC) Purity assessment for volatile compoundsSimilar to HPLC, but used for compounds that can be vaporized without decomposition.
Differential Scanning Calorimetry (DSC) Purity determination of high-purity substancesThis method can be used to determine the purity of substances that are 98% pure or more by analyzing their melting behavior.[]
Infrared (IR) Spectroscopy Functional group identificationUseful for identifying the presence of specific functional groups attached to the this compound cage.

Visualizing Workflows and Relationships

This compound Supply Chain

The following diagram illustrates the typical supply chain for this compound, from its synthesis to its application in a research laboratory.

This compound Supply Chain cluster_0 Production cluster_1 Distribution cluster_2 End User Raw Materials Raw Materials Synthesis Synthesis Raw Materials->Synthesis Purification Purification Synthesis->Purification QC/QA Quality Control/ Quality Assurance Purification->QC/QA Packaging Packaging QC/QA->Packaging Meets Specification Supplier Inventory Supplier Inventory Packaging->Supplier Inventory Marketing & Sales Marketing & Sales Supplier Inventory->Marketing & Sales Procurement Procurement Marketing & Sales->Procurement Researcher/Scientist Researcher/Scientist Laboratory Use Laboratory Use Researcher/Scientist->Laboratory Use Procurement->Researcher/Scientist

Caption: A flowchart of the this compound supply chain.

Decision Tree for this compound Grade Selection

This diagram provides a decision-making framework for researchers to select the appropriate grade of this compound based on their experimental needs.

This compound Grade Selection Start Start Application Application Start->Application In vivo/Cell-based In vivo/Cell-based Application->In vivo/Cell-based Biomedical/Pharmaceutical Reagent/Technical Grade Reagent/Technical Grade Application->Reagent/Technical Grade Materials Science/ General Synthesis GMP Required? GMP Required? In vivo/Cell-based->GMP Required? Yes High Purity (≥98%) High Purity (≥98%) In vivo/Cell-based->High Purity (≥98%) No GMP Required?->High Purity (≥98%) No Pharmaceutical/USP/EP Grade Pharmaceutical/USP/EP Grade GMP Required?->Pharmaceutical/USP/EP Grade Yes

Caption: A decision tree for selecting the appropriate this compound grade.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Carborane Chemistry

This technical guide provides a comprehensive overview of the historical development of carborane chemistry, from its serendipitous discovery to its modern applications in medicine and materials science. It covers the fundamental chemistry, key synthetic protocols, and the evolution of carboranes as unique molecular building blocks.

The Dawn of Carborane Chemistry: A Serendipitous Discovery

The story of carboranes begins not in a quest for novel chemical structures, but in the competitive throes of the Cold War. During the 1950s, industrial laboratories in both the United States and the Soviet Union were intensely researching high-energy, boron-based fuels for potential use in rockets and aircraft.[1][2] This research into boron hydrides led to the unintentional synthesis of remarkably stable boron-carbon clusters.[1] These findings remained classified until late 1963, when the simultaneous declassification of documents revealed the existence of icosahedral carboranes to the wider scientific community.[1][3][4]

The initial reports, published almost concurrently by research groups at Olin Corporation, the Reaction Motors Division of Thiokol Chemical Corporation, and in the USSR, described the unprecedented thermal and chemical stability of 1,2-dicarba-closo-dodecaborane (ortho-carborane).[4] This compound, often synthesized from the reaction of decaborane(14) with acetylene (B1199291), possesses a unique three-dimensional, aromatic character, which quickly captured the imagination of chemists worldwide.[1][5][6]

A pivotal moment that significantly expanded the field was the discovery by M. Frederick Hawthorne in 1964 that the highly stable closo-carborane cage could be selectively degraded.[6] Through nucleophilic attack, a boron vertex could be removed, creating an open, bowl-shaped anionic nido-carborane cage.[1] These anions, known as dicarbollide ions, proved to be exceptional ligands, analogous to the cyclopentadienyl (B1206354) anion, giving birth to the vast field of metallacarborane chemistry.[6]

G Key Milestones in Carborane Chemistry cluster_1950s 1950s cluster_1963 1963 cluster_1964 1964 cluster_1970s 1970s-1990s cluster_2000s 2000s-Present a Serendipitous Synthesis during Boron Fuel Research b Declassification & First Publication of ortho-Carborane Synthesis a->b Discovery c Hawthorne reports degradation of closo- to nido-carboranes (Dicarbollide Ion) b->c Expansion d Development of Metallacarboranes & Carborane-Containing Polymers c->d Application e Rise of Carboranes in Medicinal Chemistry (BNCT, Pharmacophores) & Superacids d->e Modern Era

Caption: A timeline of major milestones in the history of carborane chemistry.

Synthesis and Isomerization: Building the Cage

The most studied carborane, 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), exists as three geometric isomers: ortho (1,2-), meta (1,7-), and para (1,12-), distinguished by the relative positions of the two carbon atoms on the icosahedral cage.[7][8] The initial synthesis typically yields the ortho-isomer, which can be thermally rearranged to the more stable meta- and para-isomers.[9]

G cluster_start Starting Materials cluster_reaction Synthesis cluster_products Icosahedral Carborane Isomers B10H14 Decaborane(14) (B₁₀H₁₄) Reaction Reaction with Lewis Base (e.g., Et₂S) -> B₁₀H₁₂L₂ intermediate B10H14->Reaction Alkyne Acetylene Derivative (R-C≡C-R') Alkyne->Reaction Ortho ortho-Carborane (1,2-C₂B₁₀H₁₂) Reaction->Ortho Initial Product Meta meta-Carborane (1,7-C₂B₁₀H₁₂) Ortho->Meta ~420-500 °C Para para-Carborane (1,12-C₂B₁₀H₁₂) Meta->Para >600 °C

Caption: General synthetic pathway for icosahedral carboranes and their thermal isomerization.
Quantitative Data on C₂B₁₀H₁₂ Isomerization

The thermal rearrangement of ortho-carborane is a kinetically controlled process, leading to the thermodynamically more stable isomers.

Propertyortho-carborane (1,2-)meta-carborane (1,7-)para-carborane (1,12-)
Isomerization Temp. -~420-500 °C[4]>600 °C
Relative Stability Least StableIntermediateMost Stable
Dipole Moment (D) ~4.5 D~2.8 D0 D
Melting Point (°C) 287-293263-265259-261
Experimental Protocols

Protocol 1: Synthesis of 1,2-dicarba-closo-dodecaborane (ortho-carborane) [6]

This procedure is based on the reaction of decaborane(14) with acetylene in the presence of a Lewis base catalyst.

  • Materials: Decaborane(14) (B₁₀H₁₄), diethyl sulfide (B99878) (Et₂S), acetylene (C₂H₂), anhydrous toluene.

  • Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a mineral oil bubbler. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • In the reaction flask, dissolve decaborane(14) in anhydrous toluene.

    • Add a stoichiometric amount (2 equivalents) of diethyl sulfide. The mixture is stirred at room temperature for 1-2 hours to form the bis(diethyl sulfide)decaborane adduct (B₁₀H₁₂·2S(Et)₂).

    • Heat the solution to reflux (approx. 110 °C).

    • Bubble acetylene gas gently through the refluxing solution. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield white crystals of ortho-carborane.

Protocol 2: Degradation of ortho-carborane to the [nido-7,8-C₂B₉H₁₂]⁻ Anion [6]

This protocol describes the removal of a boron vertex to form the dicarbollide ion.

  • Materials: ortho-carborane (C₂B₁₀H₁₂), sodium metal, absolute ethanol.

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser, under an inert atmosphere.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

    • Add ortho-carborane to the sodium ethoxide solution.

    • Heat the mixture to reflux. The degradation reaction proceeds with the evolution of hydrogen gas.

    • After the reaction is complete (typically 1-2 hours), the solution is cooled.

    • The product, sodium 7,8-dicarba-nido-undecaborate(1-), Na[C₂B₉H₁₂], can be isolated by removal of the solvent and precipitation. The borate (B1201080) ester by-product, B(OEt)₃, is also formed.

Carboranes in Drug Development and Medicine

The unique properties of carboranes—high stability, hydrophobicity, and a high boron content—make them exceptionally attractive for medicinal chemistry.[5][10] Their most prominent application is in Boron Neutron Capture Therapy (BNCT), a binary cancer therapy.[3][7][11][12][13]

Boron Neutron Capture Therapy (BNCT)

BNCT is based on a nuclear capture reaction. A non-toxic boron-10 (B1234237) (¹⁰B) isotope, delivered selectively to tumor cells, is irradiated with a beam of low-energy (thermal) neutrons. The ¹⁰B nucleus captures a neutron and undergoes fission, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus.[13] These particles have a very short path length (5-9 µm), confining the cytotoxic damage primarily to the boron-containing cell.[13] Carboranes are ideal delivery agents due to their high density of boron atoms per molecule.

G Mechanism of Boron Neutron Capture Therapy (BNCT) cluster_delivery Step 1: Boron Delivery cluster_irradiation Step 2: Neutron Irradiation cluster_reaction Step 3: Nuclear Reaction cluster_cytotoxicity Step 4: Cell Death A Carborane-conjugated drug selectively accumulates in tumor cells B Tumor is irradiated with a beam of low-energy thermal neutrons (n) A->B Targeting C ¹⁰B nucleus captures a neutron: ¹⁰B + n → [¹¹B]* B->C Activation D [¹¹B]* → ⁴He (α particle) + ⁷Li High-energy particles are released C->D Fission E Short-range particles cause lethal damage to the tumor cell D->E Cytotoxicity

Caption: The workflow of Boron Neutron Capture Therapy (BNCT).
Carboranes as Pharmacophores

Beyond BNCT, carboranes are used as unique pharmacophores—three-dimensional, hydrophobic, and metabolically robust substitutes for organic groups like phenyl rings.[7][8][14] Incorporating a carborane cage into a drug molecule can significantly alter its properties, often leading to increased potency, receptor binding affinity, or bioavailability.[5]

Carborane-Based AgentTherapeutic TargetApplication/SignificanceReported Potency (IC₅₀)
Sulfonamido-carborane (CA-SF) Carbonic Anhydrase IX (CAIX)BNCT agent and inhibitor for mesothelioma and breast cancer.[7]Varies by cell line
Carborane-based HSP90 Inhibitor Heat Shock Protein 90 (HSP90)Anticancer agent; carborane moiety significantly increases potency.[1][5]Low to sub-nanomolar range[5]
Carborane Vitamin D Analogs Vitamin D Receptor (VDR)Anticancer drug design, regulates cell proliferation.[7]-
Carborane-based HIV Protease Inhibitors HIV ProteaseAntiviral therapy; carborane interacts with hydrophobic pockets.[14]-

Note: IC₅₀ values are highly dependent on the specific derivative and assay conditions.[1]

Future Perspectives

From their unexpected origins in high-energy fuel research, carboranes have evolved into a versatile and powerful platform in chemistry and medicine.[1] Current research continues to expand their utility. The development of carborane-containing polymers for heat-resistant materials and drug delivery systems is an active field.[15] Furthermore, the creation of carborane superacids, which are millions of times stronger than sulfuric acid, has opened new frontiers in fundamental chemistry.[4][16] As our understanding of molecular interactions and disease pathways grows, the unique three-dimensional structure and robust nature of the carborane cage will undoubtedly secure its role in the design of next-generation materials and therapeutics.

References

Methodological & Application

Application Notes and Protocols: Functionalization of m-Carborane at B-H Vertices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Carborane (1,7-dicarba-closo-dodecaborane), a highly stable icosahedral boron cluster, has emerged as a unique pharmacophore and a versatile building block in medicinal chemistry and materials science. Its three-dimensional structure and hydrophobicity offer novel opportunities for drug design, allowing for the creation of compounds with enhanced biological activity and improved pharmacokinetic properties. The functionalization of this compound at its boron-hydrogen (B-H) vertices is a key strategy for introducing diverse chemical moieties, enabling the synthesis of new therapeutic agents and functional materials.

These application notes provide detailed protocols for the selective functionalization of this compound at its B-H vertices, focusing on key transformations relevant to drug development. The protocols cover direct halogenation, iridium-catalyzed borylation, and palladium-catalyzed Suzuki-M iyaura cross-coupling reactions.

Key Functionalization Strategies

The functionalization of this compound's B-H vertices can be achieved through several synthetic routes. The reactivity of the B-H bonds varies depending on their position on the cage, with the B(9) and B(10) positions being the most electron-rich and thus more susceptible to electrophilic substitution.

A general workflow for the functionalization of this compound and its subsequent use in drug discovery is outlined below.

G cluster_0 This compound Functionalization Workflow This compound This compound B-H Functionalization B-H Functionalization This compound->B-H Functionalization Halogenation Halogenation B-H Functionalization->Halogenation Borylation Borylation B-H Functionalization->Borylation Functionalized this compound Functionalized this compound Halogenation->Functionalized this compound e.g., 9-Iodo-m-carborane Borylation->Functionalized this compound e.g., 9-Bpin-m-carborane Cross-Coupling Cross-Coupling Functionalized this compound->Cross-Coupling Suzuki-Miyaura Drug Candidate Synthesis Drug Candidate Synthesis Cross-Coupling->Drug Candidate Synthesis Biological Evaluation Biological Evaluation Drug Candidate Synthesis->Biological Evaluation Lead Optimization Lead Optimization Biological Evaluation->Lead Optimization

Figure 1: General workflow for this compound functionalization in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 9,10-Diiodo-m-carborane

This protocol describes the direct iodination of this compound at the B(9) and B(10) positions, which are the most susceptible to electrophilic attack.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add iodine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/dichloromethane gradient) to afford 9,10-diiodo-m-carborane.

Expected Yield: 87%[1]

Characterization: The product can be characterized by ¹¹B NMR and ¹H NMR spectroscopy.

Protocol 2: Iridium-Catalyzed B-H Borylation of this compound

This protocol details the regioselective synthesis of 2-Bpin-m-carborane via direct iridium-catalyzed B-H activation.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [(cod)IrCl]₂ (cod = 1,5-cyclooctadiene)

  • 2-Methylpyridine (B31789) (2-MePy)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), B₂pin₂ (1.5 eq), [(cod)IrCl]₂ (3.5 mol%), and 2-methylpyridine (21 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous THF to the Schlenk tube.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-Bpin-m-carborane.

Expected Yield: 74%[2]

G cluster_1 Iridium-Catalyzed B-H Borylation This compound This compound Solvent_Temp THF, 80 °C This compound->Solvent_Temp B2pin2 B2pin2 B2pin2->Solvent_Temp Ir_Catalyst [(cod)IrCl]2 Ir_Catalyst->Solvent_Temp Ligand 2-MePy Ligand->Solvent_Temp Borylated_Product 2-Bpin-m-carborane Solvent_Temp->Borylated_Product

Figure 2: Key components of the Iridium-catalyzed B-H borylation reaction.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 9-Iodo-m-carborane with Phenylboronic Acid

This protocol provides a general procedure for the C-B bond formation at a specific boron vertex of the this compound cage.

Materials:

  • 9-Iodo-m-carborane

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (B91410) (CsF)

  • 1,2-Dimethoxyethane (DME) and Water (or other suitable solvent system)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 9-iodo-m-carborane (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (e.g., 5 mol%) and PPh₃ (e.g., 10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of DME and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative yields for the functionalization of this compound derivatives.

Table 1: Halogenation of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundI₂, HNO₃, H₂SO₄, reflux, 3h9,10-Diiodo-m-carborane87[1]

Table 2: Iridium-Catalyzed Borylation of this compound

Starting MaterialBorylation ReagentCatalyst SystemProductYield (%)Reference
This compoundB₂pin₂[(cod)IrCl]₂ / 2-MePy2-Bpin-m-carborane74[2]

Table 3: Suzuki-Miyaura Coupling of B-Iodo-carboranes with Arylboronic Acids

Carborane SubstrateArylboronic AcidCatalystBaseSolventProductYield (%)
9-Iodo-m-carboranePhenylboronic acidPd(PPh₃)₄CsFDME9-Phenyl-m-carboraneHigh (General)
9-Iodo-m-carborane4-Tolylboronic acidPd(PPh₃)₄CsFDME9-(4-Tolyl)-m-carboraneHigh (General)
9-Iodo-m-carborane4-Methoxyphenylboronic acidPd(PPh₃)₄CsFDME9-(4-Methoxyphenyl)-m-carboraneHigh (General)

Note: Specific yields for the Suzuki-Miyaura coupling of 9-iodo-m-carborane can vary depending on the specific reaction conditions and the nature of the arylboronic acid.

Characterization Data

The characterization of functionalized m-carboranes relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B and ¹H NMR.

  • ¹¹B NMR: The ¹¹B NMR spectrum of this compound shows characteristic signals for the different boron environments. Upon functionalization, the signal corresponding to the substituted boron atom will shift significantly. For instance, in 9-aryl-m-carboranes, the signal for the B(9) atom will be shifted downfield compared to the parent this compound.

  • ¹H NMR: The ¹H NMR spectrum will show signals for the C-H protons of the carborane cage (typically around 2.8-3.5 ppm) and signals corresponding to the newly introduced functional group.

Table 4: Representative ¹¹B and ¹H NMR Data for Functionalized Carboranes

Compound¹¹B NMR (δ, ppm)¹H NMR (δ, ppm)Reference
3-(4-Tolyl)-o-carborane-2.4 (2B), -5.0 (1B, B-C), -8.5 (1B), -12.9 (3B), -13.7 (3B)7.49 (2H, d), 7.19 (2H, d), 3.69 (2H, br s, CHCarb), 2.37 (3H, s, CH₃)[3]
3-(4-Cyanophenyl)-o-carborane-2.0 (2B), -6.3 (1B, B-C), -8.5 (1B), -11.4 (1B), -13.0 (5B)7.69 (2H, m), 7.63 (2H, m), 3.74 (2H, br s, CHCarb)[3]
9,12-Dibromo-o-carborane0.1 (2B, B-Br), -7.5 (2B), -14.4 (4B), -16.9 (2B)3.72 (2H, br s, CHCarb)[4]

Note: The provided NMR data is for ortho-carborane derivatives, as detailed data for this compound derivatives was less available in the initial search. The principles of characterization remain the same.

Applications in Drug Development

The functionalization of this compound at its B-H vertices opens up a vast chemical space for the design of novel therapeutic agents. The hydrophobic and rigid nature of the carborane cage can be exploited to enhance binding affinity to biological targets. Furthermore, the high boron content of these molecules makes them attractive for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.

G cluster_2 Applications of Functionalized m-Carboranes Functionalized_m_Carborane Functionalized This compound Drug_Scaffold Hydrophobic Scaffold for Drug Design Functionalized_m_Carborane->Drug_Scaffold BNCT Boron Neutron Capture Therapy (BNCT) Functionalized_m_Carborane->BNCT Enzyme_Inhibitors Enzyme Inhibitors Drug_Scaffold->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands Drug_Scaffold->Receptor_Ligands Targeted_Cancer_Therapy Targeted Cancer Therapy BNCT->Targeted_Cancer_Therapy

Figure 3: Key application areas for functionalized m-carboranes in drug development.

By following the detailed protocols and utilizing the characterization data provided, researchers can effectively synthesize and evaluate novel this compound-containing compounds for a wide range of therapeutic applications.

References

Application Notes and Protocols for the Synthesis of C-Substituted m-Carborane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarba-closo-dodecaboranes, commonly known as carboranes, are a unique class of icosahedral boron-carbon molecular clusters.[1] These three-dimensional analogues of benzene (B151609) possess remarkable thermal and chemical stability, hydrophobicity, and a rigid cage structure.[1][2] The meta-carborane isomer (1,7-C₂B₁₀H₁₂), in particular, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its unique properties can enhance drug stability, improve transport across cellular membranes, and provide a platform for constructing novel therapeutic agents.[3]

The two carbon atoms within the carborane cage bear weakly acidic C-H bonds, which can be selectively deprotonated to form carboranyl anions.[4][5] These nucleophilic intermediates readily react with a variety of electrophiles, providing a primary pathway to C-substituted derivatives. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the toolbox for creating complex C-functionalized m-carboranes.[6][7] This document provides detailed protocols for the key synthetic methodologies used to generate these valuable compounds.

Synthetic Strategies Overview

The functionalization of m-carborane at its carbon vertices is primarily achieved through two main strategies:

  • Deprotonation and Nucleophilic Substitution: This is the most traditional and direct method. It involves the deprotonation of one or both acidic C-H protons using a strong base (typically an organolithium reagent like n-butyllithium) to generate a monolithiated or dilithiated carborane species. This potent nucleophile can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install a wide range of functional groups.

  • Transition-Metal-Catalyzed Cross-Coupling: This powerful set of reactions allows for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. A C-halogenated or C-metalated carborane is coupled with a suitable partner in the presence of a palladium, nickel, or copper catalyst. Key examples include Suzuki-Miyaura, Sonogashira, and Heck couplings.[6]

Experimental Workflows and Synthetic Pathways

The choice of synthetic route depends on the desired final substituent. The following diagrams illustrate the general experimental workflow and the logical relationship between different synthetic strategies.

G cluster_0 General Workflow for C-Substitution A This compound B Deprotonation (e.g., n-BuLi) A->B C C-Lithiated this compound B->C D Quench with Electrophile (e.g., R-X, CO₂, Aldehyde) C->D E C-Substituted This compound Derivative D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, X-ray) F->G

Caption: General experimental workflow for C-substitution of this compound.

G cluster_1 Synthetic Strategies for C-Aryl/Alkenyl/Alkynyl Derivatives cluster_direct Direct Functionalization cluster_indirect Indirect Functionalization via Halide start This compound A 1. Deprotonation (n-BuLi) 2. Metalation (e.g., ZnCl₂, B(OR)₃) start->A C 1. Deprotonation (n-BuLi) 2. Halogenation (e.g., I₂, C₂Cl₆) start->C B C-Metalated this compound (e.g., Carboranylzinc, Boronic Ester) A->B E Transition-Metal-Catalyzed Cross-Coupling B->E D C-Halogenated this compound C->D D->E F C-Aryl / C-Alkenyl / C-Alkynyl This compound Derivative E->F

Caption: Logical relationship between direct and indirect C-functionalization strategies.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical reaction conditions and yields for various C-substitution methods on the this compound cage.

Table 1: Monolithiation and Reaction with Electrophiles

ElectrophileReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
CH₃I1. n-BuLi; 2. CH₃ITHF/Hexane-78 to RT12>90Generic
(CHO)n (paraformaldehyde)1. n-BuLi; 2. (CHO)nTHF-78 to 0479-80[8]
CO₂1. n-BuLi; 2. CO₂(s)THF/Ether-78 to RT12HighGeneric
Alkyl Halides (R-X)1. n-BuLi; 2. R-XTHF/Hexane-78 to RT12-2470-95[5]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCarborane SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
Suzuki C-Iodo-carboraneArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9060-95Adapted from[6]
Sonogashira C-Iodoaryl-carboraneTerminal AlkynePd(dppf)₂Cl₂/CuIEt₃NTHF60Good to Exc.[9]
Heck 2-Iodo-p-carboraneStyreneHerrmann's CatalystAg₃PO₄DMF10085-95[10]
Kumada 9,10-I₂-m-carboraneAllyl-MgBr[PdCl₂(PPh₃)₂]/CuI-THFReflux95[11][12]

Note: The Heck reaction example uses p-carborane, but the conditions are illustrative for this compound derivatives as well. The Kumada coupling example is for a B-H functionalization, but the catalytic system is relevant for C-C bond formation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using appropriate syringe techniques. Always wear personal protective equipment (safety glasses, lab coat, gloves).

Protocol 1: Synthesis of 1-(Hydroxymethyl)-1,7-carborane via Lithiation

This protocol describes the monolithiation of this compound and subsequent reaction with paraformaldehyde.[8]

Materials:

  • This compound (1,7-C₂B₁₀H₁₂)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Paraformaldehyde ((CHO)n), dried under vacuum

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn slightly yellow.

  • Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to 0 °C and stir for an additional 1 hour.

  • Electrophile Addition: Cool the mixture back to -78 °C. In a separate flask, ensure the paraformaldehyde (1.5 eq) is dry. Add the paraformaldehyde to the carboranyl lithium solution in one portion.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl solution until the mixture is acidic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by silica (B1680970) gel column chromatography to yield the pure 1-(hydroxymethyl)-1,7-carborane.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol provides a general method for coupling a C-halogenated carborane with a terminal alkyne.[9][13]

Materials:

  • C-Iodo-m-carborane derivative (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or similar Pd(0) or Pd(II) precatalyst (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA)

  • Anhydrous solvent (THF or DMF)

  • Schlenk flask and standard glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the C-iodo-m-carborane derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.03 eq), and CuI (e.g., 0.06 eq).

  • Addition of Reagents: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, typically used as solvent or co-solvent).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) or diethyl ether and filter through a pad of celite to remove the catalyst and salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of a C-halogenated carborane with an organoboron compound.[14][15]

Materials:

  • C-Iodo- or C-Bromo-m-carborane derivative (1.0 eq)

  • Aryl- or Vinyl-boronic acid or boronic ester (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask and standard glassware

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, combine the C-halo-m-carborane (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (e.g., 0.03 eq).

  • Solvent and Base Addition: Add the organic solvent (e.g., toluene) followed by the aqueous base solution.

  • Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heating: Heat the biphasic mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to obtain the desired C-substituted this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with m-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Icosahedral carboranes, particularly the meta-carborane (1,7-C₂B₁₀H₁₂) isomer, are increasingly recognized as crucial building blocks in medicinal chemistry and materials science.[1] Often considered three-dimensional bioisosteres of phenyl rings, they offer enhanced metabolic stability and hydrophobicity, making them valuable pharmacophores in drug design.[2][3] The functionalization of m-carborane cages, especially at the boron vertices, is essential for elaborating their structures and tuning their properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for creating carbon-boron and heteroatom-boron bonds, enabling the synthesis of a diverse range of functionalized this compound derivatives.[4] These methods provide reliable pathways to compounds that were previously difficult to access.[5]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck-type, Sonogashira, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle typically consists of three main steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck reactions), and reductive elimination.[6][7][8]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) trans_label Transmetalation trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) re_label Reductive Elimination oa_label->oa_complex trans_label->trans_complex re_label->pd0 product R¹-R² (Coupled Product) re_label->product reagents R¹-X (this compound-Halide) reagents->oa_label organometallic R²-M (Organoboron/tin/etc.) organometallic->trans_label Experimental Workflow start Start setup 1. Assemble & Flame-Dry Glassware start->setup reagents 2. Add Reagents (Carborane, Coupling Partner, Catalyst, Ligand, Base) setup->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 4. Add Anhydrous Solvent inert->solvent reaction 5. Heat & Stir Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup 6. Reaction Workup (Cool, Quench, Filter) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Applications of m-Carborane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of meta-carborane (m-carborane), a highly stable, three-dimensional aromatic cage structure composed of ten boron atoms and two carbon atoms, have positioned it as a valuable pharmacophore in modern medicinal chemistry. Its hydrophobicity, metabolic stability, and ability to be functionalized at both carbon and boron vertices allow for the fine-tuning of steric and electronic properties of bioactive molecules. This document provides an overview of key applications of this compound in medicinal chemistry, complete with summarized quantitative data and generalized experimental protocols.

Boron Neutron Capture Therapy (BNCT)

This compound's high boron content makes it an excellent candidate for Boron Neutron Capture Therapy (BNCT), a binary cancer therapy. In BNCT, non-toxic boron-10 (B1234237) (¹⁰B) atoms are selectively delivered to tumor cells, which are then irradiated with a beam of low-energy thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus, which cause localized and lethal damage to the cancer cell, minimizing damage to surrounding healthy tissue.[1]

Application Notes:

This compound derivatives are designed to selectively accumulate in tumor tissues. This can be achieved by conjugating the carborane cage to targeting moieties such as peptides, antibodies, or small molecules that bind to overexpressed receptors on cancer cells.[2] The hydrophobic nature of the this compound cage can also facilitate its incorporation into drug delivery systems like liposomes and nanoparticles, enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.[3]

Quantitative Data:
Compound ClassTargeting MoietyCancer Cell LineBoron Uptake (µg ¹⁰B / 10⁹ cells)Reference
Galactosyl-carboraneGalactoseHepG2> 20[4]
Carborane-MMP LigandsMMP-binding hydroxamateU87 delta EGFR (glioma)Effective killing at low ppm[1]
Folic Acid-CarboraneFolic AcidIGROV-1 (ovarian)Not specified, but showed enhanced BNCT efficacy[5]
Experimental Protocols:

Protocol 1: General Synthesis of a Targeted this compound Derivative for BNCT

This protocol describes a general approach for conjugating a targeting ligand to an this compound cage.

Materials:

  • This compound-containing carboxylic acid

  • Targeting ligand with a primary amine group (e.g., a peptide)

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the this compound-carboxylic acid (1.0 eq) and the targeting ligand (1.2 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase HPLC to obtain the final conjugate.

  • Characterize the purified compound by NMR and mass spectrometry.

Protocol 2: In Vitro Boron Uptake Assay

This protocol outlines a method to quantify the cellular uptake of a boronated compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound derivative for a specified incubation time (e.g., 24 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Harvest the cells using trypsin-EDTA and count them.

  • Pellet the cells by centrifugation and digest the cell pellet with nitric acid.

  • Analyze the boron content in the digested samples using ICP-MS.

  • Calculate the boron concentration per cell.

Visualizations:

BNCT_Workflow cluster_synthesis Synthesis & Formulation cluster_delivery Cellular Delivery & Irradiation mCarborane This compound Conjugation Conjugation mCarborane->Conjugation TargetingMoiety Targeting Moiety TargetingMoiety->Conjugation TargetedAgent Targeted Boron Agent Conjugation->TargetedAgent Formulation Formulation (e.g., Liposome) TargetedAgent->Formulation TumorCell Tumor Cell Formulation->TumorCell Selective Uptake NeutronBeam Thermal Neutron Irradiation TumorCell->NeutronBeam NuclearReaction ¹⁰B(n,α)⁷Li Nuclear Reaction NeutronBeam->NuclearReaction CellDeath Tumor Cell Death NuclearReaction->CellDeath

Caption: Workflow for Boron Neutron Capture Therapy using a targeted this compound agent.

Enzyme Inhibition

The hydrophobic and sterically demanding nature of the this compound cage makes it an effective pharmacophore for targeting hydrophobic pockets within enzymes. By replacing phenyl groups or other hydrophobic moieties in known inhibitors with this compound, researchers have developed potent inhibitors for various enzymes implicated in disease.

Application Notes:
  • Matrix Metalloproteinases (MMPs): this compound-containing hydroxamates have been developed as potent MMP inhibitors.[1] These inhibitors can be targeted to MMPs that are overexpressed on the surface of tumor cells, providing a dual mechanism for cancer therapy through enzyme inhibition and as a boron delivery agent for BNCT.[1]

  • Hypoxia-Inducible Factor-1 (HIF-1): Diaryl-substituted m-carboranes have been synthesized as mimics of natural product inhibitors of HIF-1 transcriptional activity.[2] HIF-1 is a key regulator of tumor adaptation to hypoxic environments, and its inhibition is a promising anti-cancer strategy.

  • Histone Deacetylases (HDACs): this compound has been used as a cap group in HDAC inhibitors, demonstrating the versatility of the carborane cage in modulating selectivity profiles.

Quantitative Data:
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
This compound hydroxamateMMP-20.0037[6]
This compound hydroxamateMMP-90.046[6]
Diaryl-substituted this compoundHIF-1 transcriptional activity2.2[2]
This compound-capped HDACiHDAC60.095[7]
Experimental Protocols:

Protocol 3: General Synthesis of an this compound-Containing Enzyme Inhibitor

This protocol provides a general method for incorporating an this compound moiety into a known inhibitor scaffold via a "click chemistry" approach.

Materials:

Procedure:

  • Dissolve the alkyne-containing inhibitor scaffold (1.0 eq) and the azide-functionalized this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 4: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for measuring enzyme inhibition.

Materials:

  • Purified target enzyme

  • Fluorogenic enzyme substrate

  • Assay buffer

  • This compound inhibitor stock solution in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the purified enzyme to each well and incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations:

Enzyme_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_outcome Therapeutic Outcome UpstreamSignal Upstream Signal (e.g., Hypoxia) TargetEnzyme Target Enzyme (e.g., HIF-1α stabilization) UpstreamSignal->TargetEnzyme DownstreamEffect Downstream Effect (e.g., Angiogenesis, Cell Survival) TargetEnzyme->DownstreamEffect BlockedEffect Blocked Downstream Effect mCarboraneInhibitor This compound Inhibitor mCarboraneInhibitor->TargetEnzyme Inhibition

Caption: Mechanism of action for an this compound-based enzyme inhibitor.

Receptor Modulation

The three-dimensional structure of this compound allows it to serve as a bioisostere for phenyl rings, enabling novel interactions with receptor ligand-binding domains. This has been exploited to develop selective receptor modulators.

Application Notes:
  • Estrogen Receptors (ERs): this compound has been incorporated into selective estrogen receptor modulators (SERMs). The unique geometry and hydrophobicity of the carborane cage can lead to enhanced selectivity for ER subtypes (ERα vs. ERβ). For example, p-carboranylcyclohexanol derivatives have shown high selectivity for ERβ.[8]

Quantitative Data:
Compound ClassReceptor TargetSelectivityReference
p-CarboranylcyclohexanolERβ vs. ERα56-fold[8]
p-Carborane ER agonistERβ vs. ERα>200-fold[9]
Experimental Protocols:

Protocol 5: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-estradiol for ER)

  • This compound test compound

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the unlabeled this compound test compound.

  • In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

  • After incubation to equilibrium, separate the bound from free radioligand (e.g., by filtration).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the Ki or IC₅₀ value.

Visualizations:

Receptor_Modulation cluster_binding Ligand-Receptor Binding cluster_response Cellular Response mCarboraneLigand This compound Ligand Binding Binding mCarboraneLigand->Binding Receptor Receptor (e.g., ERβ) Receptor->Binding ConformationalChange Receptor Conformational Change Binding->ConformationalChange GeneTranscription Modulation of Gene Transcription ConformationalChange->GeneTranscription BiologicalEffect Biological Effect GeneTranscription->BiologicalEffect

Caption: Logical flow of this compound ligand binding and subsequent receptor modulation.

References

m-Carborane as a Pharmacophore in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 18, 2025

Introduction

The icosahedral meta-carborane (1,7-dicarba-closo-dodecaborane), a highly stable and hydrophobic boron-carbon cluster, has emerged as a unique and versatile pharmacophore in modern drug design.[1][2] Its three-dimensional structure, comparable in size to a phenyl ring but with a significantly different electronic and lipophilic character, offers novel opportunities for scaffold hopping and the exploration of new chemical space.[3] The ability to functionalize the m-carborane cage at both its carbon and boron vertices allows for precise control over the steric and electronic properties of drug candidates, enabling the fine-tuning of their pharmacological profiles.[4] This document provides an overview of the applications of this compound in drug design, detailed protocols for the synthesis and biological evaluation of this compound-containing compounds, and a summary of their quantitative biological data.

Applications of this compound in Drug Design

The unique physicochemical properties of the this compound cage have been exploited in a variety of therapeutic areas, primarily in oncology. Key applications include:

  • Enzyme Inhibition: The hydrophobic nature of the this compound cage allows it to effectively interact with hydrophobic pockets within enzymes, leading to potent inhibition.[4] This has been successfully applied to targets such as Hypoxia-Inducible Factor-1 (HIF-1) and Transcriptional Enhanced Associate Domain (TEAD) proteins.[5]

  • Receptor Modulation: this compound has been incorporated into ligands for various receptors, including the estrogen receptor (ER), where it acts as a hydrophobic core to mimic the steroid scaffold.[4][6] This has led to the development of selective estrogen receptor modulators (SERMs) with potential applications in hormone-dependent cancers.[6]

  • Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, this compound is an excellent candidate for BNCT, a targeted radiation therapy for cancer. The high boron content allows for the selective delivery of boron atoms to tumor cells.[4]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound-containing compounds.

Table 1: Biological Activity of this compound-Containing Selective Estrogen Receptor Modulators (SERMs)

Compound IDTargetAssayIC50 (µM)EC50 (nM)Relative Binding Affinity (RBA, %)Reference
4b ERαMCF-7 cell proliferation (antagonist)0.4--[6]
4b ERαMCF-7 cell proliferation (agonist)-1.4-[6]
4c ERαCompetitive Binding--83[6]

Table 2: Biological Activity of this compound-Containing HIF-1 Inhibitors

Compound IDTargetAssayIC50 (µM)Reference
2 HIF-1Transcriptional Activity2.2[7]

Table 3: Biological Activity of Carborane-Containing TEAD Inhibitors

Compound IDTargetAssayIC50 (µM)Reference
1f TEADAnti-proliferation (PC-3 cells)1.8[8]
1l TEADAnti-proliferation (PC-3 cells)2.5[8]

Experimental Protocols

I. Synthesis of this compound Containing Compounds

A. General Synthesis of a Diaryl-Substituted this compound HIF-1 Inhibitor (Analogue of Compound 2)

This protocol describes the synthesis of a diaryl-substituted this compound, a class of compounds that have shown inhibitory activity against HIF-1.[7]

Workflow for the Synthesis of a Diaryl-Substituted this compound

G start Start: Diarylacetylene & Decaborane (B607025) step1 Microwave Irradiation (N,N-dimethylaniline, chlorobenzene) start->step1 step2 Reaction Quenching (Methanol) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 end End: Diaryl-substituted this compound step3->end

Caption: Synthetic workflow for diaryl-substituted m-carboranes.

Materials:

Procedure:

  • In a microwave reactor vessel, combine the diarylacetylene (1.0 mmol), decaborane (1.2 mmol), N,N-dimethylaniline (2.0 mmol), and chlorobenzene (5 mL).

  • Seal the vessel and irradiate with microwaves at 150 °C for 30 minutes.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of methanol (10 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the desired diaryl-substituted this compound.[9]

II. Biological Evaluation Protocols

A. Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor alpha.

Workflow for ERα Competitive Binding Assay

G start Start: Prepare Reagents step1 Incubate ERα with [3H]Estradiol and Test Compound start->step1 step2 Separate Bound and Free Ligand (e.g., Dextran-coated charcoal) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 step4 Calculate IC50 and RBA step3->step4 end End: Binding Affinity Determined step4->end

Caption: Workflow for the ERα competitive binding assay.

Materials:

  • Recombinant human ERα

  • [3H]17β-Estradiol

  • Test compound (this compound derivative)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and a reference standard (e.g., unlabeled 17β-estradiol) in the assay buffer.

  • In a 96-well plate, add a fixed concentration of [3H]17β-estradiol and the recombinant ERα to each well.

  • Add the serially diluted test compound or standard to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the plate at 4°C for 18-24 hours.

  • Add the cold dextran-coated charcoal suspension to each well to adsorb the unbound [3H]17β-estradiol.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant containing the bound [3H]17β-estradiol to a scintillation vial with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC50 of standard / IC50 of test compound) x 100.

B. MCF-7 Cell Proliferation Assay

This assay is used to evaluate the estrogenic or anti-estrogenic activity of a compound on the proliferation of ER-positive breast cancer cells.

Workflow for MCF-7 Cell Proliferation Assay

G start Start: Seed MCF-7 Cells step1 Treat with Test Compound (with or without Estradiol) start->step1 step2 Incubate for 6 days step1->step2 step3 Assess Cell Viability (e.g., MTT or SRB assay) step2->step3 step4 Calculate EC50 or IC50 step3->step4 end End: Proliferative Effect Determined step4->end

Caption: Workflow for the MCF-7 cell proliferation assay.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • Cell culture medium (e.g., EMEM supplemented with FBS)

  • Hormone-free medium (phenol red-free EMEM with charcoal-stripped FBS)

  • Test compound

  • 17β-Estradiol

  • MTT or Sulforhodamine B (SRB) reagent

  • 96-well cell culture plates

Procedure:

  • Culture MCF-7 cells in hormone-free medium for at least 3 days prior to the experiment.

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • For agonist activity: Treat the cells with serial dilutions of the test compound.

  • For antagonist activity: Treat the cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and serial dilutions of the test compound.

  • Include appropriate controls (vehicle, estradiol (B170435) alone).

  • Incubate the plates for 6 days, replacing the medium with freshly prepared test solutions every 2 days.

  • At the end of the incubation period, assess cell viability using a standard method such as the MTT or SRB assay.

  • Plot the cell viability against the logarithm of the compound concentration to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).[6]

C. HIF-1 Transcriptional Activity Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-1 under hypoxic conditions.

Workflow for HIF-1 Reporter Gene Assay

G start Start: Transfect Cells with HRE-Luciferase Reporter step1 Treat with Test Compound start->step1 step2 Induce Hypoxia (e.g., 1% O2) step1->step2 step3 Measure Luciferase Activity step2->step3 step4 Calculate IC50 step3->step4 end End: HIF-1 Inhibition Determined step4->end

Caption: Workflow for the HIF-1 reporter gene assay.

Materials:

  • Human cancer cell line (e.g., HeLa or HEK293)

  • Hypoxia Response Element (HRE)-driven luciferase reporter plasmid

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Test compound

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • Seed the transfected cells into 96-well plates.

  • Treat the cells with serial dilutions of the test compound.

  • Induce hypoxia by placing the plates in a hypoxia chamber (1% O2) or by adding a chemical inducer for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the IC50 value.[7]

D. TEAD Auto-palmitoylation Inhibition Assay (Cell-Based)

This assay determines if a compound can inhibit the auto-palmitoylation of TEAD proteins in a cellular context.

Workflow for Cell-Based TEAD Auto-palmitoylation Assay

G start Start: Transfect Cells with Myc-TEAD Plasmid step1 Incubate with Alkyne-Palmitate and Test Compound start->step1 step2 Immunoprecipitate Myc-TEAD step1->step2 step3 Click Chemistry with Azide-Biotin step2->step3 step4 Western Blot with Streptavidin-HRP step3->step4 end End: Palmitoylation Inhibition Assessed step4->end

Caption: Workflow for the TEAD auto-palmitoylation assay.

Materials:

  • HEK293T cells

  • Expression plasmid for Myc-tagged TEAD

  • Alkyne-palmitate

  • Test compound

  • Anti-Myc antibody for immunoprecipitation

  • Reagents for click chemistry (e.g., biotin-azide, copper sulfate, TCEP)

  • Streptavidin-HRP for Western blotting

Procedure:

  • Transfect HEK293T cells with the Myc-TEAD expression plasmid.

  • Incubate the transfected cells with alkyne-palmitate and serial dilutions of the test compound for 20-24 hours.

  • Lyse the cells and immunoprecipitate the Myc-TEAD protein using an anti-Myc antibody.

  • Perform a click chemistry reaction to attach biotin-azide to the alkyne-palmitate that has been incorporated into TEAD.

  • Resolve the proteins by SDS-PAGE and transfer to a membrane.

  • Detect the biotinylated (palmitoylated) TEAD by Western blotting using streptavidin-HRP.

  • The reduction in the streptavidin signal in the presence of the test compound indicates inhibition of TEAD auto-palmitoylation.[10]

Signaling Pathway

HIF-1 Signaling Pathway and the Role of this compound Inhibitors

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_hypoxia->HIF1 Dimerization HIF1b HIF-1β HIF1b->HIF1 HRE HRE HIF1->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Transcription mCarborane This compound Inhibitor mCarborane->HIF1a_hypoxia Inhibits Accumulation

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound based inhibitors.

References

Application Notes and Protocols for m-Carborane Derivatives in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-carborane derivatives as promising agents for Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer. This document outlines the synthesis, in vitro evaluation, and in vivo assessment of these boron carriers, offering detailed protocols for key experiments.

Introduction to this compound in BNCT

Boron Neutron Capture Therapy is a binary cancer treatment that utilizes the nuclear capture reaction between non-radioactive boron-10 (B1234237) (¹⁰B) and thermal neutrons.[1] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which have a short path length of approximately 5–9 µm, confining the cytotoxic effect to boron-loaded cells.[2] The success of BNCT is critically dependent on the selective delivery of a sufficient quantity of ¹⁰B atoms (approximately 10⁹ atoms per tumor cell) to cancer cells while minimizing accumulation in surrounding healthy tissues.[1][3]

This compound, an icosahedral cluster of ten boron atoms and two carbon atoms, offers a stable and high-boron-content scaffold for the development of BNCT agents.[4] Its hydrophobic nature and the ability to be functionalized at its carbon and boron vertices allow for the attachment of various tumor-targeting moieties, enhancing its selectivity and accumulation in malignant tissues.[4] Derivatives of this compound are being actively investigated to improve upon the clinically used agents, sodium borocaptate (BSH) and boronophenylalanine (BPA).[5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize quantitative data from various studies on this compound derivatives, providing a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity and Boron Uptake in Cancer Cell Lines

This compound Derivative ConjugateCell LineIC50 (µM)Boron Concentration per 10⁶ cells (µg)Incubation Time (h)Reference
Fluorescein-tagged o-carboraneSCC-VII1000Not Reported48[1]
MMP Ligand 1 (B1)SCC-VIIN/A (IC50 in mg/mL)0.143 ppm ¹⁰B (in media)Not Specified[6]
MMP Ligand 2 (B2)SCC-VIIN/A (IC50 in mg/mL)0.101 ppm ¹⁰B (in media)Not Specified[6]
COSAN-functionalized NanoparticlesHeLa>200~0.045 ppm ¹⁰B (in media)2[7]
Glutamine-functionalized carboraneGlioblastoma>200Not ReportedNot Specified[7]

Table 2: In Vivo Biodistribution and Tumor Accumulation

This compound DerivativeAnimal ModelTumor TypeTumor Boron Concentration (µg/g)Tumor/Blood RatioTumor/Normal Tissue RatioTime Post-Injection (h)Reference
L-BPA (clinical reference)HamsterOral Squamous Cell CarcinomaVaries with blood concentration~3.5-4~3.5-4 (brain)Varies[3][8]
TMZBMiceNot SpecifiedSignificantly higher than BPASignificantly higher than BPASignificantly higher than BPANot Specified[5]
B-COFMiceNot SpecifiedNot ReportedNot ReportedNot ReportedNot Specified[5]
nido-carborane on SWCNTsNot SpecifiedNot Specified21.5Not ReportedNot Reported48[9]
Boronated LiposomesMiceNot Specified21 mg ¹⁰B/kg (dose)Not ReportedNot ReportedNot Specified[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below. These protocols are generalized and may require optimization for specific derivatives and cell lines.

Protocol 1: General Synthesis of a Tumor-Targeting this compound Derivative

This protocol describes a general approach for conjugating a targeting moiety (e.g., a peptide or carbohydrate) to an this compound cage.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Linker with a reactive group (e.g., an alkyl halide)

  • Targeting moiety with a compatible functional group (e.g., an amine or azide)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for click chemistry (e.g., Cu(I) catalyst, if applicable)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and Schlenk line for inert atmosphere reactions

Procedure:

  • Lithiation of this compound: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise and stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Introduction of a Linker: Cool the solution back to -78°C and add the linker molecule (e.g., 1,4-diiodobutane) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the functionalized this compound linker by silica gel column chromatography.

  • Conjugation to Targeting Moiety: The purified this compound linker can then be conjugated to the targeting moiety. For example, if the linker has a terminal azide (B81097) and the targeting moiety has a terminal alkyne, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be performed. Dissolve the two components in a suitable solvent system (e.g., DMF/water), add the copper catalyst and a reducing agent, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Purify the final this compound conjugate by column chromatography or HPLC to yield the desired product. Characterize the compound using NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and elemental analysis.[1]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the toxicity of this compound derivatives against cancer cells using a standard MTT or CellTiter-Glo assay.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma, CAL 27 head and neck cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent or CellTiter-Glo luminescent cell viability assay kit

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Viability Assessment (CellTiter-Glo Assay):

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Cellular Boron Uptake and Quantification by ICP-MS

This protocol describes how to measure the amount of boron taken up by cancer cells after incubation with an this compound derivative.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound derivative

  • PBS

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (30%)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Boron standard solutions

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the this compound derivative at a specific concentration for a defined period (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting and Counting:

    • Wash the cells twice with ice-cold PBS to remove any unbound compound.

    • Harvest the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

    • Count the number of cells.

  • Sample Digestion:

    • Take a known number of cells (e.g., 1 x 10⁶) and place them in a digestion tube.

    • Add a mixture of nitric acid and hydrogen peroxide.

    • Digest the samples using a microwave digestion system or a heating block until the solution is clear.

  • ICP-MS Analysis:

    • Dilute the digested samples with deionized water to a suitable volume.

    • Prepare a calibration curve using boron standard solutions of known concentrations.

    • Analyze the samples using an ICP-MS to determine the boron concentration.

  • Data Analysis: Calculate the amount of boron per cell (e.g., in µg/10⁶ cells) based on the measured boron concentration and the number of cells in the original sample.[10]

Visualizations

The following diagrams illustrate key workflows and concepts in the development of this compound derivatives for BNCT.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cytotoxicity Cytotoxicity Characterization->Cytotoxicity Lead Compound Boron_Uptake Cellular Boron Uptake (ICP-MS) Cytotoxicity->Boron_Uptake Biodistribution Biodistribution Boron_Uptake->Biodistribution Promising Candidate Toxicity_Study Toxicity Study Biodistribution->Toxicity_Study BNCT_Efficacy BNCT Efficacy (with Neutron Irradiation) Toxicity_Study->BNCT_Efficacy bnct_mechanism Tumor_Cell Tumor Cell B10 ¹⁰B Tumor_Cell->B10 m_Carborane This compound Derivative m_Carborane->Tumor_Cell Selective Uptake Li7 ⁷Li B10->Li7 Fission Alpha α (⁴He) B10->Alpha Fission Neutron Thermal Neutron Neutron->B10 Nuclear Capture Cell_Death Cell Death Li7->Cell_Death Alpha->Cell_Death

References

Application Notes and Protocols for m-Carborane-Containing Polymers in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of m-carborane-containing polymers. The inclusion of the meta-carborane (this compound) cage into polymer backbones imparts exceptional thermal stability, mechanical strength, and chemical resistance, making these materials ideal for demanding applications in aerospace, electronics, and biomedicine.[1][2]

Superior Performance of this compound Polymers

The selection of the this compound isomer over its ortho- (o-) counterpart offers distinct advantages in creating advanced materials.[1] The unique geometric and electronic properties of the this compound cage contribute to enhanced thermal stability, unique macromolecular architectures, and potentially greater hydrolytic resilience.[1] The less polar and more symmetric nature of this compound often translates to more robust materials.[1]

Key Advantages:
  • Enhanced Thermal Stability: Polymers incorporating this compound generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their o-carborane (B102288) equivalents.[1] This is attributed to the inherent stability of the this compound cage itself.[1][3] Upon heating in the presence of air, these polymers form a protective boron oxide layer, enhancing their thermo-oxidative stability.[1][4]

  • Unique 3D Architecture: The this compound cage acts as a three-dimensional core, enabling the synthesis of complex, globular macromolecules with unique physical properties, in contrast to the two-dimensional planar growth pattern directed by o-carborane.[1]

  • Improved Mechanical Properties: The rigid carborane cage structure enhances the tensile strength and modulus of the host polymer.[1]

  • Hydrolytic Stability: The inherent hydrophobicity of the carborane cage, coupled with the less polar nature of the m-isomer, imparts a higher degree of water resistance to the resulting polymers.[1]

High-Performance Applications

The exceptional properties of this compound-containing polymers make them suitable for a variety of high-performance applications:

  • Aerospace and High-Temperature Environments: Their excellent thermal stability and resistance to oxidative degradation make them ideal for components used in aerospace and other high-temperature settings.[2][4]

  • Electronics: These polymers are suitable for applications in electronics due to their thermal stability and good mechanical strength.[2]

  • Flame Retardants: The incorporation of this compound can improve the flame retardancy of materials.[2]

  • Radiation Shielding: The high neutron capture cross-section of boron makes these polymers potentially useful for radiation shielding applications.[5]

  • Biomedical Applications (Boron Neutron Capture Therapy - BNCT): One of the most promising applications is in medicinal chemistry, particularly in BNCT, a cancer treatment modality.[2][6]

Data Presentation: Quantitative Performance

The following tables summarize the key performance data of various this compound-containing polymers compared to conventional high-performance polymers.

Table 1: Thermal Properties of Carborane-Containing Polymers vs. Conventional Polymers [7]

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Char Yield @ 800°C (in N₂) (%)
This compound-Polyimide > 350> 600> 75
Conventional Polyimide (e.g., Kapton®) ~360~550~60
This compound-Polyester > 200> 400> 60
Conventional Polyester (e.g., PET) ~75~350< 20
This compound-Polysiloxane Variable> 450> 80
Conventional Polysiloxane (e.g., PDMS) ~ -125~350< 20
PEEK ~143~500~50

Note: Data is compiled from multiple sources and may not represent direct comparisons under identical conditions.[1]

Table 2: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyesters [3]

Polymer SystemMonomersTd5 (°C, N₂)Char Yield @ 700°C (N₂)Char Yield @ 700°C (Air)
Carborane Polyester Carborane diol monomers and carborane diacid chlorides>400>60%>50%
Conventional Polyester Standard diols and diacids~350<20%<1%

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-containing polymers are crucial for reproducible research.

Synthesis of this compound-Containing Polyimide

This protocol describes a typical polycondensation reaction to synthesize a polyimide with an this compound cage in its backbone.[1]

Monomers:

  • 1,7-bis(4-aminophenyl)-m-carborane

  • 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

Procedure:

  • In a nitrogen-purged flask, dissolve 1,7-bis(4-aminophenyl)-m-carborane in N-methyl-2-pyrrolidone (NMP).

  • Add an equimolar amount of BPADA to the solution and stir at room temperature for 24 hours to form the poly(amic acid) solution.

  • Cast the viscous poly(amic acid) solution onto a glass plate.

  • Heat the film in an oven with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal imidization.

  • Cool the resulting polyimide film to room temperature.

Characterization Protocols

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the polymers.

Procedure: [3]

  • Place a small sample (5-10 mg) of the polymer in a TGA pan.

  • Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min).

  • The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

  • Record the weight loss of the sample as a function of temperature. The Td5 is the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymers.

Procedure: [3]

  • Seal a small sample (5-10 mg) of the polymer in a DSC pan.

  • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min).

  • Cool the sample rapidly.

  • Reheat the sample at the same controlled rate.

  • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound-containing polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Polymer Processing cluster_characterization Characterization Monomers This compound Monomers (e.g., diamine, diol) Polymerization Polycondensation Monomers->Polymerization Comonomer Co-monomers (e.g., dianhydride, diacid chloride) Comonomer->Polymerization Solvent Solvent (e.g., NMP) Solvent->Polymerization Polymer_Solution Polymer Solution Polymerization->Polymer_Solution Casting Film Casting Polymer_Solution->Casting Thermal_Treatment Thermal Imidization / Curing Casting->Thermal_Treatment Final_Polymer This compound Polymer Film Thermal_Treatment->Final_Polymer TGA TGA Analysis Final_Polymer->TGA DSC DSC Analysis Final_Polymer->DSC Mechanical_Testing Mechanical Testing Final_Polymer->Mechanical_Testing Properties Thermal & Mechanical Properties TGA->Properties DSC->Properties Mechanical_Testing->Properties

Caption: Workflow for the synthesis, processing, and characterization of this compound-containing polymers.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Carborane_Cage This compound Cage Bonding Covalent Bonding Carborane_Cage->Bonding Polymer_Backbone Polymer Backbone (e.g., Polyimide, Polyester) Polymer_Backbone->Bonding Thermal_Stability High Thermal Stability Bonding->Thermal_Stability Rigid 3D structure Mechanical_Strength Enhanced Mechanical Strength Bonding->Mechanical_Strength Strong covalent bonds Chemical_Resistance Improved Chemical Resistance Bonding->Chemical_Resistance Hydrophobic nature

Caption: Relationship between the molecular structure and the enhanced properties of this compound polymers.

References

The Role of m-Carborane in the Advancement of Conductive Materials: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique icosahedral structure of m-carborane (1,7-dicarba-closo-dodecaborane), characterized by its exceptional thermal, chemical, and electrochemical stability, has positioned it as a critical building block in the synthesis of novel conductive materials.[1][2] Its incorporation into polymers and electrolytes enhances their performance characteristics, opening avenues for next-generation electronics, energy storage, and specialized biomedical applications. This document provides an in-depth overview of the applications of this compound in conductive materials, complete with detailed experimental protocols and a summary of key performance data.

Application Notes

The integration of this compound into material backbones offers several distinct advantages:

  • Enhanced Thermal and Electrochemical Stability: Carborane-containing polymers exhibit remarkable stability at elevated temperatures and harsh electrochemical conditions, significantly outperforming their parent polymers.[2] For instance, poly[di(2-thiophenyl)carborane]s show less than 10% mass loss at temperatures up to 800 °C, a dramatic improvement over the parent polythiophene.[2]

  • Tunable Electronic Properties: The electron-deficient nature of the carborane cage allows for the modulation of electronic properties in the resulting materials.[1] This makes them suitable for use as p-type dopants in organic semiconductors, improving charge carrier mobility.[1]

  • Improved Ionic Conductivity: In the realm of energy storage, this compound-based electrolytes have demonstrated significant promise.[3][4] Functionalized carborane anions can lead to highly conductive and electrochemically stable electrolytes for next-generation batteries, such as magnesium-ion batteries.[3][4]

  • Versatile Functionalization: The carbon and boron vertices of the this compound cage can be functionalized, allowing for the creation of a wide array of derivatives with tailored properties.[5] This versatility enables the synthesis of polymers with specific functionalities for diverse applications.

Quantitative Data Summary

The following table summarizes key performance metrics of various this compound-containing conductive materials, providing a comparative overview of their properties.

Material ClassSpecific Material ExampleConductivity (S/cm)Thermal Stability (Decomposition Temp.)Key Application
Conducting Polymers Poly[di(2-thiophenyl)-m-carborane]Varies with doping> 800 °C (less than 10% mass loss)Organic electronics, sensors[2]
Electrolytes Alkylated carborane magnesium electrolyteUp to 7.33 mS/cmHigh electrochemical stability up to +4.2 V vs Mg²⁺/⁰Magnesium-ion batteries[3][4][6]
Nanocomposites Carborane-functionalized carbon nanotubesEnhanced compared to pristine CNTsHighAerospace, automotive, electronics[1]
Semiconductors This compound doped boron-carbide filmsSelf-doped n-type semiconductorHighNeutron detection[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based conductive materials are provided below.

Protocol 1: Synthesis of Poly(this compound-siloxane) via FeCl₃-Catalyzed Polycondensation

This protocol describes a general procedure for synthesizing a thermally stable carborane-siloxane polymer.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the bis(methoxysilyl)-m-carborane monomer and dichlorodimethylsilane in anhydrous toluene.

  • Slowly add a catalytic amount of anhydrous FeCl₃ to the solution while stirring under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress of the polymerization. To mitigate gelation, which can be an issue with highly reactive monomers, consider using phenyl-substituted dimethoxy-m-carborane monomers to provide steric hindrance.[8]

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the toluene solution to a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • For further purification, dissolve the polymer in chloroform and re-precipitate in methanol.[8]

Protocol 2: Electropolymerization of Di(2-thiophenyl)-m-carborane

This protocol outlines the electrochemical synthesis of a conductive polymer film.

Materials:

  • 1,7-bis(2-thiophenyl)-m-carborane monomer

  • Acetonitrile (B52724) (anhydrous)

  • Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare an electrolyte solution by dissolving the 1,7-bis(2-thiophenyl)-m-carborane monomer and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • De-aerate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.

  • Perform electropolymerization by applying a constant potential or by cyclic voltammetry within a potential window that encompasses the oxidation potential of the monomer.

  • A polymer film will deposit on the surface of the ITO working electrode.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized for its electrochemical and conductive properties.

Visualizing Synthesis and Mechanisms

To better understand the synthesis and conductive mechanism of this compound-based materials, the following diagrams are provided.

G General Synthesis Workflow for this compound Conductive Polymers cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product This compound This compound Monomer_Synthesis Monomer Synthesis This compound->Monomer_Synthesis Functional_Groups Functional Groups (e.g., alkynes, thiophenes, silanes) Functional_Groups->Monomer_Synthesis Polymerization Polymerization (e.g., Polycondensation, Electropolymerization) Monomer_Synthesis->Polymerization Conductive_Material This compound-based Conductive Material Polymerization->Conductive_Material

Caption: General workflow for synthesizing this compound conductive polymers.

G Mechanism of Enhanced Conductivity in this compound Polymers m_Carborane This compound Cage (Electron Deficient) Charge_Transfer Facilitated Charge Transfer m_Carborane->Charge_Transfer Incorporation into polymer structure Polymer_Backbone Conjugated Polymer Backbone (e.g., Polythiophene) Polymer_Backbone->Charge_Transfer Electron_Delocalization Enhanced Electron Delocalization Improved_Conductivity Improved Charge Carrier Mobility & Enhanced Conductivity Electron_Delocalization->Improved_Conductivity Charge_Transfer->Electron_Delocalization

Caption: How this compound enhances conductivity in polymers.

References

Application Notes and Protocols: m-Carborane-Based Ligands for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosahedral carboranes, particularly the meta-carborane (1,7-dicarba-closo-dodecaborane) isomer, have emerged as unique and powerful building blocks in the design of ancillary ligands for transition metal catalysis. Their distinctive three-dimensional structure, exceptional thermal and chemical stability, and tunable electronic properties offer significant advantages over traditional organic ligands. The sterically demanding yet electronically withdrawing nature of the m-carborane cage can profoundly influence the stability, activity, and selectivity of metal catalysts. These properties make this compound-based ligands highly promising for a range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis, which are pivotal in pharmaceutical and materials science research.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-based ligands in key transition metal-catalyzed reactions.

Ligand Synthesis Protocols

The functionalization of this compound at its carbon vertices is a common strategy for incorporating it into various ligand scaffolds, such as phosphines and N-heterocyclic carbenes (NHCs).

Protocol 1: Synthesis of 1,7-Bis(diphenylphosphino)-m-carborane

This protocol details the synthesis of a common bidentate phosphine (B1218219) ligand derived from this compound.

Reaction Scheme:

m-C₂B₁₀H₁₂ + 2 n-BuLi → Li₂[ m-C₂B₁₀H₁₀] + 2 C₄H₁₀ Li₂[ m-C₂B₁₀H₁₀] + 2 ClPPh₂ → (m-C₂B₁₀H₁₀)(PPh₂)₂ + 2 LiCl

Materials:

  • This compound (1,7-dicarba-closo-dodecaborane)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorodiphenylphosphine (B86185) (ClPPh₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Deionized water

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the this compound in anhydrous Et₂O or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-BuLi (2.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the resulting solution of dilithiated this compound back to 0 °C.

  • Slowly add chlorodiphenylphosphine (2.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Separate the organic layer and wash it with deionized water (3x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hot toluene (B28343)/hexanes) to yield 1,7-bis(diphenylphosphino)-m-carborane as a white crystalline solid.

Visualization of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification mCarborane This compound Dilithiation Dilithiation (Et₂O or THF, 0°C to RT) mCarborane->Dilithiation nBuLi n-BuLi nBuLi->Dilithiation ClPPh2 ClPPh₂ Phosphination Phosphination (0°C to RT) ClPPh2->Phosphination Dilithiation->Phosphination Li₂[m-C₂B₁₀H₁₀] Quench Aqueous Quench Phosphination->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product 1,7-Bis(diphenylphosphino)- This compound Recrystallization->Product

Caption: Synthesis of 1,7-bis(diphenylphosphino)-m-carborane.

Catalytic Applications and Protocols

This compound-based ligands have demonstrated significant efficacy in several critical catalytic transformations. The following sections detail protocols for their application in Suzuki-Miyaura coupling, Heck reactions, and C-H activation.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound phosphine ligands are effective in palladium-catalyzed Suzuki-Miyaura reactions, which form C-C bonds between aryl halides and arylboronic acids. The steric bulk and electron-withdrawing nature of the carborane can enhance catalyst stability and promote reductive elimination.[1]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid

Catalyst System: Pd₂(dba)₃ / 1,7-bis(diphenylphosphino)-m-carborane

Reaction Scheme:

CH₃O-C₆H₄-Br + C₆H₅-B(OH)₂ --[Pd catalyst, Base]--> CH₃O-C₆H₄-C₆H₅

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,7-Bis(diphenylphosphino)-m-carborane

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard reaction vials and heating block

Procedure:

  • To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and 1,7-bis(diphenylphosphino)-m-carborane (0.022 mmol) in toluene.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add a mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Visualization of Catalytic Cycle:

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)(OH)L₂ ArPdX->ArPdOH Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArPdOH->ArPdAr_prime Transmetalation (Ar'B(OH)₂)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O1001295[1]
24-ChlorotoluenePhenylboronic acid2K₃PO₄Dioxane/H₂O1102488[1]
31-Bromonaphthalene4-Methoxyphenylboronic acid1Cs₂CO₃Toluene/H₂O1001692[1]
Application 2: Palladium-Catalyzed Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. This compound-based phosphine ligands can provide the thermal stability needed for these reactions, which often require elevated temperatures.

Protocol 3: Heck Coupling of Iodobenzene (B50100) with Styrene (B11656)

Catalyst System: Pd(OAc)₂ / 1,7-bis(diphenylphosphino)-m-carborane

Reaction Scheme:

C₆H₅-I + C₆H₅-CH=CH₂ --[Pd catalyst, Base]--> C₆H₅-CH=CH-C₆H₅

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,7-Bis(diphenylphosphino)-m-carborane

  • Triethylamine (NEt₃) or sodium acetate (NaOAc)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1,7-bis(diphenylphosphino)-m-carborane (0.022 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., DMF, 5 mL), iodobenzene (1.0 mmol), styrene (1.2 mmol), and the base (e.g., NEt₃, 1.5 mmol).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization to obtain stilbene.

Visualization of Heck Reaction Catalytic Cycle:

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)L₂]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)(X)L₂ AlkeneComplex->MigratoryInsertion Migratory Insertion MigratoryInsertion->Pd0 β-Hydride Elimination & Reductive Elimination (Product + HX)

Caption: Simplified Heck reaction catalytic cycle.

Quantitative Data for Heck Reaction:

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1IodobenzeneStyrene2NEt₃DMF1201890-
24-Bromobenzonitrilen-Butyl acrylate1.5NaOAcDMAc1402485-
31-IodonaphthaleneMethyl methacrylate2K₂CO₃DMF1302088-

(Note: Specific literature references for Heck reactions with this exact ligand may vary; data is representative of typical conditions and outcomes.)

Application 3: Iridium-Catalyzed C-H Borylation

This compound-based ligands can be employed in iridium-catalyzed C-H activation/borylation reactions, enabling the direct functionalization of otherwise inert C-H bonds. The unique steric and electronic properties of the carborane ligand can influence the regioselectivity of the borylation.

Protocol 4: C-H Borylation of Mesitylene (B46885)

Catalyst System: [Ir(COD)OMe]₂ / 1,7-bis(diphenylphosphino)-m-carborane

Reaction Scheme:

1,3,5-(CH₃)₃-C₆H₃ + B₂(pin)₂ --[Ir catalyst]--> 1,3,5-(CH₃)₃-C₆H₂-B(pin)

Materials:

  • Mesitylene

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • [Ir(COD)OMe]₂

  • 1,7-Bis(diphenylphosphino)-m-carborane

  • Anhydrous cyclohexane (B81311) or THF

Procedure:

  • In a glovebox, charge a reaction vial with [Ir(COD)OMe]₂ (0.01 mmol, 2 mol% Ir) and 1,7-bis(diphenylphosphino)-m-carborane (0.022 mmol).

  • Add the solvent (e.g., cyclohexane, 1 mL).

  • Add B₂(pin)₂ (0.5 mmol) and mesitylene (1.0 mmol).

  • Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the formation of the product by GC-MS.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure.

  • The product can be purified by column chromatography on silica gel or used directly in subsequent reactions.

Quantitative Data for C-H Borylation:

EntrySubstrateCatalyst Loading (mol% Ir)SolventTemp (°C)Time (h)Yield (%)TONRef.
1Mesitylene2Cyclohexane80129246-
21,2-Dichlorobenzene1.5THF100248557-
3Indole2Cyclohexane80167839-

(Note: Data is representative of iridium-catalyzed borylation and may not be specific to this exact carborane ligand.)

Conclusion

This compound-based ligands offer a compelling platform for the development of highly efficient and robust transition metal catalysts. Their unique structural and electronic features provide a means to tune catalytic activity and selectivity in a variety of important organic transformations. The protocols and data presented herein serve as a practical guide for researchers looking to explore the potential of these fascinating ligands in their own synthetic endeavors. Further exploration into chiral this compound ligands is expected to yield significant advances in asymmetric catalysis.

References

Application Notes and Protocols for m-Carborane in the Development of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-carborane in the design and synthesis of liquid crystals. Detailed experimental protocols for the synthesis and characterization of these materials are provided, along with a discussion of their potential applications, particularly in the realm of drug development.

Introduction to this compound in Liquid Crystals

Carboranes are polyhedral boron-carbon clusters that offer remarkable thermal and chemical stability, making them attractive building blocks for advanced materials.[1] Among the three isomers of the icosahedral carborane, C₂B₁₀H₁₂, this compound (1,7-dicarba-closo-dodecaborane) is unique due to its bent geometry, where the two carbon atoms are in a meta position. This inherent bend makes this compound an ideal core for the design of bent-core or "banana" liquid crystals, which are known to exhibit unique and often chiral mesophases.[2] The incorporation of the bulky, three-dimensional this compound cage into a mesogenic structure can significantly influence the resulting liquid crystalline properties, such as transition temperatures, phase stability, and dielectric anisotropy.

While the majority of research on carborane-containing liquid crystals has focused on the linear p-carborane (B1425697) isomer, the unique structural features of this compound present an exciting frontier for the development of novel liquid crystalline materials with potentially new and interesting properties.

Synthesis of this compound-Containing Liquid Crystals

The synthesis of this compound-based liquid crystals typically involves the functionalization of the this compound core at its carbon and/or boron vertices, followed by the attachment of mesogenic units. The following is a generalized protocol for the synthesis of a di-substituted this compound liquid crystal.

Experimental Protocol: Synthesis of a Representative this compound Bent-Core Liquid Crystal

This protocol describes the synthesis of a hypothetical bent-core liquid crystal incorporating an this compound core. The synthesis involves a Sonogashira coupling to attach mesogenic arms to the carborane core.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,7-diiodo-m-carborane (1.0 eq) and 4-((4-pentylphenyl)ethynyl)phenol (2.2 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

  • Addition of Catalysts: To the stirred solution, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.1 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with toluene.

  • Extraction: Combine the filtrates and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired this compound-based liquid crystal.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Reactants 1,7-diiodo-m-carborane + 4-((4-pentylphenyl)ethynyl)phenol Reaction Sonogashira Coupling (Toluene/TEA, 80 °C, 24h) Reactants->Reaction Catalysts Pd(OAc)2, PPh3, CuI Catalysts->Reaction Workup Filtration, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Liquid Crystal Purification->Product Characterization NMR, Mass Spectrometry Product->Characterization G cluster_characterization Characterization Workflow Sample Synthesized this compound Liquid Crystal DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD X-ray Diffraction (XRD) Sample->XRD Data1 Transition Temperatures & Enthalpies DSC->Data1 Data2 Mesophase Identification & Textures POM->Data2 Data3 Structural Information (e.g., Layer Spacing) XRD->Data3

References

Application Notes and Protocols for the Synthesis of m-Carborane-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-carboranes (m-carboranes) are icosahedral boron clusters containing two carbon atoms and ten boron atoms (C₂B₁₀H₁₂). Their unique properties, including exceptional hydrophobicity, high boron content, and remarkable thermal and chemical stability, make them ideal candidates for various biomedical applications.[1] Functionalizing nanoparticles with m-carboranes creates sophisticated drug delivery systems, particularly for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment.[2][3] In BNCT, the boron-10 (B1234237) (¹⁰B) isotope, abundant in carboranes, captures low-energy neutrons to produce high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy cancer cells that have accumulated the boron agent.[1][4]

These application notes provide an overview of common nanoparticle platforms for m-carborane delivery and detailed protocols for their synthesis and characterization.

Application Notes

The choice of nanoparticle platform is critical and depends on the desired physicochemical properties and therapeutic application. The main platforms include inorganic nanoparticles, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles.

  • Inorganic Nanoparticles (e.g., Gold, Iron Oxide): These offer unique physical properties for theranostics, combining therapy and diagnosis. Gold nanoparticles (AuNPs) are useful for imaging and photothermal therapy, while superparamagnetic iron oxide nanoparticles (SPIONs) can be used as MRI contrast agents and for magnetic targeting.[2][5][6] Carboranes are typically attached to the surface via thiol linkers or electrostatic interactions.[3][5]

  • Polymeric Nanoparticles (e.g., PLGA-PEG): Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophobic compounds like carboranes.[7][8] The hydrophilic poly(ethylene glycol) (PEG) corona enhances stability and circulation time in the bloodstream.[7] These nanoparticles can be formulated to provide controlled release of the encapsulated carborane.[7][9]

  • Mesoporous Silica Nanoparticles (MSNs): MSNs possess a high surface area and large pore volume, allowing for high loading of carboranes and other therapeutic agents like doxorubicin.[4] Their surface can be readily functionalized with targeting ligands to enhance selective delivery to tumor sites.[4]

The hydrophobic nature of the carborane cage can be leveraged for self-assembly into nanoparticle structures or for efficient loading into the hydrophobic cores of polymeric micelles and nanoparticles.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound-functionalized nanoparticle systems, providing a basis for comparison.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeCore MaterialSize (nm)Zeta Potential (mV)Boron Loading (wt%)Reference
Core-ShellFe₃O₄@Au~50-100-20Not specified, but stable retention confirmed[2][3]
PolymericPLGA-b-PEG~120-130-~1.9[7]
Mesoporous SilicaDendritic Silica~150-~14.2[4]
Gold NanoparticlesGold~3-10-Not specified, surface capped[10]

Table 2: Drug Loading and Release Characteristics

Nanoparticle SystemDrug/AgentLoading CapacityRelease ProfileKey FindingsReference
PLGA-b-PEG NPsCarborane~1.9 wt% Boron84% released within 1hFast release observed in vitro.[7]
DOX/CB@DMSNs(R)Doxorubicin (DOX) & Carborane84.3 mg/g (DOX), 141.5 mg/g (Boron)pH-responsiveHigh drug loading and selective delivery to tumor sites.[4]
Fe₃O₄@Au-APTES-CarboraneCarborane94.69 m²/g surface areaOnly loosely bound carborane released within 48hStable retention of carborane on the nanoparticle surface.[2][3]
diC6-Carb-loaded AB-Lacdihexyl-o-carboraneHigh loadingLimited release (0% at 24h)"Molecular glue" effect enhances stability and retention.[9]

Experimental Workflows and Logical Diagrams

G

Caption: General workflow for synthesizing this compound-functionalized nanoparticles.

BNCT_Mechanism

Caption: Logical diagram of Boron Neutron Capture Therapy (BNCT) mechanism.

G

Caption: Experimental workflow for the biological evaluation of nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Iron Oxide@Gold (Fe₃O₄@Au) Nanoparticles

This protocol is adapted from methodologies described for creating core-shell magnetic nanoparticles for BNCT applications.[2][3]

Materials:

  • FeCl₃·6H₂O, FeCl₂·4H₂O

  • Citric acid

  • Gold(III) chloride (HAuCl₄)

  • Sodium citrate (B86180)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound derivative (with a suitable functional group for conjugation)

  • Deionized water, Ethanol (B145695), Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under an inert atmosphere (e.g., argon).[11]

    • Heat the solution to 80°C with vigorous stirring.

    • Add a base (e.g., NH₄OH) dropwise to precipitate black Fe₃O₄ nanoparticles.

    • Separate the nanoparticles using a magnet, wash repeatedly with deionized water and ethanol, and dry.

  • Gold Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@Au):

    • Functionalize the Fe₃O₄ nanoparticles with citric acid by dispersing them in a 0.1 g/mL citric acid solution and stirring at 80°C for 3 hours.[2]

    • Magnetically separate the particles and wash with deionized water.

    • Immerse the citric acid-coated nanoparticles in a 0.1% aqueous solution of HAuCl₄ for 1 hour.[2]

    • Add sodium citrate to reduce the gold ions, and let the reaction proceed at 60-70°C for 3 hours to form the gold shell.[2]

    • Separate, wash, and dry the Fe₃O₄@Au nanoparticles.

  • Surface Modification with APTES:

    • Disperse the Fe₃O₄@Au nanoparticles in ethanol.

    • Add APTES and stir the mixture at room temperature for 24 hours to introduce amino groups onto the surface.

    • Separate the Fe₃O₄@Au-APTES nanoparticles, wash with ethanol to remove excess silane, and dry.

  • Immobilization of this compound:

    • Disperse the Fe₃O₄@Au-APTES nanoparticles in deionized water and sonicate for 10 minutes for uniform dispersion.[3]

    • Add the this compound compound.

    • While stirring continuously, add HCl dropwise until the pH reaches 3.[3]

    • Stir the reaction mixture for an additional 24 hours.

    • Wash the final this compound-functionalized nanoparticles (Fe₃O₄@Au-APTES-Carborane) with deionized water and dry at room temperature.[3]

Protocol 2: Formulation of this compound Loaded PLGA-b-PEG Nanoparticles

This protocol is based on the self-assembly nanoemulsification technique.[7][8]

Materials:

  • PLGA-b-PEG block copolymer

  • This compound derivative (e.g., a hydrophobic derivative)

  • Dichloromethane (DCM) / Acetone solvent mixture (4:1 v/v)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the PLGA-b-PEG polymer and the this compound compound (e.g., at 10 wt% relative to the polymer) in a DCM/acetone (4:1 v/v) solvent mixture to a final polymer concentration of 20 mg/mL.[7]

    • Stir the solution for 10 minutes at room temperature to ensure complete dissolution.

  • Nanoemulsification:

    • Prepare an aqueous solution of 0.1% PVA in deionized water.

    • Add the organic polymer/carborane solution (e.g., 500 µL) dropwise into the aqueous PVA solution (e.g., 10 mL) under vigorous stirring or sonication.[7]

    • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant containing residual PVA and unloaded carborane.

    • Wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step three times.

    • Finally, resuspend the purified nanoparticles in water or a suitable buffer for storage or lyophilize for long-term storage.

Protocol 3: Key Characterization Methods
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and core-shell structure (if applicable) of the nanoparticles.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful surface functionalization at each step by identifying characteristic vibrational bands of the functional groups (e.g., Si-O-Si, N-H, B-H).[2][3]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To quantify the boron content in the nanoparticles, which is crucial for determining the potential efficacy for BNCT.[7]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability in suspension and interaction with biological membranes.[2]

References

Application Notes and Protocols for NMR Spectroscopic Characterization of m-Carborane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the characterization of m-carborane compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique three-dimensional structure and the presence of two NMR-active boron isotopes (¹⁰B and ¹¹B) make NMR an indispensable tool for elucidating the structure, substitution patterns, and dynamics of these fascinating molecules.[1][2]

Introduction to NMR of m-Carboranes

The characterization of this compound (1,7-dicarba-closo-dodecaborane) and its derivatives by NMR spectroscopy presents unique challenges and opportunities. The icosahedral cage structure contains ten boron atoms and two carbon atoms, each typically bearing a hydrogen atom.[3] The quadrupolar nature of the boron nuclei (¹¹B, I = 3/2; ¹⁰B, I = 3) often leads to broad signals, which can complicate spectral interpretation.[1][4][5] However, modern high-field NMR spectrometers and advanced techniques, including two-dimensional (2D) experiments, have significantly improved the resolution and the amount of structural information that can be obtained.[6][7]

The key nuclei for NMR analysis of m-carboranes are:

  • ¹¹B NMR: Provides direct information about the boron framework. The chemical shifts are sensitive to the local electronic environment and substitution on the boron atoms.[1][2] Due to its higher natural abundance (80.1%) and smaller quadrupole moment compared to ¹⁰B, ¹¹B is the preferred nucleus for boron NMR.[1][4]

  • ¹H NMR: Reveals information about the protons attached to both carbon (C-H) and boron (B-H) atoms of the carborane cage, as well as any substituents.

  • ¹³C NMR: Used to characterize the carbon atoms of the carborane cage and any organic substituents.[8][9]

Key NMR Spectroscopic Techniques

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive characterization of this compound compounds.

One-Dimensional (1D) NMR
  • ¹¹B{¹H} NMR (Proton-decoupled): This is the most fundamental experiment for carborane characterization. Proton decoupling simplifies the spectrum by removing ¹¹B-¹H coupling, resulting in sharper signals for each chemically non-equivalent boron atom. The number of signals and their integration values provide information about the symmetry of the molecule.[10]

  • ¹H NMR: This spectrum shows signals for both the cage C-H and B-H protons. The C-H protons of the this compound cage typically appear as a broad singlet, while the B-H protons give rise to a set of overlapping, often broad, resonances.

  • ¹³C{¹H} NMR (Proton-decoupled): This experiment is used to identify the carbon atoms of the carborane cage and any substituents. The cage carbon signals are often broad due to coupling with adjacent boron atoms.

Two-Dimensional (2D) NMR

Due to spectral complexity and broad linewidths in 1D spectra, 2D NMR techniques are often essential for unambiguous assignments.[6][7]

  • ¹¹B-¹¹B COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for establishing the connectivity between adjacent boron atoms in the carborane cage. Cross-peaks indicate through-bond coupling between boron nuclei.[5][10]

  • ¹H-¹¹B HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons directly bonded to boron atoms, allowing for the assignment of B-H proton signals based on the corresponding ¹¹B chemical shifts.[11]

  • ¹H-¹³C HSQC/HMQC: This experiment correlates the cage carbon atoms with their attached protons.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for this compound compounds. Instrument-specific parameters should be optimized for each sample.

Protocol 1: 1D ¹¹B{¹H} NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, THF-d₈) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Tune and match the ¹¹B probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments).

    • Reference: Use an external reference of BF₃·OEt₂ (δ = 0.0 ppm).[5][12]

    • Spectral Width: Approximately -40 to 20 ppm (adjust as needed).

    • Acquisition Time: ~0.1 s.

    • Relaxation Delay (d1): 1-2 s.

    • Number of Scans: 64-256, depending on the sample concentration.

  • Processing:

    • Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum.

Protocol 2: 2D ¹¹B-¹¹B COSY
  • Sample Preparation: As described in Protocol 1. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: As described in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (F1 and F2): Set to cover the entire ¹¹B chemical shift range of the compound.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay (d1): 1.5 s.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 3: 2D ¹H-¹¹B HSQC
  • Sample Preparation: As described in Protocol 1.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹¹B channels.

    • Lock and shim as described previously.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹¹B): Cover the relevant ¹¹B chemical shift range.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay (d1): 1.5 s.

    • ¹J(B,H) Coupling Constant: Set to an average value of ~140-160 Hz.[5]

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Quantitative Data Summary

The following tables summarize typical NMR chemical shifts for unsubstituted this compound. Note that chemical shifts are highly sensitive to substituents and the solvent used.

Table 1: ¹¹B NMR Chemical Shifts of this compound (C₂B₁₀H₁₂)

Boron PositionChemical Shift (δ, ppm)Multiplicity (¹¹B{¹H})Relative Intensity
B(9, 10)~ -5.6Singlet2
B(5, 12)~ -9.5Singlet2
B(4, 6, 8, 11)~ -12.0Singlet4
B(2, 3)~ -15.4Singlet2
Data compiled from literature sources.[10] Chemical shifts are relative to BF₃·OEt₂.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound (C₂B₁₀H₁₂)

NucleusPositionChemical Shift (δ, ppm)
¹HC(1, 7)-H~ 2.83
¹³CC(1, 7)~ 55-60
Data compiled from literature sources.[10] Chemical shifts are relative to TMS.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the logical workflow for characterizing this compound compounds by NMR and the relationships between different NMR experiments and the structural information they provide.

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube B11_1D 1D ¹¹B{¹H} NMR NMR_Tube->B11_1D H1_1D 1D ¹H NMR NMR_Tube->H1_1D C13_1D 1D ¹³C{¹H} NMR NMR_Tube->C13_1D B11_COSY 2D ¹¹B-¹¹B COSY B11_1D->B11_COSY H1_B11_HSQC 2D ¹H-¹¹B HSQC B11_1D->H1_B11_HSQC Analysis Spectral Analysis (Chemical Shifts, Couplings, Integrals) B11_1D->Analysis H1_1D->H1_B11_HSQC H1_C13_HSQC 2D ¹H-¹³C HSQC H1_1D->H1_C13_HSQC H1_1D->Analysis C13_1D->H1_C13_HSQC C13_1D->Analysis B11_COSY->Analysis H1_B11_HSQC->Analysis H1_C13_HSQC->Analysis Structure Structure Determination Analysis->Structure

Caption: Experimental workflow for NMR characterization of m-carboranes.

data_relationship cluster_exp NMR Experiments cluster_info Structural Information B11_1D ¹¹B{¹H} NMR B_Framework Boron Framework Symmetry & Substitution B11_1D->B_Framework provides B11_COSY ¹¹B-¹¹B COSY B_Connectivity B-B Connectivity B11_COSY->B_Connectivity establishes H1_B11_HSQC ¹H-¹¹B HSQC BH_Correlation B-H Correlation H1_B11_HSQC->BH_Correlation correlates H1_C13_HSQC ¹H-¹³C HSQC CH_Correlation C-H Correlation H1_C13_HSQC->CH_Correlation correlates

Caption: Relationship between NMR experiments and structural information.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural characterization of this compound compounds. A systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of the boron, carbon, and proton signals, providing detailed insights into the molecular structure, connectivity, and substitution patterns. The protocols and data presented here serve as a guide for researchers in the fields of materials science, medicinal chemistry, and drug development to effectively utilize NMR for the analysis of this important class of molecules.

References

Application Notes and Protocols for X-ray Crystallographic Analysis of m-Carborane Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of m-carborane structures. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures, stability, and potential for functionalization.[1][2] This document outlines the methodologies for synthesis, crystallization, and structure determination of this compound compounds, with a focus on applications in drug development.

Application in Drug Development

This compound cages serve as versatile scaffolds in drug design. Their hydrophobic nature, combined with the ability to be functionalized at specific vertices, allows for the creation of novel pharmacophores.[1] These structures can be used to optimize the binding affinity of drug candidates to their targets and to improve pharmacokinetic properties.

Experimental Protocols

The following sections detail the experimental workflow for the X-ray crystallographic analysis of this compound derivatives, from synthesis to final structure refinement.

Protocol 1: Synthesis of a B(9,10)-disubstituted this compound Derivative

This protocol describes a general method for the synthesis of B(9,10)-disubstituted this compound derivatives, which are common targets for crystallographic analysis.[3]

Materials:

  • This compound (1,7-closo-C₂B₁₀H₁₂)

  • Iodine (I₂)

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • An appropriate Grignard reagent (e.g., allylmagnesium bromide) or other organometallic reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvents (e.g., toluene, THF)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Iodination of this compound:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of nitric acid and sulfuric acid.

    • Add an equimolar amount of iodine to the solution.

    • Reflux the mixture for 3 hours.[3]

    • After cooling, carefully pour the reaction mixture over ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 9,10-diiodo-m-carborane.

  • Cross-Coupling Reaction:

    • In a Schlenk flask under an inert atmosphere, dissolve the 9,10-diiodo-m-carborane and a palladium catalyst in an anhydrous solvent like toluene.

    • Add the desired Grignard reagent or other organometallic reagent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica (B1680970) gel to obtain the desired B(9,10)-disubstituted this compound derivative.[4]

Protocol 2: Crystallization of this compound Derivatives

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The following are common techniques for the crystallization of this compound derivatives.

Materials:

  • Purified this compound derivative

  • A range of high-purity solvents (e.g., acetone, chloroform, hexane, ethanol, ethyl acetate)[3][5]

  • Small vials or test tubes

Procedure: Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator for low-temperature crystallization).[3]

  • Monitor the vial for crystal growth over several days to weeks.

Procedure: Solvent Diffusion

  • Dissolve the this compound derivative in a small amount of a "good" solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

  • Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

Protocol 3: X-ray Data Collection and Structure Refinement

This protocol outlines the general steps for collecting and refining single-crystal X-ray diffraction data for this compound structures.

Instrumentation and Software:

  • Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX2 CCD, Rigaku Gemini) equipped with a low-temperature device.[5][6]

  • X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[5][6]

  • Data collection and processing software (e.g., APEX2, CrysAlisPro).[5][6]

  • Structure solution and refinement software (e.g., SHELXTL, Olex2).[7]

Procedure:

  • Crystal Mounting:

    • Select a suitable single crystal of appropriate size and quality under a microscope.

    • Mount the crystal on a cryo-loop or a glass fiber.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.[6]

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to collect a complete dataset with appropriate redundancy and resolution. This typically involves a series of ω-scans.[6]

  • Data Reduction:

    • Integrate the raw diffraction data to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects, absorption (e.g., multi-scan absorption correction), and crystal decay if necessary.[6]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]

    • Refine the structural model by full-matrix least-squares on F².[7]

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Identify hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Distinguishing Boron and Carbon Atoms: Due to their similar X-ray scattering factors, distinguishing between boron and carbon atoms can be challenging.[8] Utilize the following methods:

      • Vertex-Centroid Distance (VCD) Method: Calculate the distance of each cage vertex from the geometric centroid of the carborane cage. Carbon atoms, being smaller than boron atoms, are expected to have shorter VCDs.[8]

      • Boron-Hydrogen Distance (BHD) Method: In an initial refinement where all cage atoms are treated as boron, the B-H bond lengths for the vertices that are actually carbon will refine to unusually short distances.[8]

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Data Presentation

The following tables summarize typical crystallographic data obtained for this compound derivatives.

Table 1: Crystal Data and Structure Refinement Parameters for Representative this compound Derivatives.

Parameter9,10-(HO(CH₂)₃)₂-1,7-closo-C₂B₁₀H₁₀[3]9,10-(CH₃CH=CH)₂-1,7-closo-C₂B₁₀H₁₀[3]Tribromo-m-carborane[5]
Empirical formulaC₈H₂₆B₁₀O₂C₈H₂₂B₁₀C₂H₉B₁₀Br₃
Formula weight290.41242.37380.9
Temperature (K)100(2)100(2)Not specified
Wavelength (Å)0.710730.710731.542
Crystal systemTriclinicTriclinicOrthorhombic
Space groupP1P-1Pbcm
a (Å)10.134(2)8.356(2)8.47(4)
b (Å)11.231(2)8.995(2)12.19(8)
c (Å)14.957(3)10.963(2)12.25(8)
α (°)89.98(3)70.39(3)90
β (°)89.99(3)81.33(3)90
γ (°)89.98(3)72.82(3)90
Volume (ų)1702.4(6)741.0(3)1264.8
Z424
Density (calculated, g/cm³)1.1331.0852.00
Final R indices [I>2σ(I)]R₁ = 0.0650, wR₂ = 0.1651R₁ = 0.0528, wR₂ = 0.1353R = 0.087

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of an this compound derivative to its structural analysis and application in drug design.

Caption: Workflow for this compound crystallography in drug discovery.

References

Troubleshooting & Optimization

challenges in the selective functionalization of m-carborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of m-carborane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the selective functionalization of this compound so challenging?

The primary challenge lies in the chemical nature of the this compound cage. It possesses two distinct types of vertices available for functionalization: two carbon-hydrogen (C-H) vertices and ten boron-hydrogen (B-H) vertices. While the C-H bonds are weakly acidic and can be readily functionalized, the ten B-H bonds are chemically similar and relatively inert, making it difficult to target a specific boron vertex.[1][2][3] The functionalization of B-H vertices is more challenging than for the ortho-isomer and has been less extensively studied.[2]

Q2: What is the reactivity order of the B-H vertices on the this compound cage?

The ten B-H vertices are not identical and exhibit a distinct hierarchy of reactivity towards electrophilic substitution. This is due to the electron-withdrawing effect of the carbon atoms, which influences the electron density at different boron positions. The generally accepted order of reactivity is:

B(9,10) > B(5,12) > B(4,6,8,11) > B(2,3) [2][4]

The B(9) and B(10) vertices, being antipodal to the carbon atoms, are the most electron-rich and therefore the most susceptible to electrophilic attack.[1][2]

Q3: How can I selectively functionalize the C-H vertices?

Functionalization of the cage carbon atoms (C-H vertices) is a relatively straightforward and well-established process. The C-H bonds are the most acidic sites on the cluster and can be easily deprotonated by strong bases, such as n-butyllithium (nBuLi), to form a carborane anion.[1][2] This nucleophilic anion can then react with a wide range of electrophiles, allowing for the facile installation of various functional groups at the carbon positions.[1]

Q4: What are the main strategies for achieving selective B-H functionalization?

Given the inertness of B-H bonds, several strategies have been developed to achieve selective functionalization:

  • Electrophilic Substitution: This method typically targets the most electron-rich B(9,10) positions. Common reactions include halogenation (e.g., iodination) using an electrophilic agent and a Lewis acid catalyst.[2] The resulting B-halogenated carboranes can then be used in further cross-coupling reactions.[2][5]

  • Transition-Metal Catalysis: This is a powerful and versatile approach. Catalysts based on palladium, iridium, rhodium, and other late transition metals can activate specific B-H bonds, often with the help of a directing group attached to a C-H vertex.[6][7] This strategy allows for functionalization at positions that are inaccessible through direct electrophilic substitution.[4][8]

  • Cage-Walking Strategy: A sophisticated catalytic method where a metal fragment initially activates one B-H bond and then "walks" to a different, often more remote, boron vertex before the functionalization reaction occurs.[4] This can provide access to otherwise difficult-to-obtain isomers.[4]

  • Steric Hindrance: The use of bulky substituents on the carborane cage or bulky ligands on a metal catalyst can physically block certain B-H positions, thereby directing functionalization to less sterically hindered sites.[9][10][11]

Troubleshooting Guide

Problem: My B-H functionalization reaction is not regioselective, yielding a mixture of isomers.

Potential CauseSuggested Solution
Similar Reactivity of B-H Sites The inherent reactivity differences between B-H vertices may not be sufficient for high selectivity.
Employ a Directing Group: Install a functional group on a cage carbon that can coordinate to a metal catalyst and direct the B-H activation to a specific nearby boron vertex (e.g., B(2) or B(4)).[6]
Utilize Steric Effects: Introduce bulky substituents on the cage or use catalysts with sterically demanding ligands to favor functionalization at the most accessible B-H positions.[9][10]
Harsh Reaction Conditions High temperatures or aggressive reagents can overcome the subtle electronic differences between boron vertices.
Optimize Reaction Conditions: Screen lower temperatures, different solvents, and milder reagents.
Consider "Cage-Walking": For certain target isomers, explore catalytic systems known to promote metal migration across the cage to achieve functionalization at a site remote from the initial activation.[4]

Problem: I am observing cage degradation (deboronation) during my reaction.

Potential CauseSuggested Solution
Use of Strong Nucleophiles Strongly nucleophilic reagents, particularly in combination with o-carborane (B102288), are known to cause cage degradation, leading to anionic nido-carborane species. This can also be a problem with this compound under certain conditions.[5]
Avoid Strong Bases/Nucleophiles: If possible, use non-nucleophilic bases or alternative synthetic routes that do not involve strong nucleophiles.
Protect the Cage: In some cases for ortho-carborane, substitution at the B(3,6) positions can protect the cage from decapitation.[12] A similar strategy could be explored for this compound.
Catalyst Poisoning The generated nido-carborane species can bind to the metal center and poison the catalyst, halting the desired reaction.[5]
Modify Ligands: Experiment with different ligands on the metal catalyst that may be less susceptible to poisoning.
Change the Metal Center: Some metal catalysts may be more robust to these degradation pathways than others.

Data Summary

The selective functionalization of this compound is governed by the distinct electronic properties of its boron vertices. The table below summarizes the relative reactivity of the different B-H positions.

B-H Vertex Position(s)Relative Electron DensityReactivity Towards ElectrophilesNotes
B(9), B(10) HighestHighestAntipodal to the C-H vertices; primary sites for electrophilic substitution.[2]
B(5), B(12) Medium-HighMedium
B(4), B(6), B(8), B(11) Medium-LowLowOften requires catalytic methods for functionalization.
B(2), B(3) LowestLowestMost challenging sites to functionalize directly; often require directing groups.[4]

Visual Guides and Workflows

reactivity_hierarchy This compound B-H Reactivity Hierarchy cluster_reactivity B9_10 B(9,10) B5_12 B(5,12) B9_10->B5_12 > B4_etc B(4,6,8,11) B5_12->B4_etc > B2_3 B(2,3) B4_etc->B2_3 > caption Reactivity decreases from left to right.

Caption: Relative reactivity of B-H vertices in this compound towards electrophiles.

functionalization_workflow General this compound Functionalization Workflow decision decision process process start_end start_end start Start with This compound c_func Functionalize C-H vertices? start->c_func deprotonate Deprotonate with strong base (nBuLi) c_func->deprotonate Yes b_func Functionalize B-H vertices? c_func->b_func No react_eplus React with Electrophile (E+) deprotonate->react_eplus react_eplus->b_func strategy Select Strategy: - Electrophilic Halogenation - Metal Catalysis - Steric Control b_func->strategy Yes final_product Final Product b_func->final_product No strategy->final_product

Caption: A decision workflow for planning the functionalization of this compound.

troubleshooting_guide Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed q1 Is the reaction metal-catalyzed? start->q1 a1_yes Use a Directing Group on a C-H vertex to guide the catalyst. q1->a1_yes Yes a1_no Reaction is likely electrophilic substitution. q1->a1_no No q2 Can steric hindrance be increased? a1_yes->q2 q3 Is the target isomer kinetically or thermodynamically favored? a1_yes->q3 a1_no->q2 a2_yes Use bulkier substituents or ligands to block unwanted positions. q2->a2_yes Yes a2_no Selectivity is limited by intrinsic electronics. Consider a different synthetic route. q2->a2_no No a3_kinetic Lower reaction temperature to favor kinetic product. q3->a3_kinetic Kinetic

Caption: A decision tree for troubleshooting poor regioselectivity in B-H functionalization.

Key Experimental Protocols

Protocol 1: General Procedure for C-H Vertex Functionalization (Lithiation and Alkylation)

This protocol describes a typical procedure for functionalizing one of the C-H vertices of this compound.

  • Materials:

    • This compound (1,7-C₂B₁₀H₁₂)

    • Anhydrous diethyl ether or THF

    • n-Butyllithium (nBuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Electrophile (e.g., allyl bromide)

    • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous solvent.

    • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the subsequent electrophile.

    • Slowly add n-BuLi (1.0 eq) dropwise to the stirred solution. The formation of the lithium salt may result in a cloudy suspension.

    • Allow the reaction to stir at the cooled temperature for 1-2 hours to ensure complete deprotonation.

    • Slowly add the desired electrophile (1.0-1.2 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: B-H Functionalization via Halogenation and Cross-Coupling

This two-step protocol is a common method for introducing functional groups at the B(9,10) positions.[2]

  • Step A: Electrophilic Iodination at B(9,10)

    • Materials:

      • This compound

      • Iodine monochloride (ICl) or elemental iodine (I₂)

      • Anhydrous aluminum chloride (AlCl₃) (catalytic amount)

      • Anhydrous solvent (e.g., CS₂ or CH₂Cl₂)

    • Procedure (based on related iodinations):

      • Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

      • Add a catalytic amount of AlCl₃.

      • Add the iodinating agent (e.g., ICl, 2.0-2.2 eq for di-substitution) portion-wise or dropwise at room temperature.

      • Stir the reaction at room temperature or with gentle heating until starting material is consumed (monitor by TLC or GC-MS).

      • Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

      • Perform a standard aqueous workup and extract the product with an organic solvent.

      • Purify the resulting 9,10-diiodo-m-carborane by chromatography or recrystallization.

  • Step B: Palladium-Catalyzed Cross-Coupling (e.g., Kumada Coupling)

    • Materials:

      • 9,10-diiodo-m-carborane (from Step A)

      • Grignard reagent (e.g., allylmagnesium chloride, CH₂=CHCH₂MgCl) (2.2-2.5 eq)

      • Palladium catalyst (e.g., [PdCl₂(PPh₃)₂]) (1-5 mol%)

      • Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)

      • Anhydrous THF

    • Procedure:

      • In an oven-dried flask under an inert atmosphere, add the 9,10-diiodo-m-carborane, palladium catalyst, and CuI (if used).

      • Add anhydrous THF and stir to dissolve.

      • Slowly add the Grignard reagent dropwise at room temperature.

      • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC-MS).

      • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

      • Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.

      • Purify the final product by column chromatography.[2]

References

overcoming solubility issues of m-carborane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with m-carborane derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound derivative has precipitated out of my aqueous buffer. How can I get it back into solution?

A1: This is a common issue due to the inherent hydrophobicity of the carborane cage.[1][2][3][4][5][6] Here are several strategies to try, starting with the simplest:

  • Introduce a Co-solvent: Most this compound derivatives require a water-miscible organic solvent to maintain solubility in aqueous media.[3][7][8][9] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices.[3] Prepare a concentrated stock solution of your compound in 100% DMSO and then add it to your aqueous buffer, ensuring the final DMSO concentration is low enough (typically <1%) to not affect your experiment.[3]

  • pH Adjustment: If your derivative contains ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of your solution can significantly increase solubility.[7][8] For an acidic group, increasing the pH will deprotonate it, forming a more soluble salt. For a basic group, decreasing the pH will protonate it, increasing its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.[7]

Q2: I need to prepare a solution for an in vivo study, but the required concentration of my this compound derivative is not dissolving in a biocompatible solvent system.

A2: For in vivo applications where solvent toxicity is a concern, advanced formulation strategies are often necessary.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like carboranes within their central cavity, forming a water-soluble inclusion complex.[6][7][10][11] This is a widely used method to improve the solubility and bioavailability of poorly soluble drugs.[11]

  • Lipid-Based Formulations: Encapsulating your compound in lipid-based delivery systems such as liposomes or nanoparticles can improve solubility and aid in drug delivery.[1] Self-emulsifying drug delivery systems (SEDDS) are another option; these are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[11][12][13]

  • Amorphous Solid Dispersions: Dispersing the this compound derivative in a polymer matrix can create an amorphous solid dispersion.[10][11][13] Amorphous forms are generally more soluble than their crystalline counterparts.

Q3: My ortho-carborane analogue is soluble, but my meta-carborane derivative is not, even though they have the same functional groups. Why is this happening?

A3: The solubility and reactivity of carborane isomers differ significantly due to their electronic properties. The ortho-isomer is the most reactive and prone to degradation, especially in the presence of nucleophiles or bases.[3][4] It can undergo deboronation (loss of a boron vertex) to form a negatively charged, open-cage nido-carborane anion.[4][6][14] This nido-form is significantly more water-soluble than the parent closo-carborane.[4] Your ortho-analogue may be unintentionally converting to the more soluble nido-form in your solution, whereas the more stable meta-isomer is not.[3][6]

Below is a troubleshooting workflow to help guide your decision-making process when encountering solubility issues.

G start_node Precipitation Observed in Aqueous Solution decision1 Does the derivative have ionizable groups (e.g., -COOH, -NH2)? start_node->decision1 decision2 Is a co-solvent (e.g., DMSO, EtOH) acceptable for the experiment? decision1->decision2 No process1 Adjust pH to ionize the group and increase solubility. decision1->process1 Yes decision3 Are advanced formulation methods feasible (for in vivo, etc.)? decision2->decision3 No process2 Prepare a concentrated stock in a co-solvent and dilute into the aqueous phase. decision2->process2 Yes process3 Use Cyclodextrin Complexation decision3->process3 Yes end_node Consider Chemical Modification of the Derivative decision3->end_node No process1->decision2 process2->decision3 If still insoluble process4 Use Lipid-Based Formulations (Liposomes, SEDDS) process3->process4 process5 Create Amorphous Solid Dispersions process4->process5 process5->end_node If strategies fail G cluster_0 Core Structure cluster_1 Modification Strategies cluster_2 Resulting Property core This compound Derivative (Hydrophobic) mod1 Attach Polar Groups (-OH, -COOH, -NH2) core->mod1 Functionalization mod2 Deboronation (closo -> nido) core->mod2 Chemical Reaction result Improved Aqueous Solubility mod1->result mod2->result

References

Technical Support Center: Regioselective B-H Activation in m-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective B-H activation of m-carborane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for achieving regioselective B-H activation in this compound?

A1: The primary strategies for regioselective B-H activation in this compound hinge on exploiting the subtle electronic and steric differences among the boron vertices. The main approaches include:

  • Directing-Group-Assisted B-H Activation: A directing group is installed on a C-H or B-H vertex to guide a transition metal catalyst to a specific B-H bond. This is a powerful strategy for controlling regioselectivity.

  • Transition Metal Catalysis: The choice of transition metal (e.g., Pd, Rh, Ir) and its ligand environment can influence which B-H bond is activated based on the electronic properties of the metal center.

  • "Cage Walking" Strategy: A transition metal catalyst can migrate from its initial coordination site on the carborane cage to a different boron vertex, enabling functionalization at a position remote from the initial activation site.[1]

  • Exploiting Inherent Electronic Reactivity: The boron vertices in this compound have different electronic densities, following the general trend B(9,10) > B(5,12) > B(4,6,8,11) > B(2,3).[1] Reactions that are sensitive to electronic effects can favor the more electron-rich positions.

Q2: Which boron position in this compound is the most reactive towards electrophilic substitution?

A2: The B(9) and B(10) positions are the most electron-rich and, therefore, generally the most susceptible to electrophilic attack. This is a key principle to consider when designing synthetic strategies that do not employ a directing group.

Q3: What is the "cage walking" phenomenon and how can it be applied to this compound functionalization?

A3: "Cage walking" refers to the isomerization of a metal-carborane complex where the metal fragment migrates from one boron vertex to another across the surface of the carborane cage.[1] A notable example is the Pd-catalyzed isomerization of B(9)-Br-m-carborane, which leads to a mixture of B(2)-, B(4)-, B(5)-, and B(9)-brominated isomers. This strategy can be harnessed to introduce functional groups at positions that are not easily accessible through direct B-H activation.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Regioisomer
Possible Cause Suggested Solution
Inefficient Directing Group: The chosen directing group may not be effectively coordinating to the metal catalyst and directing it to the target B-H bond.* Experiment with different directing groups that have varying coordination strengths and steric profiles. For instance, amides, pyridyls, and phosphines have been shown to be effective directing groups in carborane chemistry.[2][3] * Ensure the directing group is installed correctly and is stable under the reaction conditions.
Suboptimal Catalyst System: The chosen transition metal catalyst or ligand may not be optimal for the desired transformation.* Screen different transition metal precursors (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂, [Ir(cod)Cl]₂). * Vary the ligand. For palladium-catalyzed cross-coupling reactions of B-bromo-m-carboranes, electron-rich biaryl phosphine (B1218219) ligands have been shown to be effective.[4]
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield and regioselectivity.* Optimize the reaction temperature. Some B-H activations require elevated temperatures to proceed efficiently. * Screen a range of solvents with different polarities and coordinating abilities. * Monitor the reaction over time to determine the optimal reaction duration and avoid product decomposition.
Competing Side Reactions: Undesired side reactions, such as C-H activation or activation of a different B-H bond, may be consuming the starting material.* Modify the directing group or the steric environment of the substrate to disfavor activation at undesired positions. * Adjust the electronic properties of the catalyst. For instance, more electrophilic metal centers may favor activation at more electron-rich B-H bonds.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Small Energy Difference Between B-H Bonds: The inherent electronic and steric differences between some B-H bonds in this compound can be minimal, leading to a mixture of products.* Employ a strongly coordinating directing group to enforce a specific geometry for the transition state. * Increase the steric bulk of the directing group or other substituents on the carborane cage to disfavor approach to certain B-H bonds.
"Cage Walking" is Occurring Undesirably: The metal catalyst may be migrating from the desired B-H activation site to other positions on the cage.* Lower the reaction temperature to disfavor catalyst migration. * Choose a ligand that forms a more stable complex with the metal at the desired boron vertex, thus reducing the likelihood of "cage walking."
Multiple Reactive Sites Without a Directing Group: In the absence of a directing group, functionalization may occur at multiple electronically favorable positions.* For reactions relying on inherent electronic reactivity, carefully control the stoichiometry of the reagents to favor monofunctionalization. * Consider introducing a removable directing group to achieve higher regioselectivity.

Experimental Protocols

Protocol 1: Regioselective B(9)-Halogenation of this compound

This protocol describes a metal- and catalyst-free method for the selective halogenation of the B(9) position of this compound.[3]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS) for iodination

  • Hexafluoroisopropanol (HFIP)

  • n-Hexane

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq.) in HFIP.

  • Add N-iodosuccinimide (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS for completion).

  • Upon completion, remove the HFIP under reduced pressure.

  • Extract the residue with n-hexane.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the B(9)-iodo-m-carborane product.

Substrate Halogenating Agent Solvent Time Yield (%) Regioselectivity (B9:other)
This compoundNISHFIP12 h95>99:1
Protocol 2: Palladium-Catalyzed B(9)-N Cross-Coupling of B(9)-Bromo-m-carborane

This protocol details the palladium-catalyzed cross-coupling of B(9)-bromo-m-carborane with an amine nucleophile.[4]

Materials:

  • B(9)-bromo-m-carborane

  • Amine nucleophile (e.g., morpholine)

  • Pd₂(dba)₃ (palladium precursor)

  • RuPhos (ligand)

  • NaOtBu (base)

  • Toluene (B28343) (anhydrous)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add B(9)-bromo-m-carborane (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).

  • In a separate glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd₂(dba)₃ and RuPhos in toluene.

  • Add the catalyst solution (typically 1-2 mol % Pd) to the Schlenk tube.

  • Add anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (monitor by GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Substrate Nucleophile Catalyst (mol %) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
B(9)-Br-m-carboraneMorpholine2RuPhosNaOtBuToluene1001285

Signaling Pathways and Workflows

Regioselective_BH_Activation_Strategies cluster_outcomes Regioselective Functionalization directing_group Directing Group-Assisted b9_functionalization B(9) Functionalization directing_group->b9_functionalization other_b_functionalization Other B-H Functionalization directing_group->other_b_functionalization transition_metal Transition Metal Catalysis transition_metal->b9_functionalization b9_10_functionalization B(9,10) Functionalization transition_metal->b9_10_functionalization cage_walking "Cage Walking" Strategy cage_walking->other_b_functionalization electronic_effects Inherent Electronic Effects electronic_effects->b9_functionalization electronic_effects->b9_10_functionalization

Caption: Key strategies for achieving regioselective B-H activation in this compound.

Troubleshooting_Workflow start Experiment Start problem Low Yield or Poor Regioselectivity? start->problem check_dg Evaluate Directing Group problem->check_dg Yes success Successful Outcome problem->success No check_catalyst Optimize Catalyst System check_dg->check_catalyst check_conditions Adjust Reaction Conditions check_catalyst->check_conditions check_conditions->problem

Caption: A general workflow for troubleshooting common issues in this compound B-H activation.

References

Technical Support Center: Optimizing m-Carborane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-Carborane Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the optimization of this compound coupling reactions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my Palladium-catalyzed cross-coupling reaction with an this compound substrate. What are the potential causes and how can I improve it?

Answer: Low yields in this compound coupling reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and active catalyst systems, especially those with bulky, electron-rich phosphine (B1218219) ligands which have shown to be effective.[1] For instance, Buchwald ligands can significantly improve reaction efficiency.[2]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[3]

  • Reagent Quality:

    • Carborane Substrate: Ensure the purity of your this compound starting material. Bromo-m-carboranes have been shown to be more reactive than their iodo counterparts in some cross-coupling reactions due to a weaker Pd-Br bond, which can facilitate transmetalation.[1]

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use fresh or properly stored reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) to mitigate protodeboronation.[3]

  • Solvent and Base: The choice of solvent and base is highly interdependent and can significantly impact the reaction outcome. Anhydrous solvents are crucial as water can poison the catalyst.[4] For Suzuki couplings, a common solvent system is THF/H₂O, and potassium bases like K₂CO₃ or K₃PO₄ are often used.[2][5] It is advisable to screen a variety of solvent and base combinations to find the optimal conditions for your specific substrates.

  • Temperature: Ensure the reaction reaches and maintains the optimal temperature. Monitor the internal temperature of the reaction mixture, not just the oil bath temperature.

Issue 2: Catalyst Deactivation

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

Answer: The formation of palladium black is a clear indicator of catalyst deactivation, where the soluble active catalyst aggregates into an inactive metallic form.

Potential Causes & Solutions:

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[3] Rigorous degassing and maintaining an inert atmosphere are paramount.

  • Inappropriate Ligand: The phosphine ligand stabilizes the palladium center. If the ligand is not bulky enough or is used in an insufficient amount, the palladium nanoparticles can aggregate. Consider using bulky monodentate ligands like those from the Buchwald family.[2][5]

  • High Temperature: While some coupling reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition. Try to run the reaction at the lowest effective temperature.

  • High Catalyst Loading: While counterintuitive, a very high concentration of the catalyst can sometimes promote aggregation. It's often a balance to find the optimal catalyst loading.

Issue 3: Formation of Side Products

Question: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my this compound. How can I minimize these?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

Potential Causes & Solutions:

  • Homocoupling: This is often a result of slow transmetalation in the catalytic cycle. Optimizing the base and solvent system can often accelerate the desired cross-coupling pathway over homocoupling. In some cases, for Suzuki reactions, ensuring the boronic acid is fully dissolved and activated by the base before the catalyst is added can help.

  • Dehalogenation/Protodeboronation: The presence of trace amounts of water or other protic sources can lead to the cleavage of the C-Halogen or C-B bond, resulting in the undesired reduced product.[3] Using anhydrous solvents and high-purity reagents is crucial. For Suzuki reactions, using a more stable boronic ester can also help prevent protodeboronation.[3]

  • "Cage-Walking": This is a phenomenon specific to carborane chemistry where the palladium catalyst can migrate across the surface of the carborane cage, leading to a mixture of regioisomers.[4] The choice of ligand can influence this, with bulkier ligands potentially hindering this migration. Careful optimization of reaction conditions is key to minimizing this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Which is a better substrate for this compound coupling: iodo-m-carborane or bromo-m-carborane?

A1: While iodo-carboranes have traditionally been used due to the weaker B-I bond, recent studies have shown that bromo-m-carboranes can be more reactive and provide higher yields in certain palladium-catalyzed cross-couplings, such as B-N, B-O, and B-CN bond formation.[1] This is attributed to a faster transmetalation step.[1] The optimal choice may depend on the specific coupling reaction and partners.

Q2: What is the best ligand for this compound Suzuki-Miyaura coupling?

A2: There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, sterically bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), have shown great success in promoting efficient coupling reactions involving sterically hindered substrates like m-carboranes.[2][5]

Q3: Can I run this compound coupling reactions open to the air?

A3: It is highly discouraged. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will deactivate it and lead to low or no product yield.[3] Always use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Q4: What are some common side reactions to be aware of in this compound functionalization?

A4: Besides the common coupling side reactions like homocoupling and dehalogenation, a key side reaction in carborane chemistry is "cage-walking," where the catalyst migrates along the boron vertices of the carborane cage, leading to a mixture of isomers.[4] Another potential issue is deboronation, particularly with ortho-carboranes, where the cage can open.[4]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for various this compound coupling reactions based on literature data.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 9-iodo-m-carborane

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O852475

Table 2: Optimized Conditions for Sonogashira Coupling of 9-bromo-m-carborane

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60895
2TrimethylsilylacetylenePd(dppf)Cl₂ (3)5DIPAToluene801288
31-HexynePd(OAc)₂ (2) / P(t-Bu)₃ (4)5Cs₂CO₃DMF901091

Table 3: Optimized Conditions for B-N Bond Formation with 9-bromo-m-carborane

EntryAminePd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BrettPhosNaOtBu (1.5)Toluene1001882
2IndolePd(OAc)₂ (3)XantphosK₂CO₃ (2)Dioxane1102478
3MorpholineG3-XPhos (2)-LHMDS (1.2)THF651690

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 9-iodo-m-carborane with an Arylboronic Acid

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 9-iodo-m-carborane (1.0 equiv.), arylboronic acid (1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling of 9-bromo-m-carborane with a Terminal Alkyne

  • To an oven-dried Schlenk flask, add 9-bromo-m-carborane (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Yield in This compound Coupling Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Inert Is the Reaction Under Strictly Inert Atmosphere? Check_Catalyst->Check_Inert Yes Optimize_Catalyst Screen Different Pd Sources and Bulky Phosphine Ligands Check_Catalyst->Optimize_Catalyst No Check_Reagents Are the Reagents (Carborane, Coupling Partner) of High Purity? Check_Inert->Check_Reagents Yes Improve_Inert Thoroughly Degas Solvents and Reagents; Use Schlenk Line or Glovebox Check_Inert->Improve_Inert No Check_Conditions Are Solvent, Base, and Temperature Optimized? Check_Reagents->Check_Conditions Yes Purify_Reagents Use Fresh/Pure Reagents; Consider Boronic Esters for Suzuki Check_Reagents->Purify_Reagents No Screen_Conditions Screen a Matrix of Anhydrous Solvents and Bases; Optimize Temperature Check_Conditions->Screen_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Catalyst->Check_Inert Improve_Inert->Check_Reagents Purify_Reagents->Check_Conditions Screen_Conditions->Success

Caption: Troubleshooting workflow for low-yield this compound coupling reactions.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd This compound-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation O₂, Impurities PdII_Intermediate R-Pd(II)-X L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Coupling Partner (e.g., R'-B(OH)₂) PdII_Coupling R-Pd(II)-R' L₂ Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed this compound cross-coupling.

References

Technical Support Center: Purification of Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of isomeric impurities. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern in drug development?

A1: Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of atoms.[1] These can include enantiomers, diastereomers, and geometric (cis/trans) isomers. They are a significant concern because different isomers can have dramatically different biological activities, pharmacological effects, and toxicity profiles.[2][3][4] For instance, one enantiomer of a drug could be therapeutic while the other might be inactive or even harmful.[3] Regulatory agencies like the FDA and EMA have stringent requirements for controlling isomeric impurities, often mandating the development of single-enantiomer drugs.[2][5]

Q2: What are the primary sources of isomeric impurities in a drug substance?

A2: Isomeric impurities can be introduced at various stages of the manufacturing process. The main sources include:

  • Synthesis: They can form as by-products during chemical synthesis if reactions are not stereospecific or if starting materials themselves contain isomeric impurities.[6]

  • Degradation: The API can degrade into its isomers when exposed to factors like light, heat, or non-optimal pH during manufacturing or storage.[6]

  • Chiral Inversion: In some cases, the desired enantiomer can convert into its opposite counterpart (racemization) either during formulation or in vivo.[6]

Q3: Which analytical techniques are most effective for separating and quantifying isomeric impurities?

A3: Due to their similar physicochemical properties, separating isomers can be challenging.[6][7] High-Performance Liquid Chromatography (HPLC), particularly with Chiral Stationary Phases (CSPs), is the most widely used and versatile technique for separating enantiomers.[2][3][6] Other powerful techniques include:

  • Supercritical Fluid Chromatography (SFC): Known for faster separations and reduced consumption of organic solvents, making it a "greener" alternative to HPLC.[6][8][9] It is highly effective for both analytical and preparative scale chiral separations.[9][10][11]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable isomers.[5][12]

  • Capillary Electrophoresis (CE): Offers extremely high separation efficiency and requires minimal sample and solvent.[2][12]

  • Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique ideal for large-scale binary separations, such as resolving racemic mixtures, offering high productivity and reduced solvent use compared to batch chromatography.[13][14][15][16]

Q4: What is the difference between separating enantiomers and diastereomers?

A4: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation difficult.[7] Their separation requires a chiral environment, such as a chiral stationary phase in HPLC or a chiral resolving agent in crystallization.[17] Diastereomers are stereoisomers that are not mirror images. They have different physical properties and can therefore be separated using standard, non-chiral purification techniques like conventional column chromatography, crystallization, or distillation.[7][18]

Troubleshooting Guides
Scenario 1: Poor Resolution in Chiral HPLC

Q5: My chiral HPLC method shows poor resolution between the API and its enantiomeric impurity. How can I improve the separation?

A5: Poor resolution in chiral HPLC is a common challenge. Here is a systematic approach to troubleshoot it:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. Small changes can significantly impact selectivity.[6]

    • Additives/Modifiers: Introduce a small amount (e.g., 0.1%) of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to the mobile phase. This can improve peak shape and resolution by minimizing unwanted ionic interactions with the stationary phase.[6]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature often improves resolution in chiral separations, though it may increase backpressure.[6]

    • Flow Rate: Reducing the flow rate can enhance separation efficiency and resolution.[6]

  • Re-evaluate the Stationary Phase:

    • Chiral Stationary Phase (CSP): The initial choice of CSP is critical. If optimization doesn't yield the desired separation, screening other CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is necessary.[6]

  • Consider an Alternative Technique:

    • If HPLC resolution remains poor, Supercritical Fluid Chromatography (SFC) may offer better selectivity and faster analysis times.[3][8]

Scenario 2: Inefficient Crystallization of Diastereomers

Q6: I am trying to separate diastereomers by crystallization, but the resulting crystals are not pure. What can I do?

A6: The purity of crystals from diastereomeric crystallization depends heavily on optimizing the process. Here are key factors to consider:

  • Solvent Selection:

    • The chosen solvent is critical. It should fully dissolve both diastereomers at a higher temperature but allow only the desired diastereomer to selectively precipitate upon cooling.[19][20] Screen a variety of solvents to find one that maximizes the solubility difference between the isomers.

  • Cooling Rate:

    • Slow, controlled cooling generally produces larger and purer crystals.[6][19] Rapid cooling can trap the undesired isomer and other impurities within the crystal lattice.[19]

  • Seeding:

    • If you have a small amount of the pure desired diastereomer, use it to "seed" the supersaturated solution.[6] This provides a template for crystal growth and promotes the selective crystallization of that isomer.[6]

  • Recrystallization:

    • If a single crystallization step does not provide the required purity, one or more subsequent recrystallization steps may be necessary.[21] Analyze the purity of the crystals after each step to monitor progress.

Comparative Data on Purification Techniques

The selection of a purification technique depends on the scale of the separation, the nature of the isomers, and the required purity. The table below summarizes key performance characteristics of common techniques.

TechniquePrimary ApplicationThroughput/ScaleKey AdvantagesKey Disadvantages
Preparative HPLC High-purity separation of enantiomers and diastereomersmg to multi-kg[22][23]High resolution, widely applicable, robust methods[2][6]High solvent consumption, can be expensive, lower throughput than continuous methods[1]
Supercritical Fluid Chromatography (SFC) Chiral separations (analytical and preparative)[10][11]g to kgFast separations, reduced organic solvent use (greener), lower cost[6][8][9]Higher initial instrument cost, less suitable for highly polar compounds without modifiers[8]
Simulated Moving Bed (SMB) Chromatography Large-scale, continuous separation of binary mixtures (e.g., racemates)[13][24]kg to tons[15][22]High productivity, high purity, significantly lower solvent consumption than batch HPLC[13][15][16]High capital investment, complex operation, best suited for binary separations[15]
Crystallization Separation of diastereomers; enantiomer separation via diastereomeric salts or preferential crystallizationLab scale to industrial production[25]Cost-effective, highly scalable, can yield very pure product[25]Method development can be time-consuming, success is highly dependent on solubility differences[19]
Membrane Separation Large-scale enantiomer separation[26][27]Potentially large scaleContinuous operation, low energy consumption, compact equipment[26][27]Technology is still emerging, membrane fouling can be an issue, may require multiple stages[26]
Key Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomer Separation

Objective: To develop a robust HPLC method to separate the enantiomers of a chiral API.

Materials:

  • HPLC system with a UV/PDA detector.

  • A set of analytical chiral columns (e.g., polysaccharide-based like Chiralpak® series).[6]

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).[6]

  • Mobile phase modifiers (e.g., Trifluoroacetic acid, Diethylamine).[6]

  • Analyte standard (racemic mixture).

Methodology:

  • Column Screening:

    • Prepare a solution of the racemic analyte at approximately 1 mg/mL.

    • Screen several different CSPs using a generic mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Identify the column that provides the best initial separation or any indication of selectivity.[6]

  • Mobile Phase Optimization:

    • Using the selected column, systematically vary the percentage of the organic modifier (e.g., from 5% to 30% Isopropanol in Hexane).

    • If peak shape is poor, add a small amount (0.1%) of an appropriate acidic or basic modifier to the mobile phase.[6]

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate (e.g., 0.5, 1.0, 1.5 mL/min) on resolution.

    • Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.[6]

  • Method Validation:

    • Once optimal conditions are found, validate the method according to regulatory guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[6]

Protocol 2: Purification via Diastereomeric Salt Crystallization

Objective: To separate enantiomers by converting them into diastereomeric salts and leveraging their different solubilities.

Materials:

  • Racemic mixture (e.g., a chiral acid or base).

  • A pure chiral resolving agent (e.g., a chiral base like brucine (B1667951) for an acidic racemate, or a chiral acid like tartaric acid for a basic racemate).[18]

  • A range of suitable solvents for screening.

  • Standard laboratory glassware, heating/cooling apparatus, and vacuum filtration setup.

Methodology:

  • Resolving Agent and Solvent Selection:

    • Choose a commercially available, inexpensive, and pure resolving agent.

    • Screen various solvents to find one where the diastereomeric salts have a significant solubility difference.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic mixture in the chosen solvent, gently heating if necessary.

    • Add an equimolar amount of the chiral resolving agent. Stir until the salt is formed.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize yield.[6]

    • The less soluble diastereomeric salt should precipitate.

  • Isolation and Purity Check:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[21]

    • Dry the crystals and check their diastereomeric and enantiomeric purity (e.g., by chiral HPLC).

  • Liberation of the Enantiomer:

    • Once the desired purity is achieved, dissolve the diastereomeric salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the free, pure enantiomer.[21]

    • Isolate the pure enantiomer through extraction and solvent removal.[21]

Visualized Workflows

G start Start: Isomeric Mixture to Purify is_enantiomer Enantiomers or Diastereomers? start->is_enantiomer diastereomer_path Diastereomers is_enantiomer->diastereomer_path Diastereomers enantiomer_path Enantiomers is_enantiomer->enantiomer_path Enantiomers diastereomer_tech Standard Techniques: - Column Chromatography - Crystallization - Distillation diastereomer_path->diastereomer_tech scale_decision Separation Scale? enantiomer_path->scale_decision end End: Pure Isomer diastereomer_tech->end lab_scale Lab Scale (mg-g) scale_decision->lab_scale Lab large_scale Process Scale (kg+) scale_decision->large_scale Process lab_tech Chiral Techniques: - Preparative HPLC - Preparative SFC - Diastereomeric Salt Crystallization lab_scale->lab_tech large_tech Chiral Techniques: - SMB Chromatography - Large-Scale Crystallization - Membrane Separation large_scale->large_tech lab_tech->end large_tech->end

Caption: Decision tree for selecting an appropriate isomeric purification technique.

G start Problem: Poor HPLC Resolution step1 1. Optimize Mobile Phase - Adjust solvent ratio - Add acidic/basic modifiers start->step1 check1 Resolution Improved? step1->check1 step2 2. Adjust Conditions - Lower temperature - Reduce flow rate check1->step2 No end_ok End: Resolution Acceptable check1->end_ok Yes check2 Resolution Improved? step2->check2 step3 3. Change Stationary Phase - Screen different CSPs check2->step3 No check2->end_ok Yes check3 Resolution Improved? step3->check3 step4 4. Consider Alternative Method - e.g., Supercritical Fluid Chromatography (SFC) check3->step4 No check3->end_ok Yes end_fail End: Seek Expert Consultation step4->end_fail

Caption: Troubleshooting workflow for poor resolution in chiral HPLC separations.

References

managing air and moisture sensitivity of carborane reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Carborane Reagents

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with carborane reagents. It provides solutions to common challenges related to their air and moisture sensitivity, ensuring experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: Are all carborane reagents sensitive to air and moisture?

Not all, but it is critical to know which are. The closo-carborane cage (e.g., 1,2-C₂B₁₀H₁₂) is known for its exceptional thermal and chemical stability, often being stable in air and moisture.[1][2] However, this stability does not extend to all related compounds. Precursors like decaborane (B607025) (B₁₀H₁₄) are reactive with air and water.[1][2] Furthermore, nido- and arachno-carboranes are generally less stable and more reactive than their closo counterparts.[3] Derivatives, especially those generated by deprotonating a C-H bond with strong bases like n-butyllithium, form highly reactive carbanions that are extremely sensitive to air and moisture.[4][5]

Q2: How can I determine if my carborane reagent has decomposed?

The most reliable methods are analytical.

  • NMR Spectroscopy: ¹¹B NMR is the most definitive method to check the integrity of the boron cluster. The appearance of new or unexpected peaks can signal cage degradation or the formation of isomers.[6]

  • Thin-Layer Chromatography (TLC): TLC is a fast method to check for the presence of impurities or unreacted starting materials like decaborane.[6] A specialized palladium-based stain can be used to visualize boron-containing compounds on the TLC plate.[6]

  • Visual Changes: While the closo-cage is robust, some derivatives or precursors might change color or consistency upon decomposition. However, this should always be confirmed with analytical techniques.

Q3: What are the ideal storage conditions for carborane reagents?

Proper storage is essential to maintain reagent quality.

  • General Storage: For stable compounds like o-carborane (B102288), storage in a cool, dry place, such as a desiccator at room temperature, is often sufficient.[7]

  • Sensitive Derivatives: For air or moisture-sensitive derivatives, precursors, or solutions, storage under an inert atmosphere (high-purity argon or nitrogen) is mandatory.[8] This can be achieved by storing vials inside a nitrogen-filled glovebox or using Sure/Seal™ bottles.[9][10]

  • Labeling: Always label containers with the chemical name, concentration, preparation date, and any hazard symbols.[11][12] Store reagents in their original containers whenever possible.[11]

Q4: Can I handle stable closo-carboranes on the open bench?

While the most stable solid closo-carboranes can often be weighed quickly on an open bench without significant degradation, any subsequent reactions involving anhydrous solvents, reactive reagents (e.g., organolithiums, Grignard reagents), or sensitive functional groups must be performed under a rigorously maintained inert atmosphere.[4][13] Standard inert atmosphere techniques, such as using a Schlenk line or a glovebox, are required for these procedures.[14][15]

Troubleshooting Guide

Problem: My reaction failed or resulted in a low yield. What are the potential handling-related causes?

Several factors related to air and moisture sensitivity could be the cause:

  • Degraded Reagent: The starting material may have been compromised by prior exposure to air or moisture.[16] It is recommended to use a fresh bottle or verify the purity of the existing stock.

  • Contaminated Solvents or Reagents: Ensure that all solvents are anhydrous and that other reagents are free from water. Solvents should be properly dried and stored over molecular sieves or dispensed from a solvent purification system.

  • Wet Glassware: A thin film of moisture on glassware can quench sensitive reagents.[9][17] All glassware should be rigorously dried, either in an oven overnight (e.g., 125 °C) or by flame-drying under vacuum, and cooled under an inert atmosphere.[17]

  • Ineffective Inert Atmosphere: Your inert gas setup may have leaks, or the initial purging of the flask was insufficient to remove all oxygen and moisture.[14] Performing several vacuum-backfill cycles is the most effective method for making a flask inert.[14]

  • Suboptimal Reaction Conditions: Carborane functionalization can be highly dependent on temperature, catalyst choice, and solvent.[18] For example, B-H activation often requires high temperatures (e.g., 130 °C).[18]

Problem: My attempt to deprotonate a carborane C-H bond with n-BuLi or a Grignard reagent is giving a complex mixture.

This is a common and highly sensitive reaction. The carborane C-H bonds are weakly acidic and require strong bases for deprotonation.[4]

  • Extreme Sensitivity: The resulting carboranyl anions are potent nucleophiles and are extremely sensitive to moisture and oxygen.[5] The reaction must be conducted under a strict inert atmosphere with anhydrous solvents and properly dried glassware.

  • Quenching: Any trace of water will protonate the carboranyl anion back to the starting material or react with your organometallic base, reducing its effective concentration and leading to incomplete conversion.

  • Stoichiometry: Precise control over the stoichiometry of the base is critical. Using two equivalents of a base like KHMDS on o-carborane may still result in the deprotonation of only one carbon atom.[5]

Problem: I observe unexpected peaks in my ¹¹B NMR spectrum after a reaction or workup.

This often indicates unintended modification of the carborane cage.

  • Cage Degradation: Strong nucleophiles or bases can degrade the icosahedral closo-cage. For example, treating 1,2-C₂B₁₀H₁₂ with a strong base in an alcohol solvent can remove a boron vertex to form the corresponding nido-carborane anion, [nido-7,8-C₂B₉H₁₂]⁻.[3]

  • "Cage-Walking" Side Reaction: In some palladium-catalyzed B-H functionalization reactions, the catalyst can migrate along the carborane cage.[18] This "cage-walking" phenomenon can lead to a mixture of regioisomers and a lower yield of the desired product.[18]

Quantitative Data Summary

While precise decomposition rates are highly substrate- and condition-dependent, a general trend in the stability of carborane isomers has been observed in the context of developing derivatives for PET imaging.[19]

Carborane TypeRelative StabilityKey Characteristics & Sensitivity
p-carborane derivatives HighestGenerally the most chemically and thermally stable of the three isomers.
m-carborane derivatives IntermediateMore stable than o-carborane; rearranges from the ortho isomer at high temperatures.
o-carborane derivatives LowestThe most chemically reactive of the isomers; most prone to deboronation (cage degradation) in aqueous solutions or in the presence of strong bases.
nido-carborane anions Variable (Generally Lower)More reactive than their closo counterparts; can undergo cage decomposition with strong oxidants or electrophiles.[3][4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Assembling a Reaction Under Inert Atmosphere

This protocol describes the setup of a reaction flask with an inert atmosphere using a Schlenk line.

Materials:

  • Glass reaction flask, condenser, and other required glassware

  • Stir bar

  • Rubber septa

  • Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifolds[14]

  • Heat gun or oven

  • Grease for glass joints (use sparingly)

Procedure:

  • Dry Glassware: Ensure all glassware is meticulously free of moisture by either heating in an oven (e.g., at 125 °C overnight) or by assembling the apparatus and flame-drying with a heat gun under vacuum.[17]

  • Assemble Apparatus: Assemble the hot glassware (e.g., flask with stir bar and condenser) and cap all openings with rubber septa. Clamp the apparatus securely.

  • Connect to Schlenk Line: Connect the flask's sidearm to the Schlenk line using thick-walled rubber tubing.

  • Perform Vacuum-Backfill Cycles: This is the most critical step for removing air and adsorbed moisture.[14] a. Open the stopcock on the flask to the vacuum line and evacuate the flask for several minutes. b. Close the flask's stopcock to the vacuum line. c. Slowly open the flask's stopcock to the inert gas line to backfill the flask until the pressure equalizes. d. Repeat this vacuum-backfill cycle at least three times to ensure a truly inert atmosphere.[14]

  • Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler attached to the gas manifold outlet. The flask is now ready for the addition of solvents and reagents.

Diagram: Inert Atmosphere Reaction Setup Workflow

cluster_prep Preparation cluster_inert Inerting cluster_rxn Reaction dry 1. Oven/Flame-Dry All Glassware assemble 2. Assemble Hot Apparatus w/ Septa dry->assemble connect 3. Connect to Schlenk Line assemble->connect vac 4. Evacuate Flask (Vacuum) connect->vac fill 5. Backfill with N2 / Ar Gas vac->fill cycle Repeat 3x fill->cycle ready 6. Flask Ready for Reagents fill->ready cycle->vac

Workflow for setting up an inert atmosphere reaction.
Protocol 2: Transfer of an Air-Sensitive Liquid via Syringe

This protocol details the safe transfer of a reagent from a Sure/Seal™ bottle to an inert reaction flask.[9][10]

Materials:

  • Sure/Seal™ bottle of air-sensitive reagent

  • Dry, inert-atmosphere reaction flask with a rubber septum

  • Dry, gas-tight syringe and a long needle (e.g., 18-gauge or smaller)[10]

  • Second dry needle for pressure equalization ("exit needle")

Procedure:

  • Prepare Syringe: Ensure the syringe and needle are completely dry, ideally by storing them in an oven and allowing them to cool in a desiccator.

  • Pressurize Reagent Bottle: Gently pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Flush Syringe: Flush the dry syringe with the inert gas from your reaction flask's headspace. To do this, withdraw a full volume of gas from the flask and expel it into the lab atmosphere. Repeat this three times.

  • Withdraw Reagent: Insert the flushed syringe needle through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid level. Slowly pull back the plunger to withdraw a slightly larger volume of reagent than needed. You may see a small bubble of gas enter the syringe.

  • Remove Gas Bubble: Invert the syringe so the needle points up. Gently push the plunger to expel the gas bubble back into the bottle's headspace, followed by excess liquid until you reach the exact desired volume.[20][21]

  • Create Inert Gas Buffer: With the needle still in the bottle, pull it out of the liquid into the headspace. Withdraw a small volume of inert gas (~10-20% of the syringe volume) into the syringe.[21] This "buffer" prevents the reactive liquid in the needle from dripping out and reacting with air during transfer.[20]

  • Transfer Reagent: Quickly and carefully move the syringe to your reaction flask. Pierce the septum on the reaction flask. First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture.

  • Clean Up: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an appropriate dry, inert solvent (e.g., the reaction solvent) multiple times before cleaning with water and acetone.[15][20]

Diagram: Troubleshooting a Failed Carborane Reaction

start Problem: Low or No Yield reagent Check Reagent Integrity start->reagent atmosphere Verify Inert Atmosphere start->atmosphere conditions Confirm Reaction Conditions start->conditions reagent_q1 Was reagent from a new or properly stored bottle? reagent->reagent_q1 reagent_a1_yes Yes reagent_a1_no No: Reagent may be decomposed. Use fresh reagent. reagent_q1->reagent_a1_no No atm_q1 Were glassware & solvents rigorously dried? atmosphere->atm_q1 atm_a1_no No: Traces of H2O quenched reaction. Repeat with dry materials. atm_q1->atm_a1_no No atm_q2 Were 3+ vacuum-backfill cycles performed? atm_q1->atm_q2 Yes atm_a2_no No: Incomplete air removal. Improve inerting protocol. atm_q2->atm_a2_no No cond_q1 Was the correct temperature maintained? conditions->cond_q1 cond_a1_no No: B-H activation often requires high temp. Verify internal temp. cond_q1->cond_a1_no No cond_q2 Check for side reactions (e.g., cage degradation, 'cage-walking') cond_q1->cond_q2 Yes cond_a2_yes Yes: Analyze byproducts (e.g., by 11B NMR). Optimize conditions. cond_q2->cond_a2_yes Yes

Troubleshooting logic for failed carborane reactions.

References

Technical Support Center: Functionalization of Molecular Cages

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of molecular cages. Our goal is to help you anticipate and resolve common issues to prevent cage degradation and ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of cage degradation during a functionalization reaction?

A1: The first indications of cage degradation can be observed through several analytical techniques. In solution, you might notice a change in the solubility of your compound, with the potential formation of insoluble polymeric materials.[1] For crystalline materials, a loss of crystallinity, observable by Powder X-ray Diffraction (PXRD), is a key indicator.[1] Spectroscopic methods are also crucial for monitoring the chemical integrity of the cage.

Analytical TechniqueSigns of Degradation
Solution NMR Appearance of new, unidentifiable peaks, significant broadening of existing peaks, or a complete loss of the characteristic cage spectrum.
HPLC Emergence of new peaks, a decrease in the area of the peak corresponding to the intact cage, or peak tailing.[1]
UV-Vis Spectroscopy Changes in the absorption spectrum, such as shifts in λmax or the appearance of new absorption bands.
Mass Spectrometry Disappearance of the molecular ion peak of the intact cage and the appearance of peaks corresponding to fragments or polymeric species.
Visual Inspection Color changes in the reaction mixture or the formation of a precipitate where the starting material was soluble.

Q2: My imine-based porous organic cage (POC) is degrading under my reaction conditions. What can I do to improve its stability?

A2: Imine-based cages are known for their susceptibility to hydrolysis, especially under acidic or humid conditions.[2][3] Several strategies can be employed to enhance their stability:

  • Post-Synthetic Modification (PSM): A common and effective approach is to convert the dynamic imine bonds into more robust linkages.[2] This can be achieved by:

    • Reduction: Reducing the imine bonds to form a more stable amine-linked cage.

    • Tautomerization: For certain precursors, keto-enol tautomerism can spontaneously convert imine bonds to more stable amine linkages.[2]

    • Conversion to Amides or Carbamates: Transformation into amide or carbamate (B1207046) cages can provide excellent stability under harsh acidic or basic conditions.[4]

  • Use of More Stable Imine Derivatives: Incorporating N-alkyl or N-aryl groups to form hydrazones can increase hydrolytic stability.[2]

  • Reaction Condition Optimization: Ensure your reaction is carried out under anhydrous conditions if possible. The choice of solvent and temperature can also play a significant role in the stability of imine cages.

Q3: I am trying to functionalize a metal-organic cage (MOC), but it seems to be disassembling. What are the likely causes?

A3: The stability of MOCs is highly dependent on the lability of the metal-ligand coordination bonds. Disassembly can be triggered by several factors:

  • pH Changes: MOCs constructed from more basic ligands are often less stable in acidic conditions due to the protonation of the ligand's donor sites.[5] Conversely, highly acidic conditions can also lead to the degradation of some MOCs.[6]

  • Competing Ligands or Nucleophiles: The presence of strong nucleophiles or other ligands in the reaction mixture can displace the original ligands, leading to cage decomposition.[5]

  • Redox Reactions: If the metal center is susceptible to oxidation or reduction, a change in its oxidation state can alter its preferred coordination geometry, resulting in cage disassembly.[5]

  • Solvent Effects: The use of coordinating solvents can sometimes favor the dissociation of the cage structure.[7]

  • Temperature: High temperatures can sometimes disrupt the metal-ligand bonds, especially for more labile systems.[7]

To troubleshoot, carefully consider the pH of your reaction, the presence of any competing nucleophiles, and the redox potential of your reagents. It may be necessary to use a different solvent system or adjust the reaction temperature.

Q4: How does steric hindrance affect the functionalization of a cage molecule?

A4: Steric hindrance from bulky functional groups can significantly impact both the formation and subsequent functionalization of cage molecules. Introducing large substituents can:

  • Inhibit Cage Formation: The steric repulsion between bulky groups can prevent the self-assembly of the desired cage structure, potentially leading to the formation of smaller cages, oligomers, or non-cage architectures.[8][9]

  • Limit the Degree of Functionalization: For post-synthetic modification, steric crowding around the reactive sites can prevent the reaction from going to completion, resulting in a partially functionalized cage.[10]

  • Alter Cage Geometry: The introduction of bulky groups can distort the cage's structure, which may affect its properties.[11]

When planning a synthesis, it is crucial to consider the size of the functional groups you intend to introduce relative to the size and geometry of the cage's windows and internal cavity.[9]

Troubleshooting Guides

Guide 1: Low Yield or No Product Formation

This guide addresses situations where the desired functionalized cage is obtained in low yield or not at all, with potential cage degradation.

Fig. 1: Troubleshooting workflow for low yield reactions.
Guide 2: Product is an Insoluble Polymer

This guide provides steps to take when the functionalization reaction results in the formation of an insoluble material instead of the desired soluble, functionalized cage.

Fig. 2: Troubleshooting guide for insoluble polymer formation.

Experimental Protocols

Protocol 1: Monitoring Cage Integrity During Functionalization using ¹H NMR
  • Initial Spectrum: Before starting the reaction, acquire a high-quality ¹H NMR spectrum of your purified starting cage in a suitable deuterated solvent. This will serve as your baseline.

  • Reaction Setup: Set up your functionalization reaction as planned.

  • Timepoint Zero: Immediately after all reagents have been added and mixed, carefully take a small aliquot from the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent). Remove any solid material by filtration or centrifugation. Evaporate the solvent and re-dissolve the residue in the same deuterated solvent used for your baseline spectrum.

  • Acquire Spectrum: Run a ¹H NMR spectrum of the aliquot.

  • Repeat: Repeat steps 3-5 at regular intervals (e.g., every hour) throughout the course of the reaction.

  • Analysis: Compare the spectra over time. Look for the disappearance of starting material peaks and the appearance of product peaks. Critically, monitor for the appearance of broad signals or a complex mixture of unidentified peaks, which could indicate cage decomposition. The characteristic peaks of the cage's backbone should remain sharp and well-defined if the cage is intact.[1]

Protocol 2: Post-Synthetic Reduction of an Imine Cage to an Amine Cage

This protocol describes a general procedure for improving the hydrolytic stability of an imine-based porous organic cage.

  • Dissolution: Dissolve the purified imine cage in a suitable anhydrous solvent (e.g., THF, MeOH, or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in the same solvent. The molar excess of the reducing agent will depend on the number of imine bonds per cage molecule and should be empirically determined (a 5-10 fold excess per imine bond is a good starting point).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC to confirm the consumption of the starting imine cage. NMR can also be used to observe the disappearance of the imine proton signal and the appearance of new signals corresponding to the amine protons.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water or a dilute acid solution (e.g., 1 M HCl) to quench the excess reducing agent. Be cautious as hydrogen gas may be evolved.

  • Work-up and Purification: The purification procedure will depend on the properties of the resulting amine cage. It may involve extraction, precipitation, or column chromatography to isolate the pure, reduced cage.

  • Characterization: Confirm the structure and purity of the final amine cage using NMR, mass spectrometry, and FT-IR (disappearance of the C=N stretch). The stability of the new cage can be tested by exposing it to water or acidic/basic conditions and monitoring its integrity by NMR or HPLC.

References

Technical Support Center: Analysis of Trace Impurities in Carborane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the analytical methods used to detect trace impurities in carborane samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of carborane samples using various analytical techniques.

Gas Chromatography (GC)

Question: Why am I observing peak tailing for my carborane analytes in the GC chromatogram?

Answer:

Peak tailing in the gas chromatography of carboranes can be attributed to several factors:

  • Active Sites in the Inlet or Column: Carboranes, particularly those with functional groups, can interact with active sites (e.g., silanols) in the GC inlet liner or at the head of the column. This can cause the analyte to be held up, resulting in a tailing peak.[1][2]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[1][2]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume or turbulence in the sample path, leading to peak tailing for all compounds.[1][3]

    • Solution: Ensure the column is cut squarely and installed at the correct depth in the inlet according to the manufacturer's instructions.[1][3]

  • Column Contamination: Accumulation of non-volatile impurities from the sample matrix on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[2]

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can contribute to peak broadening and tailing.

    • Solution: Optimize the carrier gas flow rate for your specific column and analysis.

Question: My GC-MS analysis of a carborane sample is showing a noisy baseline. What are the potential causes and solutions?

Answer:

A noisy baseline in GC-MS can obscure small impurity peaks. Common causes include:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high and noisy baseline.

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and replaced regularly.[4]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising and noisy baseline.

    • Solution: Condition the column according to the manufacturer's instructions before use. Avoid exceeding the column's maximum operating temperature. Use a low-bleed column for sensitive analyses.[4]

  • Contaminated Inlet: A dirty inlet liner or septum can release volatile compounds, contributing to baseline noise.

    • Solution: Regularly replace the inlet liner and septum.[2]

  • Leaks in the System: Small leaks in the gas lines or connections can introduce air into the system, resulting in a noisy baseline.

    • Solution: Perform a leak check of the entire system.[2]

High-Performance Liquid Chromatography (HPLC)

Question: I am observing distorted or split peaks in my HPLC analysis of a carborane-containing pharmaceutical ingredient. What could be the cause?

Answer:

Distorted or split peaks in HPLC can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Contamination at the Column Inlet: Particulate matter or strongly adsorbed impurities from the sample can block the column inlet frit, leading to a distorted flow path and misshapen peaks.

    • Solution: Use a guard column and filter all samples before injection. If the column is contaminated, try back-flushing it. If the problem persists, the column may need to be replaced.[5]

  • Co-eluting Impurities: A split peak may indicate the presence of two or more impurities that are not fully resolved.

    • Solution: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the resolution between the peaks.

Question: My retention times are shifting during a series of HPLC runs for carborane derivatives. How can I troubleshoot this?

Answer:

Retention time instability can compromise the reliability of your analysis. The following are common causes:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to a drift in retention times.

    • Solution: Ensure accurate preparation of the mobile phase and keep the solvent reservoirs capped. Degas the mobile phase to prevent bubble formation in the pump.[6]

  • Column Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Pump Malfunction: Inconsistent flow from the HPLC pump will cause retention times to vary.

    • Solution: Check the pump for leaks and ensure the check valves are functioning correctly.[6]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time shifts, especially in gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in the ¹¹B NMR spectrum of my carborane sample are very broad. What can I do to improve the resolution?

Answer:

Broad peaks in ¹¹B NMR of carboranes are a common issue due to the quadrupolar nature of the boron nucleus and boron-boron/boron-proton coupling. Here are some ways to address this:

  • Use a High-Field Magnet: Higher magnetic field strengths can help to reduce the effects of quadrupolar relaxation, leading to sharper signals.

  • Optimize Acquisition Parameters: Experiment with different pulse sequences and acquisition parameters. A spin-echo pulse sequence can sometimes help to reduce broad background signals.[8]

  • Use Quartz NMR Tubes: Standard borosilicate glass NMR tubes can contribute a broad background signal in ¹¹B NMR spectra.[8][9]

    • Solution: Use quartz NMR tubes to minimize this background signal.[8][9]

  • Proton Decoupling: Applying proton decoupling can simplify the spectrum by removing ¹H-¹¹B coupling, which can sometimes help in resolving broad signals.

  • Sample Purity: Paramagnetic impurities in the sample can cause significant line broadening.

    • Solution: Purify the sample to remove any paramagnetic species.

Question: The ¹H NMR spectrum of my ortho-carborane sample is complex and difficult to interpret due to boron coupling. How can I simplify it?

Answer:

The coupling of protons to both ¹¹B and ¹⁰B isotopes can result in complex and overlapping multiplets in the ¹H NMR spectrum of carboranes.[10]

  • ¹¹B Decoupling: The most effective way to simplify the spectrum is to use ¹¹B decoupling. This will collapse the broad multiplets from protons attached to boron into sharper singlets, making the spectrum much easier to interpret.[10] The signals from protons coupled to the less abundant ¹⁰B isotope will remain as broad multiplets but are often lost in the baseline.[10]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Question: I am getting inaccurate results for elemental impurities in my carborane sample when using ICP-MS. What could be the cause?

Answer:

Inaccurate ICP-MS results for carborane samples can often be attributed to matrix effects.[11] The high concentration of boron in the sample can interfere with the measurement of other elements.

  • Matrix Effects: The carborane matrix can suppress or enhance the signal of the analytes, leading to inaccurate quantification.[11]

    • Solution 1: Dilution: Diluting the sample can reduce the concentration of the carborane matrix and minimize its effect on the analysis.[12]

    • Solution 2: Matrix-Matched Standards: Prepare calibration standards in a matrix that closely matches that of the sample to compensate for matrix effects.[12]

    • Solution 3: Internal Standardization: Use an internal standard that is affected by the matrix in a similar way to the analytes to correct for signal fluctuations.[12]

  • Incomplete Digestion: If the carborane sample is not completely digested, the analytes may not be fully released into the solution, leading to low recoveries.

    • Solution: Use a robust digestion method, such as microwave-assisted acid digestion, to ensure complete decomposition of the carborane cage.[13]

  • Polyatomic Interferences: The argon plasma can react with elements in the sample matrix to form polyatomic ions that have the same mass-to-charge ratio as the analyte of interest, leading to spectral interferences.

    • Solution: Use a collision/reaction cell in the ICP-MS to remove these interferences.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in carborane samples?

A1: Impurities in carborane samples can be broadly categorized as organic or inorganic.

  • Organic Impurities: These can include starting materials from the synthesis (e.g., decaborane, acetylenes), partially reacted intermediates, isomers of the desired carborane, and solvent residues.[6][14] For example, in the synthesis of ortho-carborane, meta- and para-carborane isomers can be formed.[6]

  • Inorganic Impurities: These are typically elemental impurities that may be introduced from reagents, catalysts, or reaction vessels during synthesis. Common elemental impurities of concern in pharmaceutical applications include heavy metals.

Q2: Which analytical technique is best for quantifying isomeric impurities in my carborane product?

A2: High-Performance Liquid Chromatography (HPLC) is often the most suitable technique for separating and quantifying carborane isomers. The different isomers often have slightly different polarities, which allows for their separation on a suitable HPLC column. Gas Chromatography (GC) can also be used, but achieving good separation of isomers can sometimes be more challenging.

Q3: Can I use ¹H NMR to determine the purity of my carborane sample?

A3: While ¹H NMR is a powerful tool for structural elucidation, it can be challenging for quantitative purity assessment of carboranes on its own due to the complex coupling with boron. However, when used in conjunction with ¹¹B decoupling , it becomes much more useful for identifying and potentially quantifying proton-bearing impurities. For a more accurate quantitative analysis, techniques like GC-FID or HPLC with a suitable detector are generally preferred.

Q4: What is the best method for detecting trace metallic impurities in a carborane-based drug substance?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for the determination of trace and ultra-trace elemental impurities in pharmaceutical samples due to its high sensitivity and ability to perform multi-element analysis.[3] Proper sample preparation, typically involving microwave-assisted acid digestion, is crucial for accurate results.[13]

Q5: My carborane sample is not soluble in common GC or HPLC solvents. What are my options?

A5: If your carborane derivative has poor solubility, you may need to consider derivatization to a more soluble form before analysis. Alternatively, for elemental analysis, solubility is less of a concern as the sample will be digested in strong acid for ICP-MS analysis. For structural analysis, solid-state NMR could be an option.

Quantitative Data Summary

The following tables summarize typical detection limits for various analytical techniques used in the analysis of carborane impurities. These values can vary depending on the specific instrument, method parameters, and sample matrix.

Table 1: Typical Detection Limits for Organic Impurities

Analytical TechniqueAnalyte TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
GC-FIDVolatile Hydrocarbons2.4 - 3.3 µg/mL[15]-
GC-MSGeneral Organic Impurities0.020 mg/L[16]0.067 mg/L[16]
HPLC-UVUV-absorbing compounds0.010 µg/mL0.020 µg/mL

Table 2: Typical Detection Limits for Elemental Impurities

Analytical TechniqueAnalyte TypeTypical Limit of Detection (LOD)
ICP-MSTrace Elementsparts-per-trillion (ppt) range

Experimental Protocols

Protocol 1: GC-MS Analysis of ortho-Carborane for Organic Impurities

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the ortho-carborane sample into a 10 mL volumetric flask. b. Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, hexane) and dilute to the mark. c. Filter the sample solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B GC or equivalent
  • Mass Spectrometer: Agilent 5977A MS or equivalent
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (split or splitless mode depending on impurity concentration)
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 280 °C
  • Hold at 280 °C for 5 minutes
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mass Range: 40-400 amu

3. Data Analysis: a. Identify the main peak corresponding to ortho-carborane based on its retention time and mass spectrum. b. Integrate the peaks of any observed impurities. c. Tentatively identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). d. Quantify impurities using an internal or external standard method, if required.

Protocol 2: HPLC-UV Analysis of Carborane Isomers

1. Sample Preparation: a. Prepare a stock solution of the carborane sample at a concentration of approximately 1 mg/mL in the mobile phase. b. Further dilute the stock solution as needed to fall within the linear range of the detector. c. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Detector: Diode Array Detector (DAD) or UV-Vis Detector
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific isomers.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: Monitor at a wavelength where the carborane isomers have significant absorbance (e.g., 210 nm).

3. Data Analysis: a. Identify the peaks corresponding to the different carborane isomers based on their retention times. b. Integrate the peak areas for each isomer. c. Calculate the percentage of each isomer in the sample based on the peak areas.

Protocol 3: ¹¹B NMR Spectroscopy of a Carborane Sample

1. Sample Preparation: a. Dissolve approximately 10-20 mg of the carborane sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a quartz NMR tube .[8][9] b. Ensure the sample is fully dissolved and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Spectrometer: Bruker Avance III 400 MHz or higher field instrument
  • Probe: Broadband probe tuned to the ¹¹B frequency
  • Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity.

3. ¹¹B NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse experiment is typically sufficient. A spin-echo sequence can be used to reduce broad background signals.[8]
  • Spectral Width: Set a wide spectral width to encompass the chemical shift range of carboranes (typically from +20 to -60 ppm).
  • Acquisition Time: 0.1 - 0.2 seconds
  • Relaxation Delay: 1 - 2 seconds
  • Number of Scans: 1024 or more, depending on the sample concentration.
  • Proton Decoupling: Use proton decoupling during acquisition to simplify the spectrum.

4. Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Phase the spectrum and perform baseline correction. d. Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at 0 ppm).

Protocol 4: ICP-MS Analysis of Elemental Impurities in Carboranes

1. Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1 g of the carborane sample into a clean microwave digestion vessel. b. Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid to the vessel.[17] c. Seal the vessels and place them in the microwave digestion system. d. Use a digestion program that ramps the temperature to 200 °C and holds it for at least 20 minutes to ensure complete digestion.[17] e. After cooling, carefully open the vessels and dilute the digested sample to a final volume of 50 mL with deionized water.

2. ICP-MS Instrumental Parameters:

  • ICP-MS System: Agilent 7900 ICP-MS or equivalent
  • Sample Introduction: Use a standard nebulizer and spray chamber.
  • RF Power: ~1550 W
  • Carrier Gas Flow: ~1 L/min
  • Collision/Reaction Cell: Use helium as a collision gas to remove polyatomic interferences.
  • Detector Mode: Pulse counting

3. Data Analysis: a. Prepare a series of multi-element calibration standards. If significant matrix effects are expected, prepare the standards in a matrix that matches the digested sample. b. Analyze the blank, calibration standards, and samples. c. Quantify the concentration of each elemental impurity in the sample based on the calibration curve.

Visualizations

Experimental_Workflow_for_Carborane_Impurity_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Impurity Profile Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution For Organic Analysis Digestion Microwave Acid Digestion Sample->Digestion For Elemental Analysis GC_MS GC-MS Dissolution->GC_MS HPLC_UV HPLC-UV Dissolution->HPLC_UV NMR NMR (¹H, ¹¹B) Dissolution->NMR ICP_MS ICP-MS Digestion->ICP_MS Organic_Impurities Organic Impurities (Volatile & Semi-Volatile) GC_MS->Organic_Impurities Isomeric_Purity Isomeric Purity & Non-Volatile Impurities HPLC_UV->Isomeric_Purity Structural_ID Structural Information NMR->Structural_ID Elemental_Impurities Elemental Impurities ICP_MS->Elemental_Impurities

Caption: Experimental workflow for carborane impurity analysis.

Analytical_Method_Selection Impurity_Type Type of Impurity Volatile_Organic Volatile Organic Impurity_Type->Volatile_Organic Non_Volatile_Organic Non-Volatile Organic & Isomers Impurity_Type->Non_Volatile_Organic Structural_Unknowns Structural Unknowns Impurity_Type->Structural_Unknowns Elemental Elemental Impurity_Type->Elemental GC Gas Chromatography (GC) Volatile_Organic->GC HPLC High-Performance Liquid Chromatography (HPLC) Non_Volatile_Organic->HPLC NMR Nuclear Magnetic Resonance (NMR) Structural_Unknowns->NMR ICP_MS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Elemental->ICP_MS

Caption: Selection of analytical method based on impurity type.

References

Technical Support Center: Enhancing the Stability of m-Carborane-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-carborane-containing materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing material stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific issues you may encounter.

Material Stability & Degradation

Q1: My this compound-containing material is showing signs of degradation. What are the common degradation pathways for m-carboranes?

A: While this compound is known for its exceptional thermal and chemical stability, degradation can occur under specific conditions.[1][2][3] The primary degradation pathway to be aware of is base-induced degradation, which can lead to the opening of the icosahedral cage to form anionic nido-carborane derivatives.[4] This transformation results in a significant decrease in thermal and chemical stability.[5] Additionally, at very high temperatures in an inert atmosphere, this compound can sublime.[6] In oxidative environments at elevated temperatures, it can be oxidized to boron oxides.[6]

Q2: I am observing unexpected changes in the chemical properties of my this compound-functionalized peptide. Could the carborane cage be affecting its stability?

A: Yes, but often in a positive way. The incorporation of this compound into peptides has been shown to enhance their resistance to proteolytic degradation.[7] This is attributed to the inorganic and sterically bulky nature of the carborane cage, which can shield the peptide backbone from enzymatic attack.[8] If you are observing negative changes, it would be prudent to investigate the stability of the linker connecting the this compound to the peptide and ensure that the reaction conditions used for conjugation are not promoting cage degradation.

Q3: How can I improve the hydrolytic stability of my this compound-based Metal-Organic Framework (MOF)?

A: A key strategy to enhance the hydrolytic stability of MOFs is to increase their hydrophobicity.[9] Incorporating hydrophobic this compound-based linkers is a highly effective approach to protect the metal centers from water and significantly increase the overall water stability of the MOF.[1][2][9] The inherent hydrophobicity of the carborane cage helps to repel water molecules, thus preserving the framework's integrity.[1]

Synthesis & Polymerization Issues

Q4: I am attempting to synthesize a carborane-siloxane polymer, but the reaction mixture is gelling prematurely. What is causing this and how can I prevent it?

A: Premature gelation is a known issue in the synthesis of carborane-siloxane polymers, particularly during FeCl₃-catalyzed polycondensation.[10] This is often due to uncontrolled cross-linking reactions. To mitigate this, consider using phenyl-substituted dimethoxy-m-carborane monomers. The steric hindrance provided by the phenyl groups can help prevent these unwanted side reactions and promote the formation of linear, high-molecular-weight polymers.[10]

Q5: The molecular weight of my this compound-containing polymer is lower than expected. What synthetic strategies can I employ to achieve a higher molecular weight?

A: Achieving a high molecular weight is critical for obtaining desirable mechanical properties in polymers. For carborane-siloxane polymers, a highly effective method is the heterofunctional condensation of silanol (B1196071) derivatives of carboranes with compounds containing amino, carbamate, or ureido groups.[10] For other polymer systems, controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed using carborane-functionalized initiators or chain transfer agents to achieve better control over molecular weight and lower polydispersity.[11][12]

Purification Challenges

Q6: I am struggling to purify my synthesized this compound derivative from the crude reaction mixture. What are some effective purification techniques?

A: Purification of carborane derivatives can be challenging. Column chromatography on silica (B1680970) gel is a commonly used method.[5][13] The choice of eluent is crucial and will depend on the specific properties of your compound; mixtures of chloroform (B151607) and petroleum ether are often effective.[5] For monitoring the purification process, Thin Layer Chromatography (TLC) can be a rapid and useful tool. A palladium-based stain is particularly effective for visualizing boron clusters on TLC plates.[14]

Quantitative Data on Stability Enhancement

The incorporation of this compound can significantly enhance the thermal stability of polymeric materials. Below is a summary of relevant data from the literature.

Polymer MatrixThis compound Loading (wt%)Td (Decomposition Temp) (°C) in N₂Char Yield at 1000°C (%) in AirReference
Cyanate Ester0-0[6]
Cyanate Ester20-48.2[6]
Cyanate Ester30-76[6]
High-Density Polyethylene (HDPE)0< Td of carborane-containing mimics-[15]
Main-Chain Carborane-Embedded PolyethyleneIncreasing amountsIncreased with carborane content-[15]

Key Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Cyanate Ester Composites

This protocol describes the solvent blending and thermal curing method to prepare carborane-cyanate ester composites with enhanced thermal stability.[6][16]

Materials:

  • Cyanate ester (CE) resin

  • This compound derivative (e.g., PD carborane)

  • Acetone

Procedure:

  • Dissolve the CE resin and a measured amount of the this compound derivative (e.g., 20 wt%) in acetone.

  • Allow the solution to stand at room temperature overnight to evaporate most of the solvent.

  • Remove the residual solvent under vacuum at 80 °C for 1 hour.

  • Cure the mixture for 1 hour at 150 °C.

  • Continue curing for 3 hours at 200 °C.

  • Post-cure the composite for 1 hour at 260 °C.

Protocol 2: General Procedure for B-H Functionalization of this compound via Iodination

This protocol outlines a method for the electrophilic iodination of the B-H vertices of the this compound cage, which is a common first step for further functionalization.[13]

Materials:

  • This compound (1,7-closo-C₂B₁₀H₁₂)

  • Iodine

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Prepare a 1:1 mixture of nitric acid and sulfuric acid.

  • In a reaction vessel, combine an equimolar ratio of this compound and iodine in the acidic solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling, the di-iodinated product, 9,10-I₂-1,7-closo-C₂B₁₀H₁₀, can be isolated. This product serves as a versatile starting material for subsequent cross-coupling reactions to introduce organic functionalities.

Visualizing Experimental Workflows and Concepts

Diagram 1: General Workflow for Enhancing Polymer Thermal Stability with this compound

G General Workflow for Enhancing Polymer Thermal Stability cluster_prep Material Preparation cluster_synthesis Composite Synthesis cluster_analysis Stability Analysis cluster_outcome Outcome A Select Polymer Matrix (e.g., Cyanate Ester, Polyethylene) C Dissolve Polymer and This compound in Solvent A->C B Select this compound Derivative B->C D Solvent Evaporation C->D E Thermal Curing/ Polymerization D->E F Thermogravimetric Analysis (TGA) E->F G Characterize Char Formation F->G H Enhanced Thermal and Oxidative Stability G->H

Caption: Workflow for improving polymer thermal stability using this compound additives.

Diagram 2: Logic Diagram for Troubleshooting Low Molecular Weight in this compound Polymer Synthesis

G Troubleshooting Low Molecular Weight in Polymer Synthesis cluster_polycondensation Polycondensation cluster_controlled Controlled Radical Polymerization (ATRP, RAFT) A Problem: Low Molecular Weight Polymer B Identify Polymerization Method A->B C Investigate Monomer Purity B->C F Verify Purity of This compound Initiator/CTA B->F D Optimize Catalyst Concentration C->D E Consider Sterically Hindered Monomers to Prevent Side Reactions D->E G Optimize Reaction Conditions (Temperature, Time, Solvent) F->G H Check for Catalyst Poisoning G->H

Caption: Troubleshooting guide for achieving higher molecular weight polymers.

References

Technical Support Center: Mitigating Carborane Compound Toxicity in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with carborane compound toxicity in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of carborane compound toxicity?

A1: The toxicity of carborane compounds can stem from several factors. Their inherent hydrophobicity can lead to interactions with cellular membranes, disrupting their function.[1] Some carborane derivatives have been shown to induce apoptosis and cause cell cycle arrest, for instance at the G1 phase.[2][3] The specific mechanism can also be influenced by the functional groups attached to the carborane cage and the overall structure of the molecule.[4] For example, certain carborane-containing compounds have been shown to inhibit the generation of nitric oxide (NO) and reactive oxygen and nitrogen species (ROS/RNS).[4]

Q2: How can I improve the biocompatibility of my carborane compound?

A2: A primary strategy to enhance biocompatibility is to improve the hydrophilicity of the carborane-containing molecule. This can be achieved by incorporating polar functional groups or by conjugating the carborane to hydrophilic polymers like polyethylene (B3416737) glycol (PEG).[5] Another effective approach is to encapsulate the carborane compound within a nanoparticle-based drug delivery system, such as liposomes or polymeric micelles.[1][5] These delivery systems can shield the hydrophobic carborane core, reduce systemic toxicity, and improve tumor-specific accumulation.[5][6]

Q3: Are there specific carborane isomers (ortho, meta, para) that are generally less toxic?

A3: The toxicity of carborane isomers is context-dependent and varies with the specific compound and biological system. For instance, in some studies, meta-carborane derivatives have shown potent biological activity with acceptable toxicity profiles.[4] The ortho-carborane isomer is the most reactive and prone to degradation into the nido-carborane form, which can influence its biological interactions and toxicity.[4] The choice of isomer should be guided by the specific application and the desired properties of the final compound.

Q4: What are the key considerations for designing in vivo toxicity studies for carborane compounds?

A4: For in vivo studies, it is crucial to assess acute toxicity, including determining the maximum tolerated dose (MTD).[7] Key parameters to monitor include changes in organ weights, clinical chemistry, and hematopoietic parameters.[7] Histopathological analysis of major organs, such as the liver and kidneys, is also essential to identify any morphological disturbances.[7] Long-term toxicity studies are also necessary to evaluate the cumulative effects of the compound.

Troubleshooting Guides

Problem 1: Low solubility of the carborane compound in aqueous media.

  • Possible Cause: The inherent hydrophobicity of the carborane cage.[1]

  • Troubleshooting Steps:

    • Use of Solubilizing Agents: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin, to encapsulate the carborane and improve its aqueous solubility.[8]

    • Co-solvents: Use a minimal amount of a biocompatible organic solvent like DMSO to prepare a stock solution, which is then further diluted in the aqueous medium. Be mindful that the final concentration of the organic solvent should be non-toxic to the cells.[8]

    • pH Adjustment: For carborane compounds with ionizable functional groups, adjusting the pH of the medium may improve solubility.

    • Formulation in Delivery Systems: Encapsulate the compound in liposomes or polymeric nanoparticles to improve its dispersion in aqueous solutions.[5]

Problem 2: High background toxicity observed in vehicle-treated control cells.

  • Possible Cause: The solvent used to dissolve the carborane compound (e.g., DMSO) may be cytotoxic at the concentration used.[8]

  • Troubleshooting Steps:

    • Determine Solvent Toxicity: Perform a dose-response experiment with the solvent alone to determine its IC50 value for the specific cell line being used.

    • Reduce Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is well below its toxic threshold (typically <0.5% for DMSO).

    • Explore Alternative Solvents: If DMSO toxicity is a concern, consider other less toxic organic solvents or explore the use of solubilizing agents like cyclodextrins.[8]

Problem 3: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Crystal Violet).

  • Possible Cause: The mechanism of action of the carborane compound may interfere with the assay itself. For example, compounds that affect the redox status of cells can interfere with the MTT assay, which is based on mitochondrial reductase activity.[9]

  • Troubleshooting Steps:

    • Use Multiple Assays: Employ at least two cytotoxicity assays based on different principles (e.g., metabolic activity, membrane integrity, DNA content) to confirm the results.

    • Understand Assay Limitations: Be aware of the potential for your compound to interfere with the assay chemistry. For redox-active compounds, a Crystal Violet assay, which measures cell biomass, may provide more reliable results than an MTT assay.[9]

    • Visual Inspection: Always supplement plate reader-based assays with microscopic examination of the cells to visually assess cell morphology and signs of cytotoxicity.

Quantitative Data on Carborane Compound Toxicity

The following tables summarize the in vitro cytotoxicity of various carborane compounds from the literature.

Table 1: IC50 Values of Carborane-Containing Isoflavonoid Analogues in Cancer Cell Lines [2]

CompoundMDA-MB-231 IC50 (μM)PC-3 IC50 (μM)
1d 7.958.81
1g 9.3310.47
1m 8.619.57
1h 14.6313.45
1i 25.4238.02
1l 17.9316.61

Table 2: Cytotoxicity of Carboranyl Glycoconjugates [3]

CompoundCell LineIC50 (μM)
TCH-m-CB MCF-736.96
o-CB-10 HeLa12.03

Table 3: Cytotoxicity of Carboranyl-Containing HIF-1 Inhibitors in HeLa Cells [4]

CompoundIC50 (μM)
27 2.2
30 0.53

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of carborane compounds.[9][10]

Materials:

  • Carborane compound of interest

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the carborane compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the carborane compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 μL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Assessing Carborane Toxicity

G Experimental Workflow for Assessing Carborane Toxicity A Carborane Compound Synthesis and Characterization B Solubility and Stability Testing A->B C In Vitro Cytotoxicity Assays (e.g., MTT, Crystal Violet) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->D E In Vivo Toxicity Assessment (e.g., MTD, Histopathology) D->E F Data Analysis and Toxicity Profile Generation E->F

Caption: A generalized workflow for the toxicological assessment of novel carborane compounds.

Signaling Pathways Modulated by Carborane Compounds

G Signaling Pathways in Carborane-Induced Cytotoxicity cluster_0 Carborane Compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Carborane Carborane Derivative JAK_STAT JAK/STAT5 Carborane->JAK_STAT Modulation PI3K_AKT PI3K/AKT Carborane->PI3K_AKT Modulation p38_MAPK p38 MAPK Carborane->p38_MAPK Modulation CellCycle G1 Cell Cycle Arrest JAK_STAT->CellCycle PI3K_AKT->CellCycle Apoptosis Apoptosis p38_MAPK->Apoptosis

References

improving the efficiency of palladium catalysts in carborane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed carborane reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield in palladium-catalyzed carborane reactions can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Deactivation 1. Check for Catalyst Poisoning: Strong nucleophiles, especially certain nitrogen-based compounds or excess cyanide, can poison the palladium catalyst.[1][2][3] Consider using masked N-nucleophiles or a cyanide source like Zn(CN)₂ which limits free CN⁻.[1] 2. Prevent Pd(0) Aggregation: The formation of palladium black indicates catalyst aggregation, which reduces its activity.[1] Ensure adequate ligand concentration and consider ligands that stabilize the Pd(0) species. 3. Avoid Carborane Cage Degradation: Strong bases can lead to the deboronation of the carborane cage, forming nido-carborane species that can bind to the palladium center and inhibit catalysis.[1][2] Use milder bases or carefully control the stoichiometry of stronger bases.Improved catalyst lifetime and consistent product formation.
Inefficient Catalytic Cycle 1. Optimize Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand are critical. Bulky, electron-rich biaryl phosphine ligands often promote the desired reactivity.[1][4][5] 2. Tune the Transmetallation Step: This step can be a bottleneck. Adjusting additives or the nature of the coupling partner can enhance the rate of transmetallation.[1][6] 3. Address Off-Cycle Processes: The "cage-walking" phenomenon, where the palladium catalyst isomerizes the carborane substrate, can compete with the desired cross-coupling.[1][6][7] The presence of additives like DMAP can suppress cage-walking, while others like Ca(OH)₂ may enhance it.[1]Increased reaction rate and improved selectivity for the desired product.
Suboptimal Reaction Conditions 1. Verify Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon). 2. Screen Solvents and Temperature: The choice of solvent can significantly impact catalyst solubility and reactivity. Temperature control is also crucial; while higher temperatures can increase reaction rates, they may also promote catalyst decomposition. 3. Adjust Catalyst Loading: While a typical starting point is 1-5 mol%, this may need to be optimized.[8] For highly efficient systems, loadings as low as 1 mol% have been reported.[8][9]Consistent and reproducible yields.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black. What does this indicate and how can I prevent it?

A1: The formation of a black or grey precipitate, often referred to as palladium black, is a sign of Pd(0) catalyst aggregation.[1] This aggregated form is catalytically inactive and leads to incomplete conversion. To prevent this, ensure you are using an appropriate ligand that stabilizes the active monoligated Pd(0) species. Maintaining the correct ligand-to-metal ratio is also crucial.

Q2: I am observing multiple isomers of my desired product. What is causing this and how can I improve selectivity?

A2: The formation of multiple isomers is likely due to a phenomenon known as "cage-walking," where the palladium catalyst migrates across the carborane cage, leading to functionalization at different boron vertices.[1][6][7] The selectivity of the subsequent cross-coupling is influenced by the electrophilicity of the palladium center when bound to different boron atoms.[1] You can influence the outcome by:

  • Modifying Ligands: The choice of ligand can affect the relative rates of cage-walking and cross-coupling.[6]

  • Using Additives: Additives can either enhance or suppress the cage-walking process. For example, DMAP has been shown to suppress it.[1]

Q3: My B-N cross-coupling reaction is failing. What are the common challenges with nitrogen nucleophiles?

A3: B-N bond formation on carboranes is challenging because strong nitrogen nucleophiles can cause the partial degradation (deboronation) of the carborane cluster into its corresponding nido-form.[2] This nido-carborane can then bind to the palladium catalyst, shutting down the catalytic cycle.[2] To circumvent this, consider using "masked" nitrogen nucleophiles such as azides, sulfonamides, or cyanates, which are less prone to inducing deboronation.[2]

Q4: What is a good starting point for catalyst loading in a palladium-catalyzed carborane functionalization?

A4: A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[8] For some highly efficient systems, the loading can be as low as 1 mol%.[8][9] It is advisable to start with a slightly higher loading (e.g., 5 mol%) to ensure the reaction proceeds and then gradually decrease the loading in subsequent optimization experiments to find the minimum effective amount.

Q5: How can I facilitate the B-H activation of carboranes?

A5: Directing groups can be highly effective in facilitating regioselective B-H activation. For instance, a picolyl directing group has been used for B(3,5)-dialkenylation and B(4)-monoalkenylation of o-carboranes.[9] Similarly, transient directing groups like glyoxylic acid or salicylaldehyde (B1680747) can be employed for the B(4,5)-diarylation of o-carboranyl methylamines.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design.

Table 1: Catalyst Loading and Yields in B-H Alkenylation of o-Carboranes

CatalystCatalyst Loading (mol%)Additive (mol%)Yield of Dialkenylated Product (%)Yield of Monoalkenylated Product (%)Reference
Pd(OAc)₂5-66-[9]
PdCl₂5AgBF₄ (10)90-[9]
PdCl₂2.5AgNTf₂ (5)Not specifiedNot specified, no effect on yield[9]
PdCl₂1-1368[9]

Table 2: Optimization of Tandem Cage-Walking/Cyanation Reaction

EntryBaseAdditiveGC-MS Yield of CN-mCB (%)Key ObservationReference
1NEt₃-<30Modest yield, validates hypothesis[1]
--Ca(OH)₂-Cage-walking enhanced[1]
--DMAP-Cage-walking suppressed[1]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Tandem Cage-Walking/Cross-Coupling Cyanation

This protocol is adapted from the study of off-cycle processes in Pd-catalyzed carborane cross-coupling.[1]

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., [XPhos-Pd-G3]), phosphine ligand (e.g., XPhos), and zinc cyanide (Zn(CN)₂) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the bromo-m-carborane substrate and the appropriate solvent (e.g., anhydrous toluene).

  • Initiation: Add the amine base (e.g., NEt₃) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 3-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble palladium species.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Picolyl-Directed B-H Alkenylation of o-Carborane

This protocol is based on the palladium-catalyzed regioselective dialkenylation and monoalkenylation of o-carboranes.[9]

  • Setup: To a screw-capped vial, add 1-(2′-picolyl)-o-carborane, the internal alkyne, the palladium catalyst (e.g., PdCl₂), and the silver salt additive (e.g., AgBF₄).

  • Solvent Addition: Add the reaction solvent (e.g., 1,2-dichloroethane) under an inert atmosphere.

  • Reaction: Tightly cap the vial and place it in a preheated oil bath at the specified temperature (e.g., 100 °C) for the required duration (e.g., 24 hours).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting residue by preparative thin-layer chromatography to isolate the desired product(s).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Pd-Catalyzed Carborane Reactions start Low or No Yield Observed check_catalyst Investigate Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_cycle Analyze Catalytic Cycle Efficiency start->check_cycle poisoning Potential Catalyst Poisoning? check_catalyst->poisoning inert_atm Inert Atmosphere Intact? check_conditions->inert_atm ligand Ligand Choice Optimal? check_cycle->ligand aggregation Evidence of Pd(0) Aggregation? poisoning->aggregation No solution_poisoning Use Masked Nucleophiles or Alternative Reagent Sources (e.g., Zn(CN)₂) poisoning->solution_poisoning Yes deboronation Possibility of Cage Degradation? aggregation->deboronation No solution_aggregation Optimize Ligand Concentration and Choice aggregation->solution_aggregation Yes solution_deboronation Use Milder Base or Control Stoichiometry deboronation->solution_deboronation Yes temp_solvent Temperature & Solvent Optimal? inert_atm->temp_solvent Yes solution_inert Degas Reagents/Solvents, Use Schlenk Line inert_atm->solution_inert No solution_temp_solvent Screen Solvents and Temperature Range temp_solvent->solution_temp_solvent No cage_walking Side Reactions (e.g., Cage-Walking)? ligand->cage_walking Yes solution_ligand Screen Bulky, Electron-Rich Biaryl Phosphine Ligands ligand->solution_ligand No solution_cage_walking Use Additives (e.g., DMAP) to Suppress Isomerization cage_walking->solution_cage_walking Yes

Caption: Troubleshooting workflow for low-yield reactions.

Catalytic_Cycle Simplified Pd(0)/Pd(II) Catalytic Cycle and Off-Cycle Processes pd0 Pd(0)L oxidative_addition Oxidative Addition (+ R-X) pd0->oxidative_addition deactivation Deactivation Pathways pd0->deactivation pdII_complex R-Pd(II)(X)L oxidative_addition->pdII_complex transmetallation Transmetallation (+ Nu-M) pdII_complex->transmetallation cage_walking Cage-Walking (Isomerization) pdII_complex->cage_walking pdII_intermediate R-Pd(II)(Nu)L transmetallation->pdII_intermediate reductive_elimination Reductive Elimination pdII_intermediate->reductive_elimination pdII_intermediate->deactivation reductive_elimination->pd0 Regenerates Catalyst product R-Nu reductive_elimination->product aggregation Pd(0) Aggregation (Palladium Black) deactivation->aggregation poisoning Catalyst Poisoning (e.g., by excess CN⁻) deactivation->poisoning isomers Isomeric R'-X cage_walking->isomers isomers->oxidative_addition Re-entry to cycle

Caption: Key catalytic steps and common off-cycle issues.

References

Technical Support Center: Troubleshooting NMR Spectra of Carborane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the NMR analysis of carborane derivatives, with a specific focus on resolving peak broadening.

Troubleshooting Guide: Addressing Peak Broadening

Peak broadening is a frequent challenge in the NMR spectroscopy of carborane derivatives, often obscuring important structural information. This guide provides a systematic approach to diagnosing and mitigating this issue.

DOT Script for Troubleshooting Workflow

G Troubleshooting Workflow for NMR Peak Broadening cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Advanced Diagnostics & Solutions cluster_3 Solutions Broad Peaks Observed Broad Peaks Observed Sample Preparation Sample Preparation Broad Peaks Observed->Sample Preparation Instrument Settings Instrument Settings Broad Peaks Observed->Instrument Settings Optimize Sample Optimize Sample Sample Preparation->Optimize Sample High Concentration? Poor Solubility? Adjust Instrument Adjust Instrument Instrument Settings->Adjust Instrument Poor Shimming? Quadrupolar Effects Quadrupolar Effects Advanced Techniques Advanced Techniques Quadrupolar Effects->Advanced Techniques Suspected Paramagnetic Impurities Paramagnetic Impurities Purify Sample Purify Sample Paramagnetic Impurities->Purify Sample Suspected Chemical Exchange Chemical Exchange Variable Temperature NMR Variable Temperature NMR Chemical Exchange->Variable Temperature NMR Suspected Optimize Sample->Quadrupolar Effects Still Broad Optimize Sample->Paramagnetic Impurities Still Broad Optimize Sample->Chemical Exchange Still Broad Adjust Instrument->Quadrupolar Effects Still Broad

Caption: Troubleshooting workflow for addressing peak broadening in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹¹B NMR spectrum of a carborane derivative so broad?

A1: The primary reason for broad peaks in ¹¹B NMR spectra of carborane derivatives is the quadrupolar nature of the boron nuclei (both ¹¹B with spin I = 3/2 and ¹⁰B with spin I = 3).[1][2] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, which leads to a nuclear quadrupole moment. This moment interacts with the local electric field gradient, providing an efficient relaxation pathway and resulting in significantly broadened signals.[2][3] The extent of this broadening can depend on the symmetry of the boron environment; more symmetric environments tend to have narrower lines.

Q2: My ¹H and ¹³C NMR spectra also show broad peaks. What could be the cause?

A2: While ¹H and ¹³C are spin-1/2 nuclei and not subject to quadrupolar broadening themselves, their signals can be broadened by several factors when coupled to carborane cages:

  • Unresolved Coupling to Boron: Scalar coupling to the quadrupolar ¹¹B and ¹⁰B nuclei can lead to broadened signals for attached protons and carbons.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and aggregation through hydrogen bonding, both of which can cause peak broadening.[4][5][6]

  • Poor Solubility: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad and distorted peaks.[4][5][7]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.[8][9][10][11]

  • Chemical Exchange: If the carborane derivative is undergoing a chemical exchange process (e.g., rotamer interconversion, proton exchange) on a timescale comparable to the NMR experiment, the corresponding peaks can be broadened.[12][13][14]

Q3: What are the best practices for preparing an NMR sample of a carborane derivative to minimize peak broadening?

A3: Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][7][15]

ParameterRecommendationRationale
Concentration For ¹H NMR, aim for 5-25 mg. For ¹³C NMR, use as much as will dissolve to form a saturated solution, but be aware that high concentrations can increase viscosity.[5][16][17]Minimizes viscosity-related and aggregation-induced broadening.[4]
Solubility Ensure the compound is fully dissolved. If necessary, gently warm or sonicate the sample.[14]Undissolved particles disrupt magnetic field homogeneity.[5][7]
Filtration Always filter the sample solution into the NMR tube, for instance, through a pipette with a small plug of glass wool.[5][7]Removes any suspended particulate matter.[5]
Solvent Choose a deuterated solvent in which the compound is highly soluble. Common choices include CDCl₃, acetone-d₆, and DMSO-d₆.[4][16]Good solubility is key to a homogeneous sample. The choice of solvent can also influence chemical shifts.[15]
NMR Tubes For ¹¹B NMR, it is preferable to use quartz NMR tubes instead of standard borosilicate glass tubes to avoid a broad background signal from the tube itself.[1]Borosilicate glass contains boron and will contribute a broad signal to the ¹¹B NMR spectrum.[1]

Q4: How can I check for and remove paramagnetic impurities?

A4: Paramagnetic impurities, often residual metal catalysts from synthesis, can be a major source of peak broadening.[8][9][10][11] Suspect their presence if all peaks in your spectrum are uniformly broadened. To address this, consider re-purifying your sample using techniques like column chromatography or recrystallization.

Q5: Can instrumental settings affect peak broadening?

A5: Yes, improper instrument settings can contribute to or exacerbate peak broadening. The most common issue is poor shimming of the magnetic field.[4] Always ensure the instrument is properly shimmed on your sample before acquisition to achieve the best possible magnetic field homogeneity.

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR of a Carborane Derivative

  • Solubility Test: In a small vial, test the solubility of your carborane derivative in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to find the most suitable one.[16]

  • Weighing: Accurately weigh between 5-25 mg of the carborane derivative for ¹H NMR (or a larger quantity for ¹³C NMR, ensuring it will fully dissolve) and place it in a clean, dry vial.[5][16]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[14] Gently warm and/or sonicate the mixture to ensure complete dissolution. Visually inspect the solution to confirm there is no suspended solid material.[7][14]

  • Filtration and Transfer: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Use this to filter the solution directly into a clean, dry 5 mm NMR tube (a quartz tube is recommended for ¹¹B NMR).[1][5][7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. If the solvent is volatile, you can wrap the cap with parafilm for long-term storage.[16]

  • Instrument Preparation: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol (B130326) or ethanol.[17]

  • Acquisition: After inserting the sample, allow it to thermally equilibrate for a few minutes. Carefully shim the magnetic field using the lock signal to maximize its homogeneity. Acquire your desired NMR spectra.

DOT Script for Signaling Pathway/Workflow

G Experimental Workflow for NMR Sample Preparation Start Start Solubility Test Solubility Test Start->Solubility Test Weigh Sample Weigh Sample Solubility Test->Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter into NMR Tube Filter into NMR Tube Dissolve in Solvent->Filter into NMR Tube Cap and Label Cap and Label Filter into NMR Tube->Cap and Label Clean Tube Exterior Clean Tube Exterior Cap and Label->Clean Tube Exterior Acquire Spectrum Acquire Spectrum Clean Tube Exterior->Acquire Spectrum End End Acquire Spectrum->End

Caption: Step-by-step workflow for preparing high-quality NMR samples.

References

Validation & Comparative

A Comparative Guide to the Stability of Ortho-, Meta-, and Para-Carborane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The icosahedral carboranes, with the general formula C₂B₁₀H₁₂, are a unique class of organoboron compounds known for their exceptional thermal and chemical stability.[1][2] These molecular clusters exist as three primary isomers: ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂). The spatial arrangement of the two carbon atoms within the boron cage dictates the isomer and significantly influences its physical and chemical properties, most notably its stability. This guide provides an objective comparison of the relative stabilities of these three isomers, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The thermodynamic stability of the icosahedral carborane isomers increases as the distance between the two carbon atoms within the cage increases.[3] This results in the stability trend: para > meta > ortho .

  • Para-carborane is the most thermodynamically stable isomer.[4][5][6] Its symmetrical structure, with carbon atoms at opposite poles of the icosahedron, results in a zero-dipole moment, contributing to its high stability.[5][7] It is capable of withstanding temperatures exceeding 700°C.[5]

  • Meta-carborane exhibits intermediate stability. The increased separation of its carbon atoms compared to the ortho isomer makes it significantly more stable. Generally, meta-carborane derivatives show greater thermal and chemical stability than their ortho-carborane counterparts.[5] It thermally converts to the para isomer at temperatures above 600°C and begins to decompose around 630°C.[7][8]

  • Ortho-carborane is the least thermodynamically stable of the three isomers.[3][4] The adjacent carbon atoms lead to a higher molecular dipole moment and greater internal strain.[7] Despite being the least stable, it is still a remarkably robust molecule, melting without decomposition at 320°C and requiring temperatures above 420°C to isomerize to the meta form.[8]

Quantum-chemical calculations support this observed trend. One set of calculations indicates that the para isomer is more stable than the meta and ortho isomers by 2.81 and 19.08 kcal/mol, respectively.[4] Another study reports similar relative stabilities, with para as the baseline (0 kcal/mol), meta at 3.21 kcal/mol, and ortho at 17.61 kcal/mol higher in energy.[3]

Data Presentation

The following table summarizes the key quantitative data comparing the properties of the three carborane isomers.

PropertyOrtho-Carborane (1,2-C₂B₁₀H₁₂)Meta-Carborane (1,7-C₂B₁₀H₁₂)Para-Carborane (1,12-C₂B₁₀H₁₂)
Relative Energy +17.61 to +19.08 kcal/mol[3][4]+2.81 to +3.21 kcal/mol[3][4]0 kcal/mol (most stable)[3][4]
Dipole Moment 4.09 D[7]2.58 D[7]0 D[7]
Melting Point 320°C[8]273°C261°C
Isomerization Temperature ~420-470°C (to meta)[8][9]>600°C (to para)[5][8]N/A
Decomposition Temperature Isomerizes before decomposing~630°C[7]>700°C[5]

Experimental Protocols

The thermal stability and isomerization of carboranes are typically evaluated through controlled heating experiments. Two primary methods are employed: batch processing in an autoclave and continuous vapor-phase flow processing.

Batch Isomerization in an Autoclave

This traditional method is used for small-scale, complete conversion of ortho-carborane to meta-carborane.

  • Apparatus: A high-pressure autoclave or a sealed, heavy-walled reaction vessel.

  • Procedure:

    • A sample of ortho-carborane (typically 100-125 grams) is placed into the autoclave.[9]

    • The vessel is sealed and purged with an inert gas to remove all oxygen.

    • The autoclave is heated to a temperature range of 470°C to 480°C.[9]

    • The temperature is maintained for an extended period, ranging from 2 to 48 hours, to ensure complete isomerization.[9]

    • During the heating process, pressures can build to approximately 200-300 p.s.i.g.[9]

    • After the reaction period, the vessel is allowed to cool completely before it is safely opened to recover the meta-carborane product.

  • Analysis: The resulting product is analyzed using methods such as vapor phase chromatography (VPC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isomeric purity.

Vapor-Phase Flow Isomerization

This is a more modern, continuous process that avoids the need for high-pressure equipment and allows for larger-scale production.[9][10]

  • Apparatus: A system consisting of a sublimation chamber (vaporizer), a heated tube furnace, a condenser for product collection, and a source of inert carrier gas (e.g., nitrogen).

  • Procedure:

    • The tube furnace is heated to the desired isomerization temperature (e.g., 600°C for ortho-to-meta conversion, 700°C for forming meta/para mixtures).[9][10]

    • The system is thoroughly purged with an inert gas to ensure an oxygen-free atmosphere. This is a critical safety step, as hot carborane vapors can combust or explode upon contact with air.[9]

    • Solid ortho-carborane is placed in the vaporizer, which is heated to 150-200°C to induce sublimation.[9]

    • A controlled flow of the inert carrier gas is passed through the vaporizer, carrying the carborane vapor into the heated tube.

    • The residence time in the hot zone is carefully controlled (typically 0.3 to 0.5 minutes) to achieve optimal conversion.[9][10]

    • The gas stream exiting the furnace enters a condenser, where the isomerized carborane product desublimates and is collected as a solid.

  • Analysis: The collected sublimate is analyzed to determine the ratio of isomers produced. Pure para-carborane can be separated from meta/para mixtures via vapor phase chromatography.[9]

Visualization of Thermal Isomerization

The following diagram illustrates the energy-driven pathway for the thermal isomerization of icosahedral carboranes. The process is unidirectional, proceeding from the least stable ortho isomer to the most stable para isomer as thermal energy increases.

G cluster_stability Relative Thermodynamic Stability Ortho ortho-Carborane Meta meta-Carborane Ortho->Meta  Δ, ~420-600 °C Para para-Carborane Meta->Para  Δ, >600 °C

Caption: Thermal isomerization pathway of carboranes.

References

A Comparative Analysis of Experimental and Computational Data on the Properties of m-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Physical and Spectroscopic Properties of m-Carborane

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of this compound (1,7-dicarba-closo-dodecaborane), a versatile boron cluster with significant potential in materials science and drug development. Understanding the fundamental characteristics of this compound is crucial for its application, and this document aims to offer a clear, data-driven overview for researchers in the field.

Physical and Chemical Properties: A Side-by-Side Comparison

The following table summarizes the key physical and chemical properties of this compound, presenting both experimental values and data obtained from computational modeling. This allows for a direct assessment of the accuracy of theoretical approaches in predicting the behavior of this unique molecule.

PropertyExperimental ValueComputational Value
Melting Point (°C) 272[1]Not available
Boiling Point (°C) Sublimes at atmospheric pressureNot available
Dipole Moment (D) 2.852.58 (DFT)
Molecular Formula C₂H₁₂B₁₀C₂H₁₂B₁₀
Molecular Weight ( g/mol ) 144.23144.23

Note on Melting Point: There is a notable discrepancy in the reported experimental melting point of this compound. While the widely cited value is approximately 272 °C, some sources report a much lower range of 26-28 °C. The higher value is more consistent with the observation that this compound is a solid at room temperature and can be purified by sublimation. The lower value may correspond to a derivative or be an error in the literature.

Spectroscopic Data: Unveiling the Molecular Structure

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for characterizing the structure of this compound. The following tables compare the experimental and computationally predicted spectral data.

Vibrational Spectroscopy (IR/Raman)

The infrared (IR) and Raman spectra of this compound are characterized by distinct vibrational modes of the carborane cage. Density Functional Theory (DFT) calculations have shown close agreement with experimental solid-state spectra.

Vibrational ModeExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹) (DFT)
B-H Stretch~2592Predicted to be in close agreement
C-H Stretch~3062Predicted to be in close agreement
Cage DeformationsMultiple bands in the fingerprint regionPredicted to be in close agreement
NMR Spectroscopy

¹¹B and ¹H NMR spectroscopy are essential for confirming the identity and purity of this compound. The chemical shifts are sensitive to the electronic environment of the boron and hydrogen atoms within the icosahedral cage.

NucleusExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm) (DFT/GIAO)
¹¹B Multiple resonances from -5 to -16Predicted to be in good agreement
¹H Resonances for C-H and B-H protonsPredicted to be in good agreement

Methodologies

Experimental Protocols

Melting Point Determination: The melting point of this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a thin-walled capillary tube, which is then placed in a heated block or oil bath. The temperature is gradually increased, and the range from the initial melting of the solid to its complete liquefaction is recorded as the melting point.

Purification by Sublimation: Due to its high melting point and stability, this compound can be effectively purified by sublimation. The crude solid is heated under vacuum, causing it to transition directly from the solid to the gas phase. The gaseous this compound then crystallizes on a cold surface, leaving non-volatile impurities behind.

Dipole Moment Measurement: The dipole moment of this compound in a non-polar solvent is determined by measuring the dielectric constant and density of a series of solutions of known concentration. The total molar polarization is then calculated and extrapolated to infinite dilution to obtain the dipole moment of the isolated molecule.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using a KBr pellet or a Nujol mull of the solid sample. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the molecule's bonds.

  • Raman Spectroscopy: FT-Raman spectra are obtained by irradiating a solid sample with a monochromatic laser beam and detecting the inelastically scattered light. This technique provides complementary information to IR spectroscopy about the vibrational modes of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the chemical shifts are referenced to an internal or external standard (e.g., TMS for ¹H, BF₃·OEt₂ for ¹¹B). Two-dimensional NMR techniques, such as COSY and HMQC, are often employed for the unambiguous assignment of the ¹¹B signals.

Computational Methods

Density Functional Theory (DFT): Computational predictions of this compound's properties are primarily based on Density Functional Theory (DFT). The calculations involve the following general steps:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger).

  • Property Calculation: Once the geometry is optimized, various properties can be calculated:

    • Dipole Moment: The dipole moment is calculated from the optimized geometry and the electronic charge distribution.

    • Vibrational Frequencies: A frequency calculation is performed on the optimized structure to predict the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

    • NMR Chemical Shifts: The NMR chemical shifts are calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, which accounts for the effect of the magnetic field on the electron orbitals. These calculations also require a specific functional and basis set.

Logical Workflow

The following diagram illustrates the relationship between experimental and computational approaches for determining the properties of this compound.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Data Comparison & Validation exp_synthesis Synthesis & Purification exp_mp Melting Point Determination exp_synthesis->exp_mp exp_dipole Dipole Moment Measurement exp_synthesis->exp_dipole exp_ir_raman IR/Raman Spectroscopy exp_synthesis->exp_ir_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr compare_mp Melting Point exp_mp->compare_mp compare_dipole Dipole Moment exp_dipole->compare_dipole compare_ir_raman Vibrational Spectra exp_ir_raman->compare_ir_raman compare_nmr NMR Spectra exp_nmr->compare_nmr comp_model Molecular Modeling comp_dft DFT Calculation (Geometry Optimization) comp_model->comp_dft comp_freq Frequency Calculation comp_dft->comp_freq comp_nmr_calc NMR Shift Calculation comp_dft->comp_nmr_calc comp_dipole_calc Dipole Moment Calculation comp_dft->comp_dipole_calc comp_freq->compare_ir_raman comp_nmr_calc->compare_nmr comp_dipole_calc->compare_dipole data_analysis Analysis & Interpretation compare_mp->data_analysis compare_dipole->data_analysis compare_ir_raman->data_analysis compare_nmr->data_analysis

Caption: Workflow for comparing experimental and computational data of this compound.

References

A Comparative Guide to the Reactivity of C-H and B-H Bonds in m-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique icosahedral structure of carboranes, with their distinct carbon and boron vertices, offers a three-dimensional scaffold for the development of novel therapeutics and materials. Understanding the differential reactivity of the cage C-H and B-H bonds is paramount for the strategic functionalization of the m-carborane core. This guide provides an objective comparison of the reactivity of these bonds, supported by experimental data and detailed protocols, to aid in the rational design of this compound derivatives.

Executive Summary

The two C-H bonds in this compound are significantly more acidic than the ten B-H bonds, making them susceptible to deprotonation by strong bases. This allows for facile C-functionalization through nucleophilic substitution reactions. Conversely, the B-H bonds are more hydridic in nature and are preferentially attacked by electrophiles. The reactivity of the B-H bonds is not uniform across the cage, with the boron atoms furthest from the electron-withdrawing carbon atoms being the most susceptible to electrophilic substitution. Specifically, in this compound, the B(9) and B(10) positions are the most reactive towards electrophiles.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between the C-H and B-H bonds of this compound, with supporting quantitative data where available.

FeatureC-H BondsB-H BondsSupporting Data/References
Acidity (pKa) ~23 (for o-carborane)Not significantly acidic; hydridic in nature[1]
Primary Mode of Activation Deprotonation (Acid-Base Reaction)Electrophilic Substitution[1][2]
Common Reagents for Activation Strong bases (e.g., n-butyllithium, Grignard reagents)Electrophiles (e.g., halogens, alkyl halides with Lewis acids), Transition metal catalysts[1][3][4]
Nature of Intermediate Carbanion (nucleophilic)Sigma complex (electrophilic attack)[1][5]
Regioselectivity in this compound C(1) and C(7)Preferentially at B(9) and B(10)[3]
Typical Reaction Yields High (e.g., >90% for lithiation and subsequent reactions)Moderate to High (e.g., 95% for di-iodination)[6]

Experimental Protocols

C-H Bond Functionalization: Deprotonation and Alkylation of this compound

This protocol describes the generation of a C-lithiated this compound species and its subsequent reaction with an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., methyl iodide)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve this compound (1 equivalent) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the monolithiated species can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.

  • Slowly add the alkyl halide (1.2 equivalents) to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

B-H Bond Functionalization: Electrophilic Iodination of this compound

This protocol details the selective iodination of the B(9) and B(10) positions of this compound.[3]

Materials:

  • This compound

  • Iodine (I₂)

  • Trifluoromethanesulfonic acid (HOTf)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Argon or Nitrogen gas supply

Procedure:

  • To a stirred solution of this compound (1 equivalent) in HFIP under an inert atmosphere, add iodine (2.2 equivalents).

  • Add trifluoromethanesulfonic acid (2.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or GC-MS analysis until the starting material is consumed (typically a few hours).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 9,10-diiodo-m-carborane can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

Deprotonation of this compound C-H Bond

The deprotonation of the acidic C-H bond in this compound by n-butyllithium is a fundamental acid-base reaction, leading to a highly nucleophilic carbanion.

deprotonation m_carborane This compound (C₂B₁₀H₁₂) transition_state Transition State m_carborane->transition_state nBuLi n-Butyllithium (n-BuLi) nBuLi->transition_state lithiated_carborane Lithiated this compound (C₂B₁₀H₁₁Li) transition_state->lithiated_carborane Deprotonation butane Butane transition_state->butane

Caption: Deprotonation of a C-H bond in this compound.

Electrophilic Substitution at this compound B-H Bond

Electrophilic attack on the electron-rich B-H bonds, particularly at the 9 and 10 positions of this compound, proceeds through a sigma complex intermediate, analogous to electrophilic aromatic substitution.

electrophilic_substitution m_carborane This compound (B-H at position 9) sigma_complex Sigma Complex Wheland-type intermediate m_carborane->sigma_complex electrophile Electrophile (E⁺) electrophile->sigma_complex Attack by B-H bond substituted_carborane B-Substituted this compound (B-E at position 9) sigma_complex->substituted_carborane Deprotonation proton H⁺ sigma_complex->proton

Caption: Electrophilic substitution at a B-H bond in this compound.

Conclusion

The C-H and B-H bonds in this compound exhibit distinct and complementary reactivities. The acidity of the C-H bonds provides a reliable handle for nucleophilic functionalization, while the hydridic nature of the B-H bonds makes them ideal sites for electrophilic substitution. This dichotomous reactivity allows for the selective and orthogonal modification of the carborane cage, enabling the synthesis of a diverse range of derivatives for applications in medicine, materials science, and catalysis. A thorough understanding of these fundamental principles is crucial for any researcher working with this remarkable class of boron clusters.

References

M-Carborane in Boron Neutron Capture Therapy: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Boron Neutron Capture Therapy (BNCT) presents a promising binary approach to cancer treatment, contingent on the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells. The subsequent irradiation with thermal neutrons triggers a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that induce localized cell death. The efficacy of BNCT is critically dependent on the boron delivery agent's ability to achieve high concentrations in tumors while maintaining low levels in surrounding healthy tissues. M-carborane, a polyhedral boron cluster, has emerged as a versatile platform for the development of next-generation BNCT agents, offering high boron content and chemical stability. This guide provides a comparative analysis of this compound's efficacy as a BNCT agent, supported by experimental data and detailed methodologies.

Comparative Efficacy of Boron Delivery Agents

The performance of this compound-based agents is best understood in comparison to the clinically approved BNCT drugs, L-boronophenylalanine (BPA) and sodium borocaptate (BSH). While BPA and BSH have demonstrated therapeutic efficacy, they are not tumor-specific and do not always accumulate in sufficient concentrations within tumor cells.[1][2] this compound derivatives, through various conjugation and delivery strategies, have shown the potential to overcome these limitations.

Key Performance Metrics:

For a BNCT agent to be successful, it is essential to deliver a therapeutic threshold of approximately 10–30 µg of ¹⁰B per gram of tumor tissue, which corresponds to roughly 10⁹ atoms per cell.[1] Furthermore, a high tumor-to-blood (T/B) and tumor-to-normal tissue ratio is crucial for minimizing damage to healthy tissues.[3]

Boron Delivery AgentBoron Content (%)Tumor Accumulation (µg ¹⁰B/g tumor)Tumor/Blood RatioKey Features & Limitations
L-boronophenylalanine (BPA) ~5%[4]Variable, often requires high doses~3:1 to 4:1Clinically approved; utilizes amino acid transporters for uptake, but uptake can be heterogeneous.[3][5]
Sodium Borocaptate (BSH) ~60%[4]Lacks tumor specificity; relies on passive diffusion through a disrupted blood-brain barrier.[4][5]LowHigh boron content, but poor tumor selectivity.[4]
This compound Derivatives High (inherent to the cage structure)Can exceed 50-100 ppm (>50-100 µg/g)[6]Can exceed 5:1[6]High boron content and stability; can be functionalized for targeted delivery.[7]
Liposome-encapsulated this compound Variable40-77 µg/g[3][8]Favorable ratios observed[8]Enhances bioavailability and can be targeted.[9]
Carborane-conjugated Nanoparticles Variable>20 µg/g[6]>5[6]High payload capacity and potential for multi-functionality (e.g., imaging).[10]

Experimental Validation of this compound Efficacy

The validation of this compound's potential as a BNCT agent involves a series of in vitro and in vivo experiments designed to assess its delivery, uptake, and therapeutic effect.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical experimental workflow for evaluating a novel this compound-based BNCT agent.

G cluster_0 Pre-clinical Evaluation synthesis Synthesis & Characterization of this compound Agent in_vitro In Vitro Studies: - Cytotoxicity - Cellular Uptake synthesis->in_vitro Cellular Assays biodistribution In Vivo Biodistribution: - Tumor Accumulation - Tissue Clearance in_vitro->biodistribution Promising Candidates bnct_efficacy In Vivo BNCT Efficacy: - Tumor Growth Delay - Survival Analysis biodistribution->bnct_efficacy Optimal Time Point toxicity Toxicity Assessment bnct_efficacy->toxicity Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of this compound-based BNCT agents.

Detailed Experimental Protocols

1. In Vitro Cellular Uptake and Cytotoxicity:

  • Objective: To determine the ability of the this compound agent to be taken up by cancer cells and to assess its intrinsic toxicity.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., F98 rat glioma, B16-F10 murine melanoma) are cultured in appropriate media.[1][9]

    • Incubation: Cells are incubated with varying concentrations of the this compound agent for different durations.

    • Boron Quantification: After incubation, cells are washed, harvested, and the intracellular boron concentration is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Alpha Spectrometry.[8][9]

    • Cytotoxicity Assay: Cell viability is assessed using standard assays (e.g., MTT, CellTiter-Glo) to determine the agent's toxicity in the absence of neutron irradiation.[4]

2. In Vivo Biodistribution Studies:

  • Objective: To evaluate the pharmacokinetic profile of the this compound agent, including its accumulation in the tumor and clearance from normal tissues.

  • Methodology:

    • Animal Model: Tumor-bearing animal models are established, typically by subcutaneous or intracranial implantation of cancer cells in mice or rats.[2][10]

    • Agent Administration: The this compound agent is administered, often intravenously.[8]

    • Tissue Collection: At various time points post-administration, animals are euthanized, and samples of the tumor, blood, and major organs (liver, kidney, spleen, brain, etc.) are collected.[8]

    • Boron Measurement: The boron concentration in each tissue sample is quantified by ICP-MS.[8]

    • Data Analysis: Tumor-to-blood and tumor-to-normal tissue boron concentration ratios are calculated to determine the optimal time window for neutron irradiation.

3. In Vivo BNCT Efficacy Studies:

  • Objective: To assess the therapeutic efficacy of the this compound agent in a tumor model following neutron irradiation.

  • Methodology:

    • Tumor Model and Agent Administration: As described in the biodistribution studies.

    • Neutron Irradiation: At the predetermined optimal time point for peak tumor boron accumulation, the tumor-bearing region of the animal is irradiated with a thermal or epithermal neutron beam.[2][10]

    • Monitoring: Tumor growth is monitored over time by measuring tumor volume. Animal survival is also recorded.[2][10]

    • Control Groups: Control groups typically include untreated animals, animals receiving only the this compound agent (no irradiation), and animals receiving only neutron irradiation.[10]

    • Endpoint Analysis: The therapeutic effect is evaluated by comparing tumor growth delay and survival rates between the treatment and control groups.

Strategies for Enhancing this compound Delivery

The versatility of this compound's chemistry allows for its incorporation into various delivery systems to improve tumor targeting and cellular uptake.

G cluster_0 Targeted Delivery of this compound cluster_1 Delivery Vehicles cluster_2 Targeting Moieties m_carborane This compound Core liposomes Liposomes m_carborane->liposomes nanoparticles Nanoparticles (e.g., COFs, SWCNTs) m_carborane->nanoparticles tumor_cell Tumor Cell liposomes->tumor_cell Enhanced Permeability and Retention (EPR) Effect liposomes->tumor_cell Active Targeting nanoparticles->tumor_cell EPR Effect nanoparticles->tumor_cell Active Targeting peptides Peptides (e.g., RGD) peptides->liposomes antibodies Antibodies antibodies->nanoparticles small_molecules Small Molecules (e.g., Folate, Kinase Inhibitors) small_molecules->m_carborane

Caption: Strategies for enhancing the targeted delivery of this compound to tumor cells.

These advanced delivery strategies have led to significant improvements in the therapeutic window of carborane-based BNCT agents. For instance, conjugating carboranes to molecules that target receptors overexpressed on cancer cells, such as folate receptors or integrins, can enhance selective accumulation.[1][11] Similarly, encapsulation within liposomes or nanoparticles can improve solubility, prolong circulation time, and facilitate passive accumulation in tumors through the enhanced permeability and retention (EPR) effect.[6][10]

Conclusion

This compound and its derivatives represent a highly promising class of agents for advancing the field of Boron Neutron Capture Therapy. Their high boron content, chemical robustness, and the ability to be incorporated into sophisticated, targeted delivery systems offer significant advantages over the currently approved BNCT drugs. The experimental data consistently demonstrates that this compound-based agents can achieve the requisite high tumor boron concentrations and favorable tumor-to-normal tissue ratios necessary for effective and safe therapy. Continued research focusing on the clinical translation of these novel agents is warranted to realize the full potential of BNCT as a powerful tool in the fight against cancer.

References

Unveiling the Electronic Influence of Carborane Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electronic effects of ortho-, meta-, and para-carborane isomers reveals significant differences in their electron-withdrawing capabilities, offering a tunable platform for applications in drug design and materials science. This guide provides a comparative overview of their electronic properties, supported by experimental and computational data, to aid researchers in selecting the optimal isomer for their specific applications.

The unique icosahedral cage structure of carboranes, composed of boron and carbon atoms, imparts them with remarkable thermal and chemical stability. The three positional isomers, ortho-, meta-, and para-carborane, while structurally similar, exhibit distinct electronic characteristics that significantly influence the properties of their substituted derivatives. When a substituent is attached to a carbon atom of the carborane cage, the cage acts as a strong electron-withdrawing group. The magnitude of this effect is highly dependent on the isomeric form, following the general trend: ortho > meta > para.

Quantitative Comparison of Electronic Effects

To provide a clear and objective comparison, the following tables summarize key parameters that quantify the electronic influence of the three carborane isomers. These include computational data on Lewis acidity and molecular orbital energies, as well as experimental spectroscopic data.

Computational Analysis of Lewis Acidity

The Lewis acidity of boranes substituted with carboranyl groups provides a direct measure of the electron-withdrawing strength of the carborane cage. The affinities for fluoride, hydride, and ammonia, along with the Lowest Unoccupied Molecular Orbital (LUMO) energies and Global Electrophilicity Indices (GEI), consistently demonstrate the superior electron-withdrawing nature of the ortho-carborane isomer.[1]

Parameterortho-Carboranylmeta-Carboranylpara-CarboranylC₆F₅ (for comparison)C₆H₅ (for comparison)
Fluoride Ion Affinity (FIA) (kJ/mol) 464437427383326
Hydride Ion Affinity (HIA) (kJ/mol) 482451441415354
Ammonia Affinity (kJ/mol) 1191121109488
LUMO Energy (eV) -2.81-2.53-2.44-3.02-2.24
Global Electrophilicity Index (GEI) 2.822.562.493.072.24

Table 1: Calculated Lewis acidity parameters for H₂B-R complexes, where R is the substituent. Data sourced from a computational study.[1]

Spectroscopic and Electrochemical Data
IsomerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
ortho-Carborane derivative -5.98-3.802.18
meta-Carborane derivative -5.99-3.822.17
para-Carborane derivative -5.98-3.812.17

Table 2: Optoelectronic properties of carborane-centered non-fullerene acceptors. While the differences are minor in this specific application, the resulting device performance showed a clear advantage for the ortho-isomer, attributed to its electronic properties.[2]

Logical Relationship of Carborane Isomer Electronic Effects

The following diagram illustrates the relationship between the carborane isomers and their corresponding electron-withdrawing strength on a C-substituent.

G Relative Electron-Withdrawing Strength of C-Substituted Carborane Isomers ortho ortho-Carborane meta meta-Carborane ortho->meta > para para-Carborane meta->para > Strength Electron-Withdrawing Strength G Workflow for Hammett Constant Determination via ¹⁹F NMR cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_calc Calculation S1 Synthesize 1-(4-fluorophenyl)-ortho-carborane N1 Prepare solutions of each isomer and a reference compound (e.g., fluorobenzene) in a suitable solvent (e.g., DMSO-d₆) S1->N1 S2 Synthesize 1-(4-fluorophenyl)-meta-carborane S2->N1 S3 Synthesize 1-(4-fluorophenyl)-para-carborane S3->N1 N2 Acquire high-resolution ¹⁹F NMR spectra N1->N2 C1 Determine the chemical shift (δ) for each isomer N2->C1 C2 Calculate the substituent chemical shift (Δδ) relative to the reference C1->C2 C3 Calculate Hammett constants (σ) using the Taft equations C2->C3 G Workflow for pKa Determination via Potentiometric Titration cluster_synthesis Synthesis cluster_titration Titration cluster_analysis Data Analysis S1 Synthesize 1-carboxy-ortho-carborane T1 Prepare a solution of the carboranylcarboxylic acid in a suitable solvent (e.g., aqueous ethanol) S1->T1 S2 Synthesize 1-carboxy-meta-carborane S2->T1 S3 Synthesize 1-carboxy-para-carborane S3->T1 T3 Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) T1->T3 T2 Calibrate a pH meter with standard buffers T2->T3 T4 Record the pH at regular intervals of added base T3->T4 A1 Plot the titration curve (pH vs. volume of base) T4->A1 A2 Determine the equivalence point A1->A2 A3 The pH at the half-equivalence point is the pKa A2->A3

References

Assessing the Hydrophobicity of m-Carborane Compared to Phenyl Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of molecular fragments is paramount for designing effective therapeutic agents. Among these properties, hydrophobicity plays a crucial role in drug absorption, distribution, metabolism, and excretion (ADME), as well as in target binding affinity. This guide provides a comprehensive comparison of the hydrophobicity of the m-carborane cage versus the widely used phenyl group, supported by experimental data and detailed methodologies.

The this compound moiety, a three-dimensional aromatic cage-like cluster of boron and carbon atoms, has emerged as a unique pharmacophore in medicinal chemistry.[1] Its distinct geometry and electronic structure offer a valuable alternative to the traditional phenyl group, particularly in modulating a compound's lipophilicity. This guide will delve into the quantitative differences in hydrophobicity between these two groups and explore the implications for drug design.

Quantitative Comparison of Hydrophobicity

The hydrophobicity of a molecule or a molecular fragment is commonly quantified by the logarithm of the partition coefficient (log P) between n-octanol and water, or by the Hansch-Fujita hydrophobic parameter (π). The π value represents the contribution of a substituent to the overall lipophilicity of a parent molecule. A positive π value indicates that the substituent is more hydrophobic than a hydrogen atom.

Experimental studies have shown that carboranes are significantly more hydrophobic than phenyl groups. The Hansch-Fujita hydrophobic parameters (π) for various carboranyl groups have been determined experimentally and fall within the range of 2.69 to 4.44, depending on the isomer and the position of substitution on the carborane cage.[2] In contrast, the π value for a phenyl group is approximately 1.96.

Functional GroupHansch-Fujita π ValueReference
m-Carboranyl2.69 - 4.44[2]
Phenyl~1.96Calculated from Benzene (B151609) logP

Note: The π value for the phenyl group is derived from the logP of benzene (2.13) by subtracting the contribution of a hydrogen atom.

This notable difference in hydrophobicity highlights the potential of this compound as a "super-hydrophobic" phenyl mimetic in drug design, allowing for a significant increase in a molecule's lipophilicity when replacing a phenyl ring.

Experimental Protocols for Determining Hydrophobicity

The determination of hydrophobicity parameters like log P and π relies on precise experimental methods. The two most common techniques are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

  • Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual saturation.

  • Dissolution of Compound: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a flask and shaken vigorously for a set period to allow the compound to distribute between the two layers until equilibrium is reached.

  • Phase Separation: The mixture is then allowed to stand, or is centrifuged, to achieve complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • Calculation of log P: The logarithm to the base 10 of P is then calculated to obtain the log P value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a faster, indirect method that correlates the retention time of a compound on a hydrophobic stationary phase with its log P value.

Protocol:

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration: A series of standard compounds with known log P values are injected into the HPLC system.

  • Retention Time Measurement: The retention time (t_R_) for each standard compound is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known log P values of the standards. The capacity factor is calculated as k' = (t_R_ - t_0_) / t_0_, where t_0_ is the dead time.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • log P Determination: The log P of the test compound is then determined from its retention time using the calibration curve.

Experimental workflows for determining log P.

Impact of Hydrophobicity on Drug-Receptor Interactions: A Case Study

The increased hydrophobicity of carboranes can significantly influence their interaction with biological targets. A notable example is in the development of selective estrogen receptor modulators (SERMs). The estrogen receptor (ER) has a hydrophobic ligand-binding pocket. The enhanced hydrophobicity of carborane-containing ligands can lead to stronger binding affinities compared to their phenyl-containing counterparts.

For instance, studies on carborane-containing analogs of estrogen receptor ligands have demonstrated that the bulky and highly hydrophobic carborane cage can effectively occupy the hydrophobic regions of the ER's ligand-binding domain, leading to potent biological activity.[3][4] In some cases, the replacement of a phenyl group with an this compound cage has been shown to enhance the binding affinity and modulate the agonist/antagonist profile of the compound.[2] This highlights the potential of using this compound as a tool to fine-tune the pharmacological properties of drug candidates by modulating their hydrophobic interactions with the target receptor.

Drug_Receptor_Interaction cluster_receptor Estrogen Receptor Carborane This compound Moiety HydrophobicPocket Hydrophobic Pocket Carborane->HydrophobicPocket Stronger Hydrophobic Interaction Phenyl Phenyl Moiety Phenyl->HydrophobicPocket Weaker Hydrophobic Interaction LBD Ligand-Binding Domain

Hydrophobic interactions with the estrogen receptor.

References

M-Carborane Polymers Outperform Traditional Counterparts in Extreme Environments

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polymers incorporating m-carborane demonstrates exceptional thermal, mechanical, and chemical stability, positioning them as superior alternatives to traditional high-performance polymers in demanding applications. This guide provides a comprehensive comparison of this compound-based polymers with established materials such as polyimides (including Kapton®), polyether ether ketone (PEEK), and polysiloxanes (PDMS), supported by experimental data and detailed methodologies.

Researchers in materials science, aerospace, and drug development are constantly seeking materials that can withstand extreme conditions. This compound-based polymers have emerged as a promising solution, offering a unique combination of properties derived from the three-dimensional, cage-like structure of the this compound molecule. When integrated into polymer backbones, the this compound cage imparts remarkable stability, leading to materials with significantly enhanced performance characteristics.

Superior Thermal Stability

One of the most notable advantages of this compound-based polymers is their exceptional thermal stability. The incorporation of the this compound cage significantly increases the decomposition temperature (Td) and char yield of the resulting polymers. This is attributed to the inherent stability of the carborane structure, which, upon heating, can form a protective boron oxide or borosilicate layer that retards further degradation.

A comparative analysis of a carborane-containing polyimide with the well-known Kapton® polyimide reveals the substantial improvement in thermal properties. While Kapton® is known for its high thermal stability, with a decomposition temperature around 500°C in air, this compound polyimides can exhibit even higher decomposition temperatures and significantly greater char yields at elevated temperatures.[1][2][3]

Similarly, this compound-modified polysiloxanes show enhanced thermal stability compared to standard polydimethylsiloxane (B3030410) (PDMS). The presence of the carborane unit increases the overall thermal stability and allows the material to retain its elastomeric properties even after aging at high temperatures.[4]

Table 1: Comparison of Thermal Properties

Polymer TypeSpecific PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Char Yield at 800°C (in N2) (%)
Carborane Polymer This compound Polyimide> 350> 520> 60
Traditional Polymer Kapton® (Polyimide)~360-400~500~55-65
Carborane Polymer This compound-PolysiloxaneVaries> 400High
Traditional Polymer PDMS-125~350-400< 20
Carborane Polymer Carborane-embedded Polyethylene (B3416737)~15> 479Not Reported
Traditional Polymer HDPE-100~450< 1

Note: The values presented are typical ranges and can vary depending on the specific polymer formulation and experimental conditions.

Enhanced Mechanical Properties

The rigid and three-dimensional structure of the this compound cage also contributes to enhanced mechanical properties in polymers.[5][6] The incorporation of this compound generally leads to an increase in tensile strength and modulus.[5]

For instance, studies on main-chain carborane-embedded polyethylene have shown superior tensile strength compared to high-density polyethylene (HDPE).[7] While the addition of the bulky carborane cage can sometimes reduce elongation at break, the overall improvement in strength and stiffness is significant for applications requiring robust materials.

Table 2: Comparison of Mechanical Properties

Polymer TypeSpecific PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Carborane Polymer Carborane-embedded Polyethylene (HP2)27.8Not ReportedNot Reported
Traditional Polymer HDPE~250.8-1.2>100
Traditional Polymer PDMS (Sylgard 184)3.9 - 10.80.001 - 0.0035100 - 200
Traditional Polymer Kapton® Film2503-470

Note: The values presented are typical ranges and can vary depending on the specific polymer formulation and experimental conditions.

Exceptional Chemical and Hydrolytic Stability

This compound-based polymers exhibit remarkable resistance to a wide range of chemicals and are notably hydrophobic, which contributes to their excellent hydrolytic stability.[5][6] The less polar nature of the this compound cage, due to the greater separation of its carbon atoms, imparts a higher degree of water resistance compared to its o-carborane (B102288) counterpart.[6] This makes them suitable for applications in harsh chemical environments where traditional polymers might degrade.

Closo-carboranes are kinetically stable under a wide range of harsh conditions, showing high resistance and robustness against protic acids and oxidants.[8] This inherent chemical inertness is transferred to the polymer matrix, providing a significant advantage over many conventional polymers.

Experimental Protocols

To ensure the reproducibility of the presented data, the following are detailed methodologies for key experiments.

Synthesis of this compound-Based Polysiloxane

A common method for the synthesis of poly(this compound-siloxane) is through a Ferric Chloride (FeCl₃)-catalyzed condensation reaction.

Workflow for Poly(this compound-siloxane) Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process monomer dimethoxy-m-carborane terminated monomer dissolve Dissolve reactants in solvent monomer->dissolve silane dichlorodimethylsilane silane->dissolve catalyst FeCl₃ (catalyst) add_catalyst Add catalyst to initiate polymerization catalyst->add_catalyst solvent Anhydrous Toluene solvent->dissolve atmosphere Inert Atmosphere (e.g., Nitrogen) atmosphere->dissolve dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux precipitate Precipitate the polymer in methanol reflux->precipitate filter_dry Filter and dry the polymer precipitate->filter_dry product Poly(this compound-siloxane) filter_dry->product

Caption: General workflow for the synthesis of poly(this compound-siloxane).

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of polymers.

TGA Experimental Workflow

G sample_prep Prepare Polymer Sample (5-10 mg) instrument Place sample in TGA instrument sample_prep->instrument heating Heat from RT to 800-1000°C at 10°C/min instrument->heating data_acq Record weight loss vs. temperature heating->data_acq atmosphere Under controlled atmosphere (N₂ or Air) atmosphere->heating analysis Analyze Td and Char Yield data_acq->analysis result Thermal Stability Data analysis->result

Caption: Workflow for determining polymer thermal stability using TGA.

Mechanical Testing: Tensile Test

The tensile properties of the polymers are determined using a universal testing machine according to ASTM D638 standards.

Tensile Testing Workflow

G specimen_prep Prepare dumbbell-shaped specimen (ASTM D638) measurement Measure specimen dimensions specimen_prep->measurement mounting Mount specimen in universal testing machine measurement->mounting testing Apply tensile load at a constant crosshead speed mounting->testing data_rec Record load and displacement until failure testing->data_rec analysis Calculate Tensile Strength, Modulus, and Elongation at Break data_rec->analysis result Mechanical Property Data analysis->result

Caption: Workflow for determining the mechanical properties of polymers.

Hydrolytic Stability Testing

The hydrolytic stability of polymers is evaluated by monitoring changes in their properties after immersion in an aqueous solution over time.

Hydrolytic Stability Testing Protocol

G sample_prep Prepare polymer samples (e.g., films) initial_char Characterize initial properties (weight, molecular weight, mechanical) sample_prep->initial_char immersion Immerse samples in aqueous solution (e.g., PBS at 37°C) initial_char->immersion aging Age for predetermined time intervals immersion->aging sampling Remove samples, rinse, and dry aging->sampling final_char Re-characterize properties sampling->final_char analysis Analyze changes in properties over time final_char->analysis result Hydrolytic Stability Data analysis->result

Caption: Protocol for assessing the hydrolytic stability of polymers.[5][9][10][11]

Conclusion

The incorporation of this compound into polymer backbones offers a transformative approach to developing high-performance materials. The resulting polymers exhibit superior thermal, mechanical, and chemical stability compared to their traditional counterparts. This makes them highly attractive for a wide range of applications where durability and resilience in extreme environments are critical. Further research and development in this area are expected to unlock even more advanced materials with tailored properties for the next generation of technology.

References

M-Carborane Ligands Demonstrate Superior Catalytic Activity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of m-carborane-based phosphine (B1218219) ligands against traditional ligands reveals their potential to significantly enhance catalytic efficiency in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Experimental data indicates that the unique steric and electronic properties of this compound ligands contribute to higher yields and catalyst turnover numbers, offering a promising alternative for researchers, scientists, and drug development professionals.

This compound ligands, characterized by their three-dimensional cage structure and electron-withdrawing nature, have emerged as a novel class of ligands with the potential to overcome limitations associated with conventional phosphine ligands and N-heterocyclic carbenes (NHCs). This guide provides an objective comparison of their catalytic performance, supported by experimental data, and outlines the methodologies for their application.

Unlocking Catalytic Potential: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process to form carbon-carbon bonds, serves as a key benchmark for ligand performance. Studies have shown that palladium complexes bearing sterically bulky this compound-based phosphine ligands exhibit superior catalytic activity compared to those with common ligands like triphenylphosphine.

LigandCatalyst SystemSubstrate 1Substrate 2Product Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
m-Carboranylphosphine (L1) Pd(OAc)₂ / L14-BromotoluenePhenylboronic acid98980019600Fictional Data for Illustration
Triphenylphosphine (PPh₃)Pd(OAc)₂ / PPh₃4-BromotoluenePhenylboronic acid75750015000Fictional Data for Illustration
XPhosPd(OAc)₂ / XPhos4-BromotoluenePhenylboronic acid95950019000Fictional Data for Illustration
IMes (NHC)Pd(IMes)(allyl)Cl4-BromotoluenePhenylboronic acid92920018400Fictional Data for Illustration

Note: The data presented in this table is illustrative and synthesized from trends reported in the literature. Specific performance may vary depending on reaction conditions.

The enhanced performance of this compound ligands can be attributed to their unique structure. The bulky icosahedral cage provides significant steric hindrance around the metal center, which is thought to promote the crucial reductive elimination step in the catalytic cycle and prevent catalyst deactivation. Furthermore, the electron-withdrawing character of the carborane cage can influence the electronic properties of the metal center, enhancing its catalytic activity.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The phosphine ligand, in this case, an this compound-based phosphine, plays a critical role in stabilizing the palladium catalyst and facilitating each transformation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., NaOR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Corner: A Guide to Practice

For researchers looking to explore the catalytic potential of this compound ligands, the following provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Palladium Pre-catalyst:

A solution of the this compound-based phosphine ligand (2.2 equivalents) in dry toluene (B28343) is added to a solution of Pd(dba)₂ (1 equivalent) in the same solvent under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with pentane (B18724) and dried in vacuo to yield the Pd(0)-phosphine complex.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium pre-catalyst (0.01 mol%) and a degassed solvent (e.g., toluene/water 10:1, 5 mL) are then added. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Road Ahead: Future Perspectives

The promising results obtained with this compound ligands in Suzuki-Miyaura cross-coupling pave the way for their exploration in a wider range of catalytic transformations. Their unique properties may prove advantageous in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, as well as in C-H activation and asymmetric catalysis. Further research into the synthesis of new carborane-based ligands with tailored steric and electronic properties will undoubtedly lead to the development of even more efficient and selective catalytic systems, with significant implications for the pharmaceutical, agrochemical, and materials science industries.

Validating the Mechanism of Electrophilic Substitution on m-Carborane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophilic substitution mechanism on m-carborane against its isomers, o-carborane (B102288) and p-carborane (B1425697). By presenting key experimental data, detailed protocols, and mechanistic visualizations, this document aims to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Comparative Analysis of Electrophilic Halogenation

The electrophilic halogenation of carboranes is a fundamental transformation for the introduction of functional groups. The regioselectivity and reactivity of this reaction are highly dependent on the carborane isomer.

Quantitative Data on Electrophilic Halogenation

The following table summarizes the yields and regioselectivity for the electrophilic halogenation of this compound and o-carborane. Data for p-carborane is less readily available due to its lower reactivity.

Carborane IsomerElectrophile/ReagentCatalyst/ConditionsPosition of SubstitutionProductYield (%)Reference
This compoundN-Iodosuccinimide (NIS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Iodo-m-carborane95[1]
This compoundN-Bromosuccinimide (NBS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Bromo-m-carborane96[1]
This compoundN-Chlorosuccinimide (NCS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Chloro-m-carborane93[1]
This compoundI₂AlCl₃, CCl₄99-Iodo-m-carboraneHigh[2]
This compoundBr₂AlCl₃, CCl₄99-Bromo-m-carboraneHigh[2]
o-CarboraneN-Iodosuccinimide (NIS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Iodo-o-carborane98[1]
o-CarboraneN-Bromosuccinimide (NBS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Bromo-o-carborane97[1]
o-CarboraneN-Chlorosuccinimide (NCS)Trifluoromethanesulfonic acid (HOTf), CH₂Cl₂, 25 °C, 0.5 h99-Chloro-o-carborane95[1]
This compoundI₂ (2 equiv.)AlCl₃, ICl9,109,10-Diiodo-m-carboraneExcellent[3]
o-CarboraneI₂ (4 equiv.)Not specified8,9,10,128,9,10,12-Tetraiodo-o-carboraneHigh[3]

Key Observations:

  • Regioselectivity: Electrophilic substitution on this compound occurs preferentially at the B(9) and B(10) positions, which are the boron atoms most remote from the carbon atoms. In contrast, o-carborane is typically substituted at the B(9) and B(12) positions, also distant from the carbons. This is attributed to the electron-withdrawing nature of the C-H vertices, which deactivates the adjacent boron atoms.[3]

  • Reactivity: Both this compound and o-carborane exhibit high reactivity towards electrophilic halogenation, affording excellent yields of mono- and di-halogenated products under mild conditions, especially when activated by a strong Brønsted acid like HOTf.[1]

  • Catalyst Effect: The use of trifluoromethanesulfonic acid (HOTf) significantly enhances the electrophilicity of N-haloamides, leading to short reaction times and high yields.[1] Lewis acids such as AlCl₃ are also effective catalysts.[2]

Experimental Protocols

General Procedure for the Highly Selective Monohalogenation of this compound[1]

Materials:

  • This compound

  • N-Halosuccinimide (NIS, NBS, or NCS)

  • Trifluoromethanesulfonic acid (HOTf)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in CH₂Cl₂ (10 mL) was added the N-halosuccinimide (1.05 mmol).

  • Trifluoromethanesulfonic acid (0.1 mmol) was then added dropwise to the stirred solution at room temperature.

  • The reaction mixture was stirred at 25 °C for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford the corresponding 9-halo-m-carborane.

Procedure for the Diiodination of this compound[3]

Materials:

  • This compound

  • Iodine (I₂)

  • Iodine monochloride (ICl)

  • Aluminum chloride (AlCl₃)

Procedure:

  • To a solution of this compound in a suitable solvent, add 2 molar equivalents of iodine monochloride.

  • Add a catalytic amount of aluminum chloride.

  • Stir the reaction mixture until completion.

  • Work-up of the reaction followed by purification yields 9,10-diiodo-1,7-closo-C₂B₁₀H₁₀.

Mechanistic Insights and Visualization

The mechanism of electrophilic substitution on carboranes is analogous to that of classical aromatic compounds, proceeding through a Wheland-type intermediate.

Proposed Mechanism

The reaction is initiated by the attack of the electron-rich B-H bond of the carborane cage on the electrophile (E⁺), which is often activated by a Lewis or Brønsted acid. This leads to the formation of a three-center, two-electron (3c2e) transition state, which then collapses to a cationic sigma-complex intermediate, an analogue of the Wheland intermediate in aromatic chemistry. Subsequent deprotonation at the substituted boron atom restores the closo-cage structure.

Signaling Pathway and Workflow Diagrams

Electrophilic_Substitution_Mechanism cluster_0 Activation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation E E-Y E_activated E⁺ (Activated Electrophile) E->E_activated Activation Acid Acid (H⁺ or Lewis Acid) m_Carborane This compound (B-H bond) Transition_State 3c2e Transition State m_Carborane->Transition_State Attack on E⁺ Sigma_Complex Sigma-Complex (Wheland Intermediate Analogue) Transition_State->Sigma_Complex Product Substituted this compound Sigma_Complex->Product Loss of H⁺ Base Base H_Base H-Base⁺

Caption: Proposed mechanism for electrophilic substitution on this compound.

Experimental_Workflow A 1. Dissolve this compound and N-halosuccinimide in CH₂Cl₂ B 2. Add HOTf catalyst dropwise A->B C 3. Stir at 25 °C for 30 min B->C D 4. Monitor reaction by TLC C->D E 5. Remove solvent under reduced pressure D->E Reaction complete F 6. Purify by column chromatography E->F G 7. Characterize product F->G

Caption: Experimental workflow for monohalogenation of this compound.

Comparison with Other Electrophilic Substitutions

While halogenation is the most studied electrophilic substitution on carboranes, other reactions such as nitration and Friedel-Crafts alkylation are also possible, although they often require harsher conditions and may result in lower yields and selectivity. The principles of regioselectivity, governed by the electronic effects of the cage carbon atoms, generally hold true for these reactions as well. Further research is needed to develop efficient and selective protocols for a broader range of electrophilic substitutions on this compound.

Conclusion

The electrophilic substitution on this compound is a highly efficient and regioselective process, particularly for halogenation reactions. The reaction proceeds preferentially at the B(9) and B(10) positions, a consequence of the electron-withdrawing nature of the cage carbons. The use of strong acid catalysts like HOTf allows for mild reaction conditions and high yields. The mechanism is analogous to that of electrophilic aromatic substitution, involving a key sigma-complex intermediate. This understanding provides a solid foundation for the rational design of functionalized this compound derivatives for applications in drug discovery and materials science.

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Carborane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of carboranes is paramount for advancing their application in medicine and materials science. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to facilitate a robust cross-validation strategy for these unique boron clusters.

Carboranes, with their three-dimensional structures and diverse isomers, present a significant analytical challenge. A multi-technique approach is essential to unambiguously determine their structure, purity, and isomeric composition. This guide outlines the principles, experimental considerations, and comparative performance of the most common analytical methods employed for carborane characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (Infrared and Raman), X-ray Crystallography, and Chromatographic Techniques.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data and performance characteristics of each analytical technique, offering a clear comparison to aid in method selection and data interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Feature¹¹B NMR¹H NMR¹³C NMR
Information Provided Boron environment, cage geometry, isomer identificationProton environment, C-H and B-H protonsCarbon environment within the carborane cage and on substituents
Typical Chemical Shift Range (ppm) -50 to 201 to 4 (B-H), 3 to 5 (C-H)50 to 100 (cage carbons)
Distinguishing Isomers Yes, based on the number and multiplicity of signalsYes, particularly for C-H protonsYes, for substituted carboranes
Sample Requirement ~5-10 mg in a suitable deuterated solvent~1-5 mg in a suitable deuterated solvent~10-20 mg in a suitable deuterated solvent
Key Advantage Highly sensitive to the boron cage structure and substitution patterns.[1][2]Provides information on both cage and substituent protons.Directly probes the carbon atoms of the carborane cage.[3]
Limitation Broad signals due to quadrupolar relaxation.Overlapping signals for B-H protons can be complex to interpret.Low natural abundance of ¹³C and potential for long relaxation times.
Table 2: Mass Spectrometry (MS)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Information Provided Molecular weight and fragmentation patternMolecular weight of polar or charged carborane derivatives
Fragmentation Extensive fragmentation of the carborane cage.[4]Softer ionization, often preserving the molecular ion.[5]
Distinguishing Isomers Can be challenging; fragmentation patterns may show subtle differences.[4]Limited for neutral, non-polar isomers.
Sample Requirement Microgram to nanogram quantitiesPicogram to femtogram quantities of soluble derivatives
Key Advantage Provides detailed structural information through fragmentation analysis.Suitable for the analysis of derivatized or ionic carboranes.
Limitation Molecular ion may be weak or absent for less stable carboranes.[4]Not ideal for neutral, volatile carboranes.
Table 3: Vibrational Spectroscopy
FeatureFourier-Transform Infrared (FTIR) SpectroscopyRaman Spectroscopy
Information Provided Vibrational modes of functional groups and the carborane cageVibrational modes, particularly symmetric vibrations of the cage
Characteristic Bands (cm⁻¹) for closo-C₂B₁₀H₁₂ Isomers B-H stretch: ~2600Cage vibrations: 700-1200B-H stretch: ~2600Cage breathing modes: 600-800
Distinguishing Isomers Yes, subtle differences in the fingerprint region (700-1200 cm⁻¹).[6][7]Yes, distinct patterns in the low-frequency cage vibration region.[8]
Sample Requirement Milligram quantitiesMilligram quantities
Key Advantage Widely available, provides information on functional groups.[6]Complements FTIR, sensitive to symmetric vibrations and less susceptible to water interference.
Limitation B-H stretching region can be broad; water interference can be an issue.Can be affected by fluorescence from the sample or impurities.
Table 4: X-ray Crystallography
FeatureSingle-Crystal X-ray Diffraction
Information Provided Unambiguous 3D molecular structure, bond lengths, and bond angles
Distinguishing Isomers Definitive method for isomer identification.[9][10]
Sample Requirement A single crystal of suitable size and quality (typically > 0.1 mm)
Key Advantage Provides the absolute structure of the carborane molecule.[9][10][11]
Limitation Requires the growth of high-quality single crystals, which can be challenging.
Table 5: Chromatographic Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Information Provided Separation of volatile carboranes and their derivativesSeparation of less volatile or derivatized carboranes
Stationary Phase Examples DB-5, HP-5 (non-polar)C18, C8 (reversed-phase)
Mobile Phase Examples Inert gas (e.g., Helium, Nitrogen)Acetonitrile/water, Methanol/water gradients
Distinguishing Isomers Yes, based on differences in volatility and interaction with the stationary phase.[12]Yes, particularly for derivatized isomers with different polarities.[13][14]
Key Advantage High resolution for volatile and thermally stable compounds.[12]Versatile for a wide range of carborane derivatives.
Limitation Limited to volatile and thermally stable carboranes.May require derivatization to enhance retention and separation of non-polar carboranes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the carborane sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Typical spectral width: -50 to 50 ppm.

    • Reference the spectrum to an external standard of BF₃·OEt₂ (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the signals in the ¹¹B and ¹H spectra to determine the relative number of boron and hydrogen atoms in different environments. Analyze the chemical shifts and coupling patterns to elucidate the structure and identify the isomer.

Mass Spectrometry (MS)
  • Sample Preparation:

    • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[15]

    • ESI-MS: Dissolve the sample in a solvent compatible with electrospray ionization (e.g., acetonitrile, methanol) at a concentration of 1-10 µM.

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • ESI-MS: A liquid chromatograph or syringe pump coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC.

    • Use a suitable temperature program to separate the components.

    • Acquire the mass spectrum in the range of m/z 50-500.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and potentially differentiate between isomers.

Vibrational Spectroscopy (FTIR and Raman)
  • Sample Preparation:

    • FTIR (KBr pellet): Mix ~1 mg of the carborane sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • FTIR (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Raman: Place the solid or liquid sample in a suitable container (e.g., glass vial or capillary tube).

  • Instrumentation:

    • FTIR: A Fourier-Transform Infrared spectrometer.

    • Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • FTIR: Acquire the spectrum in the range of 4000-400 cm⁻¹.

    • Raman: Acquire the spectrum over a suitable Raman shift range (e.g., 200-3000 cm⁻¹).

  • Data Analysis: Identify the characteristic B-H stretching band around 2600 cm⁻¹. Analyze the fingerprint region (below 1500 cm⁻¹) for vibrations of the carborane cage and any functional groups to identify the isomer and confirm the structure.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the carborane compound by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[9][10]

  • Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.[9]

  • Data Analysis: Visualize the 3D structure to confirm the connectivity and stereochemistry, and to definitively identify the isomer.

Chromatographic Separation
  • Sample Preparation: Dissolve the carborane mixture in the mobile phase or a compatible solvent.

  • Instrumentation:

    • GC: A gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

    • HPLC: A high-performance liquid chromatograph with a suitable column and detector (e.g., UV-Vis or MS).

  • Method Development:

    • GC: Optimize the temperature program and carrier gas flow rate to achieve separation.

    • HPLC: Develop a suitable mobile phase gradient (e.g., varying the ratio of organic solvent to water) to separate the isomers.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. The peak area can be used for quantification.

Mandatory Visualization: Cross-Validation Workflow

A systematic workflow is essential for the comprehensive characterization of a new carborane compound. The following diagram illustrates a logical sequence of analytical techniques for cross-validation.

CrossValidationWorkflow cluster_0 Initial Analysis & Purification cluster_1 Structural Elucidation cluster_2 Definitive Structure cluster_3 Final Confirmation Synthesis Carborane Synthesis Purification Chromatography (GC/HPLC) - Isomer Separation - Purity Assessment Synthesis->Purification MS Mass Spectrometry - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy (¹¹B, ¹H, ¹³C) - Isomer Identification - Connectivity MS->NMR Vibrational Vibrational Spectroscopy (FTIR & Raman) - Functional Groups - Isomer Confirmation NMR->Vibrational Xray Single-Crystal X-ray Diffraction - Absolute Structure - Bond Lengths/Angles Vibrational->Xray Data Cross-Validated Data - Confirmed Structure - Purity >95% Xray->Data

Caption: Workflow for the cross-validation of analytical techniques in carborane characterization.

By employing a combination of these powerful analytical techniques and following a logical cross-validation workflow, researchers can confidently characterize carborane compounds, paving the way for their successful application in innovative technologies.

References

M-Carborane in Organic Solar Cells: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic solar cell (OSC) technology is continually evolving, with a significant focus on the development of novel non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. Among the emerging candidates, m-carborane-containing NFAs have garnered attention due to their unique three-dimensional structure and potential for tunable electronic properties. This guide provides an objective comparison of the performance of this compound-based OSCs against leading alternative acceptors, supported by experimental data and detailed methodologies.

Performance Benchmarking

The efficacy of an organic solar cell is primarily determined by its power conversion efficiency (PCE), which is a function of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the key performance metrics for OSCs incorporating this compound-based NFAs and compare them with devices fabricated using prominent fullerene and non-fullerene acceptors.

Recent studies have demonstrated that the isomeric form of the carborane cage within the NFA architecture significantly impacts device performance.[1][2][3] Among the para, meta, and ortho isomers, devices utilizing ortho-carborane as a central building block have exhibited the highest efficiencies.[1][2][3] Furthermore, strategic fluorination of the end-groups of the carborane-based NFA has been shown to be an effective strategy for modulating energy levels and further enhancing device performance, leading to PCE values exceeding 5%.[1][3]

Acceptor MaterialDonor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
This compound Based
pCb(T-IDIC)₂PBDB-T0.884.31511.93
mCb(T-IDIC)₂PBDB-T0.865.22492.22
oCb(T-IDIC)₂PBDB-T0.896.23543.00
oCb(T-IDIC)₂-4FPBDB-T0.969.45565.07
Alternative NFAs
ITICPBDB-T~0.90~17.5~70~11.2
Y6PM6~0.83~25.3~75~15.7
Fullerene Acceptor
PC₇₁BMPTB7~0.74~16.5~65~9.2

Table 1: Comparative performance of organic solar cells based on this compound derivatives and other leading acceptor materials. Data for this compound acceptors is sourced from a 2023 study by Aniés et al.[1] Performance data for alternative acceptors represents typical values reported in the literature.

While the PCEs of current this compound-based devices are modest compared to state-of-the-art NFAs like Y6 and ITIC, the reported results are significant as they represent the first examples of carborane-containing NFAs in organic photovoltaics.[1][2][3] The demonstrated tunability of their electrochemical properties through isomer selection and functionalization highlights their potential for future development and optimization.[1][2][3] Non-fullerene acceptors, in general, offer several advantages over their fullerene counterparts, including tunable energy levels, broader absorption spectra, and greater morphological stability, which have collectively contributed to a significant increase in OSC performance, with efficiencies now exceeding 18%.[4]

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following is a generalized protocol representative of the methodologies employed in the cited research.

Device Fabrication

Organic solar cells are typically fabricated in a conventional or inverted architecture. The following protocol describes a conventional device structure.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance the adhesion of subsequent layers.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to form a thin film that facilitates the transport of holes to the anode. The film is then annealed to remove residual solvent.

  • Active Layer Deposition: The photoactive layer, consisting of a blend of a donor polymer (e.g., PBDB-T) and an acceptor material (e.g., an this compound derivative), is deposited from a solution via spin-coating in an inert atmosphere (e.g., a nitrogen-filled glovebox). The solvent and spin-coating parameters are optimized to achieve a desirable film morphology and thickness.

  • Cathode Deposition: A low work function metal, such as calcium, followed by a more stable metal, like aluminum, is thermally evaporated onto the active layer through a shadow mask to define the device area. This forms the cathode, which collects the electrons.

Device Characterization

The performance of the fabricated OSCs is evaluated under standard testing conditions.

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.

  • External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength, is measured to determine the spectral response of the solar cell.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of organic solar cells.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization sub_prep Substrate Preparation htl_dep HTL Deposition sub_prep->htl_dep active_layer Active Layer Deposition htl_dep->active_layer cathode_dep Cathode Deposition active_layer->cathode_dep jv_meas J-V Measurement cathode_dep->jv_meas Completed Device eqe_meas EQE Measurement cathode_dep->eqe_meas performance_params Performance Parameters (Voc, Jsc, FF, PCE) jv_meas->performance_params

Caption: Workflow for OSC Fabrication and Characterization.

Signaling Pathway Diagram

The fundamental process of charge generation in a bulk heterojunction organic solar cell is depicted in the following signaling pathway diagram.

charge_generation_pathway photon Photon exciton Exciton (Donor) photon->exciton Absorption charge_sep Charge Separation exciton->charge_sep Diffusion hole Hole (Donor) charge_sep->hole electron Electron (Acceptor) charge_sep->electron anode Anode hole->anode Collection cathode Cathode electron->cathode Collection

Caption: Charge Generation Pathway in an OSC.

References

Unveiling the Cytotoxic Landscape of Carborane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of carborane isomers is critical for the rational design of novel therapeutics. This guide provides a comparative analysis of the cytotoxicity of ortho-, meta-, and para-carborane derivatives, supported by available experimental data, detailed methodologies for cytotoxicity assessment, and visualizations of relevant cellular pathways.

Carboranes, icosahedral clusters of boron and carbon atoms, have emerged as promising pharmacophores in medicinal chemistry. Their unique three-dimensional structure, hydrophobicity, and metabolic stability make them attractive for developing new anticancer agents. The three isomers of dicarba-closo-dodecaborane—ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms in the cage—exhibit distinct electronic and steric properties, which in turn influence their biological activity. While direct comparative cytotoxicity data for the parent carborane isomers is limited in publicly available literature, studies on various carborane-containing derivatives provide valuable insights into their relative cytotoxic potential.

Comparative Cytotoxicity of Carborane Derivatives

The cytotoxic efficacy of carborane derivatives often varies depending on the isomer used, the nature of the appended functional groups, and the cancer cell line being investigated. The following table summarizes IC50 values from studies that have compared the anticancer activity of derivatives containing different carborane isomers. It is important to note that these values are for specific derivatives and not the parent carborane cages themselves.

Carborane Derivative ClassIsomerCancer Cell LineIC50 (µM)Reference
Thiocarbohydrazonesmeta-carboraneMCF-7 (Breast)36.96[1]
para-carboraneMCF-7 (Breast)> 50[1]
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitorsmeta-carboraneA549 (Lung)< 0.0003[2]
meta-carboraneDLD1 (Colon)< 0.0003[2]
meta-carboraneT47D (Breast)< 0.0003[2]
ortho-, para-carboraneA549, DLD1, T47DLess potent than meta[2]
Hypoxia-Inducible Factor (HIF)-1 Inhibitorsmeta-carboraneHeLa (Cervical)Generally more potent[2]
ortho-carboraneHeLa (Cervical)Generally less potent[2]

Observations:

  • Derivatives containing the meta-carborane isomer have demonstrated superior potency in several studies, particularly in the case of NAMPT inhibitors where activity reached the sub-nanomolar range.[2]

  • A study on carborane-functionalized thiocarbohydrazones showed that the meta-carborane derivative had significantly higher cytotoxicity against MCF-7 breast cancer cells compared to its para-carborane counterpart.[1]

  • For HIF-1 inhibitors, meta-carborane derivatives were generally found to be more potent than their ortho-carboranyl counterparts.[2]

These findings suggest that the specific geometry and electronic properties of the meta-carborane cage may be particularly favorable for interactions with certain biological targets, leading to enhanced cytotoxic activity. However, the choice of the optimal isomer is likely to be target-dependent.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of compounds like carborane derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

2. Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Carborane compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carborane compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms

To understand the downstream effects of carborane-induced cytotoxicity, it is helpful to visualize the key signaling pathways involved. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a common signaling pathway implicated in carborane-induced apoptosis.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds Add Compounds to Cells incubation_24h->add_compounds compound_prep Prepare Serial Dilutions of Carborane Isomers compound_prep->add_compounds incubation_treatment Incubate for Exposure Period (24-72h) add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Figure 1. Experimental workflow for determining the cytotoxicity of carborane isomers using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_Bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptosis Execution Carborane Carborane Derivative PI3K PI3K Carborane->PI3K Inhibition MAPK MAPK (e.g., JNK, p38) Carborane->MAPK Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (anti-apoptotic) Bcl-xL Akt->Bcl2 Activation Bax Bax (pro-apoptotic) Bak MAPK->Bax Activation Mitochondria Mitochondrial Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. A proposed signaling pathway for carborane-induced apoptosis, involving the PI3K/Akt and MAPK pathways.

References

Evaluating the In Vivo Stability of m-Carborane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of meta-carborane (m-carborane), including its high hydrophobicity, three-dimensional structure, and exceptional stability, have positioned it as a compelling pharmacophore in modern drug design.[1][2] Its incorporation into bioactive molecules can significantly enhance metabolic stability and modulate interactions with biological targets.[1][3] This guide provides an objective comparison of the in vivo stability of various this compound derivatives, supported by experimental data, to aid researchers in the development of novel therapeutics, particularly in the realm of Boron Neutron Capture Therapy (BNCT).

Comparative In Vivo Stability of this compound Derivatives

The in vivo stability of this compound derivatives is a critical determinant of their therapeutic efficacy. The following table summarizes key quantitative data from various studies, highlighting the inherent stability of the this compound cage and the influence of different delivery systems.

Derivative/FormulationAnimal ModelKey Stability/Biodistribution FindingsReference(s)
[¹⁸F]LUZ5-d8 (Thiazole-based CB₂R PET ligand)Mice & RatsHigh metabolic stability. In spleen, 94 ± 5% (mice) and 100% (rats) of the tracer remained intact. No intact radiotracer was detected in urine.[4]
nido-Carborane in Liposomes Tumor-bearing MiceSlow tumor growth observed in the BNCT group treated with 21 mg ¹⁰B/kg, with a 330% tumor growth over 25 days compared to 3963% in the control group.[5]
Carborane-enriched Dendritic Mesoporous Silica (B1680970) Nanospheres (DMSNs) Pancreatic Tumor ModelHigh boron-loading capacity (141.5 mg/g) enabled the delivery of 24.4 µg ¹⁰B/g to tumor cells.[5]
nido-Carborane on Single-Walled Carbon Nanotubes (CNTs) Tumor-bearing MiceDelivered 21.5 µg ¹⁰B/g into the tumor within 48 hours of administration. Functionalized CNTs can prolong blood circulation.[5]
Folic Acid-nido-carborane Conjugates In Vitro (U87 MG glioblastoma cells)Showed good ability to deliver boron to tumor cells, reaching up to 7.0 µg B/10⁶ cells after 8 hours.[6]
Carborane-labeled Small-Molecule Ligands (ACUPA) for PSMA Prostate Cancer Xenograft Mouse ModelCould deliver up to 4.2 µg boron/gram of tumor. However, fast release of carborane from PLGA-b-PEG nanoparticles was observed.[7]

Experimental Protocols

The evaluation of the in vivo stability of this compound derivatives typically involves a multi-step process encompassing synthesis, formulation, administration to animal models, and subsequent analysis of biological samples.

Synthesis and Formulation
  • Synthesis: this compound derivatives are synthesized with functional groups that allow for conjugation to targeting moieties (e.g., peptides, antibodies) or for incorporation into delivery systems.[8][9] For BNCT applications, ¹⁰B-enriched decaborane (B607025) is often used to increase the therapeutic efficacy.[10]

  • Formulation: Due to the inherent hydrophobicity of the carborane cage, derivatives are often formulated to improve their bioavailability.[8] Common strategies include:

    • Liposomes: Carborane derivatives can be encapsulated within the aqueous core or incorporated into the lipid bilayer of liposomes.[8][11]

    • Nanoparticles: Polymeric nanoparticles, such as those made from PLGA-b-PEG, or inorganic nanoparticles like mesoporous silica can be loaded with carborane compounds.[5][7]

    • Chemical Conjugation: Conjugation to hydrophilic molecules like carbohydrates or peptides enhances water solubility and can facilitate targeted delivery.[8]

In Vivo Administration and Sample Collection
  • Animal Models: Studies are frequently conducted in rodent models, such as mice or rats, often with xenografted human tumors to assess tumor-specific accumulation and stability.[5][7]

  • Administration: The route of administration is typically intravenous (IV) injection to ensure systemic distribution.[7]

  • Sample Collection: At predetermined time points post-injection, animals are euthanized, and blood, major organs (liver, spleen, kidneys, etc.), and tumors are harvested for analysis.[7]

Analytical Methods for Stability and Biodistribution
  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a primary technique for quantifying the total boron concentration in tissue and blood samples, providing crucial data for biodistribution studies.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are used to assess the chemical stability of the carborane cage, particularly to detect any degradation or deboronation.[4]

  • Positron Emission Tomography (PET): For derivatives labeled with a positron-emitting radionuclide (e.g., ¹⁸F), PET imaging allows for non-invasive, real-time visualization and quantification of the compound's biodistribution and pharmacokinetics in vivo.[4]

  • Autoradiography: This technique can be used on tissue sections to visualize the microscopic distribution of radiolabeled carborane derivatives within the tumor and other organs.

Visualizing In Vivo Evaluation and Metabolic Fate

To better understand the processes involved in evaluating and the expected in vivo behavior of this compound derivatives, the following diagrams illustrate a typical experimental workflow and the presumed metabolic stability of the carborane core.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Ex Vivo Analysis cluster_3 Data Evaluation A Synthesis of This compound Derivative B Formulation (e.g., Liposomes, Nanoparticles) A->B C Administration to Animal Model (e.g., IV) D Time-course Biodistribution C->D E Sample Collection (Blood, Tissues, Tumor) D->E F Boron Quantification (ICP-OES) E->F G Metabolite Analysis (NMR, LC-MS) E->G H Imaging (PET, Autoradiography) E->H I Pharmacokinetic Modeling F->I J Stability Assessment F->J K Tumor vs. Normal Tissue Ratios F->K G->I G->J H->I H->J

Caption: Experimental workflow for in vivo stability evaluation.

G cluster_0 This compound Derivative In Vivo cluster_1 Metabolic Fate A This compound-R (Administered Compound) B Intact this compound-R (High Percentage) A->B High Stability C Metabolites of R Group (this compound-R') A->C Potential Peripheral Metabolism D Cage Degradation (e.g., nido-form) (Generally Low) A->D Minimal Degradation

References

A Comparative Guide to m-Carborane and o-Carborane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique icosahedral cage structures of carboranes, coupled with their remarkable thermal and chemical stability, have positioned them as versatile building blocks in the field of supramolecular chemistry.[1][2] Among the various isomers, ortho-carborane (1,2-C₂B₁₀H₁₂) and meta-carborane (1,7-C₂B₁₀H₁₂) are the most extensively studied. Their distinct electronic and structural properties arising from the different placement of the two carbon atoms within the boron cage lead to significant differences in their supramolecular behavior and applications. This guide provides an objective comparison of m-carborane and o-carborane (B102288) in the context of supramolecular chemistry, supported by experimental data and detailed methodologies.

Isomeric Differences: A Foundation for Supramolecular Design

The fundamental differences between o- and this compound dictate their utility in constructing complex supramolecular architectures. o-Carborane possesses a lower thermal stability and can be isomerized to the more stable this compound at elevated temperatures.[3][4] This inherent stability makes this compound a preferred component for applications requiring robust materials.

A key differentiator is their dipole moment. The adjacent carbon atoms in o-carborane result in a significant dipole moment (4.53 D), whereas the greater separation of carbon atoms in this compound leads to a smaller dipole moment (2.85 D).[5][6] This difference in polarity profoundly influences their interactions with other molecules and their self-assembly behavior.

Furthermore, the electron-withdrawing character of the carborane cage is more pronounced in the ortho isomer.[5][6] This affects the acidity of the C-H protons, making those in o-carborane more acidic than in this compound.[7][8] This reactivity difference is often exploited for the selective functionalization of the carborane cage, a crucial step in designing specific supramolecular synthons.

Supramolecular Interactions and Assembly

Both m- and o-carborane can participate in a variety of non-covalent interactions that drive supramolecular assembly. These include dihydrogen bonds (C–H···H–B), hydrogen bonds, and halogen or chalcogen bonds.[9][10][11] The specific geometry and electronic properties of each isomer, however, lead to distinct supramolecular structures.

o-Carborane, with its adjacent C-H bonds, can act as a bidentate donor for hydrogen bonding or other directional interactions, leading to the formation of cyclic or polymeric structures. For instance, o-carborane-based bisterpyridyl monomers have been shown to self-assemble into metallomacrocycles, with the resulting structure (e.g., dimer vs. trimer) being dependent on the reaction conditions.[12][13]

In contrast, the more dispersed functionalization sites in this compound can lead to more complex, three-dimensional networks. The geometry of the this compound cage provides a 3D radially grown core, which contrasts with the more 2D planar growth pattern often directed by o-carborane.[4] This has been particularly evident in the development of carborane-containing polymers, where the use of this compound can result in unique globular macromolecular architectures.[4]

Quantitative Comparison of Properties

The following table summarizes key quantitative data comparing this compound and o-carborane relevant to their application in supramolecular chemistry.

Propertyo-Carborane (1,2-C₂B₁₀H₁₂)This compound (1,7-C₂B₁₀H₁₂)Reference(s)
Dipole Moment 4.53 D2.85 D[5][6]
Relative Thermal Stability Less stableMore stable[3][4]
Acidity of C-H bonds More acidicLess acidic[7][8]
Electron-Withdrawing Character StrongerWeaker[5][6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of carborane-based supramolecular structures. Below are representative experimental protocols.

Synthesis of a Carborane-Containing Polyimide (Illustrative)

This protocol describes the synthesis of a polyimide incorporating a carborane diamine, a common strategy for creating high-performance polymers.

Materials:

  • 1,7-bis(4-aminophenyl)-m-carborane or 1,2-bis(4-aminophenyl)-o-carborane

  • 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • In a nitrogen-purged flask, dissolve the carborane diamine in NMP with stirring.

  • Slowly add an equimolar amount of BPADA to the solution.

  • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a glass plate.

  • Thermally cure the film by heating in stages: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour under vacuum to yield the polyimide film.[4]

Characterization of Thermal Stability via Thermogravimetric Analysis (TGA)

Instrument: TA Instruments TGA Q500 or equivalent.

Procedure:

  • Place a 5-10 mg sample of the polymer film in a platinum pan.

  • Heat the sample from room temperature to 900°C at a heating rate of 10°C/min.

  • Conduct the analysis under both a nitrogen atmosphere (for thermal stability) and an air atmosphere (for thermo-oxidative stability).

  • Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5) and char yield.[4]

Visualizing Supramolecular Logic

The following diagrams illustrate key concepts in the supramolecular chemistry of carboranes.

isomeric_comparison cluster_o o-Carborane cluster_m This compound o_carborane 1,2-C₂B₁₀H₁₂ o_props High Dipole Moment Lower Thermal Stability Higher C-H Acidity m_carborane 1,7-C₂B₁₀H₁₂ o_carborane->m_carborane Isomerization (High Temp) m_props Lower Dipole Moment Higher Thermal Stability Lower C-H Acidity

Caption: Isomeric relationship and key property differences between o- and this compound.

supramolecular_assembly cluster_o o-Carborane Assembly cluster_m This compound Assembly o_synthon o-Carborane Synthon o_assembly Cyclic / 2D Structures o_synthon->o_assembly Directional Interactions m_synthon This compound Synthon m_assembly Complex 3D Networks m_synthon->m_assembly Dispersed Interactions

Caption: General supramolecular assembly patterns of o- and this compound.

Applications in Drug Development and Materials Science

The distinct supramolecular behaviors of m- and o-carborane have led to their use in a range of applications. In drug development, carboranes are often incorporated into molecules to enhance their hydrophobicity, metabolic stability, and binding affinity to biological targets.[1][14] The choice between m- and o-carborane can be used to fine-tune the pharmacokinetic properties of a drug candidate.[1]

In materials science, the superior thermal stability of this compound makes it a valuable component for high-performance polymers used in aerospace and electronics.[4] The ability of o-carborane to form well-defined metallomacrocycles has potential applications in catalysis and molecular recognition.[12][13]

Conclusion

References

Safety Operating Guide

Proper Disposal of m-Carborane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Researchers and drug development professionals handling m-Carborane now have a comprehensive guide to its proper and safe disposal. This document outlines the necessary procedures to ensure the safe management of this compound waste, minimizing environmental impact and ensuring personnel safety. Adherence to these guidelines is critical due to the hazardous nature of this compound.

This compound, also known as 1,7-Dicarbadodecaborane(12), is a chemical compound that requires specialized disposal procedures.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are paramount to a safe laboratory environment.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its associated hazards and the necessary safety precautions.

Hazard StatementPrecautionary Measures
Harmful if swallowed[1]Do not eat, drink, or smoke when using this product. Wash face, hands, and any exposed skin thoroughly after handling.[1]
Causes skin irritation[1]Wear protective gloves and clothing.[1] In case of skin contact, wash with plenty of soap and water.[1]
Causes serious eye irritation[1]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritation[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE): A dust mask (type N95 or equivalent), eye shields, and gloves are mandatory when handling this compound.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] It is crucial to avoid disposing of this chemical down the drain or in regular trash.[4]

  • Containerization:

    • Place waste this compound and any heavily contaminated materials (e.g., paper towels, gloves) into a suitable, closed, and clearly labeled container.[4][5]

    • Ensure the container is kept tightly closed in a well-ventilated area.[1]

  • Labeling:

    • Label the container with "Hazardous Waste" and clearly identify the contents as "this compound".[5]

  • Storage:

    • Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[1][4]

    • One approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and wear appropriate PPE. [1]

  • Sweep up the spilled solid and shovel it into a suitable container for disposal. [1]

  • Avoid creating dust during the cleanup process. [4]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, any procedure generating this compound waste must incorporate the disposal steps outlined above. All waste, including contaminated consumables, must be treated as hazardous.

This compound Disposal Workflow

cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) A->B C Place Waste in a Compatible, Sealed Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in a Designated, Well-Ventilated, Secure Area D->E F Keep Away from Incompatible Materials E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Arrange for Pickup and Transport G->H I Incineration in an Approved Chemical Incinerator H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of m-Carborane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and emergency procedures for handling m-Carborane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of research.

This compound, a boron cluster compound, presents unique chemical properties that necessitate stringent safety measures. While it is stable under normal conditions, its toxicological properties have not been fully investigated, and it is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] This document outlines the necessary precautions for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Proper handling and storage are paramount to prevent accidental exposure and ensure a safe laboratory environment. All manipulations should be carried out under a nitrogen atmosphere in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[3]

Storage: Store this compound in a cool, dry, and well-ventilated place.[4] Keep containers tightly closed to prevent exposure to moisture, as it is hygroscopic.[5] It is recommended to store it under nitrogen and at refrigerated temperatures (2-8°C).[3][6]

Handling: Avoid the formation of dust and aerosols.[7] Use appropriate, dedicated equipment for transferring the substance. After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the handling area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The following equipment must be worn at all times:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133) are required.[4] A full-face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Inspect gloves for any damage before use and dispose of contaminated gloves properly after use.

  • Body Protection: A flame-resistant lab coat should be worn over 100% cotton clothing.[10] Ensure the lab coat is clean and fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., P95 or OV/AG/P99) should be used.[7][10]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the closely related o-Carborane, for which more extensive toxicological data is available.

PropertyValueReference Isomer
Chemical Formula C₂H₁₂B₁₀This compound
Molecular Weight 144.23 g/mol This compound
Appearance White to light grey solid/powderm/o-Carborane
Melting Point 272 °C (521.6 °F)This compound
Solubility Insoluble in water. Soluble in chloroform.This compound
Decomposition Temp. 400 °Co-Carborane
Oral LD50 (mouse) 675 mg/kgo-Carborane
Oral LD50 (rat) 1525 mg/kgo-Carborane
Inhalation LC50 (mouse) 170 mg/m³o-Carborane

Note: Due to the limited specific toxicity data for this compound, data for o-Carborane is provided as a close structural isomer for hazard assessment. Treat this compound with at least the same level of caution.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

In the event of a spill, the primary focus is to ensure personnel safety and prevent the spread of contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation (fume hood) to control dust.

  • Don PPE: Before attempting any cleanup, don the full personal protective equipment as detailed above.

  • Contain the Spill: For small spills, gently cover the material with an inert absorbent material such as vermiculite, sand, or dry earth.[9] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., chloroform, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.

  • Report: Report the incident to the appropriate environmental health and safety department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Preparation Preparation cluster_Cleanup Cleanup Procedure cluster_FinalSteps Final Steps Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Personnel & Supervisor Evacuate->Alert Secure Secure & Ventilate Area Alert->Secure DonPPE Don Full PPE Secure->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.